Pam2Cys
説明
binds and activates dendritic cells via interactinos with Toll like receptor 2 (TLR2); structure in first source
特性
CAS番号 |
656831-18-4 |
|---|---|
分子式 |
C38H73NO6S |
分子量 |
672.1 g/mol |
IUPAC名 |
(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoic acid |
InChI |
InChI=1S/C38H73NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)44-31-34(32-46-33-35(39)38(42)43)45-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)/t34?,35-/m0/s1 |
InChIキー |
UPAQRWMRKQCLSD-HTIIIDOHSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pam2Cys
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic lipopeptide Pam2Cys, detailing its molecular mechanism of action, the downstream cellular consequences, and the experimental methodologies used for its characterization. This compound, or S-[2,3-bis(palmitoyloxy)propyl]cysteine, is a potent immunostimulatory agent widely utilized in immunological research and as a vaccine adjuvant. It is a synthetic analogue of the lipid moiety found in macrophage-activating lipopeptide-2 (MALP-2) from Mycoplasma fermentans.
Core Mechanism of Action: TLR2/6 Agonism
The primary mechanism of action of this compound is its function as a specific agonist for the Toll-like Receptor 2 (TLR2) and Toll-like Receptor 6 (TLR6) heterodimer. TLRs are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).
The diacylated structure of this compound, specifically its two palmitic acid chains, is recognized by the extracellular domains of the TLR2/6 heterodimer on the surface of various immune cells, particularly antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages. This binding event induces a conformational change in the receptor complex, initiating a downstream intracellular signaling cascade. Structural and stereochemical properties of the this compound molecule are critical for this interaction and subsequent potent agonist activity.
Intracellular Signaling Pathway
The activation of the TLR2/6 complex by this compound triggers a well-defined signaling pathway that is predominantly dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).
-
Recruitment of Adaptor Proteins: Upon ligand binding, the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR2 and TLR6 associate, creating a scaffold for the recruitment of the MyD88 adaptor protein.
-
Activation of IRAKs and TRAF6: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the subsequent recruitment and activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Activation of MAPKs and IKK Complex: TRAF6 activates downstream kinase cascades, including the mitogen-activated protein kinases (MAPKs) (e.g., ERK, JNK, p38) and the inhibitor of κB (IκB) kinase (IKK) complex.
-
Transcription Factor Activation: The activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of IκB proteins. This releases the transcription factor Nuclear Factor-κB (NF-κB), allowing it to translocate to the nucleus. Concurrently, the MAPK pathway activates other transcription factors, such as Activator Protein-1 (AP-1).
-
Gene Transcription: In the nucleus, NF-κB and AP-1 bind to specific promoter regions of DNA, initiating the transcription of a wide array of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.
Cellular and Immunological Outcomes
The activation of the TLR2/6 signaling cascade by this compound results in robust and diverse immunological responses:
-
Cytokine and Chemokine Production: Activated cells release a variety of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-12.[1][2] This cytokine milieu promotes the recruitment and activation of other immune cells.
-
Antigen-Presenting Cell (APC) Maturation: this compound is a potent activator of dendritic cells. It induces the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and Major Histocompatibility Complex (MHC) class II molecules on the surface of DCs.[1] This enhances their ability to present antigens to T cells, bridging the innate and adaptive immune responses.
-
Macrophage Polarization: It drives macrophages towards a pro-inflammatory M1 phenotype, enhancing their phagocytic and antimicrobial activities.[1]
-
Adjuvant Effect: When co-administered with an antigen, this compound significantly enhances both humoral (antibody-mediated) and cellular (T-cell mediated) adaptive immune responses, making it an effective vaccine adjuvant.[3][4]
Data Presentation
Table 1: TLR2/6 Activation by this compound Analogues
The following table summarizes the half-maximal effective concentration (EC50) values for TLR2/6 activation by Pam2CSK4 (a water-soluble derivative of this compound) and other synthetic analogues in a human TLR2/6 reporter gene assay. Lower EC50 values indicate higher potency.
| Compound | EC50 (µM) | Reference |
| Pam2CSK4 | 0.0003 | [1] |
| (R)-Pam2CS(OMe) | 0.0004 | [1] |
| (R,S)-Pam2CS(OMe) | 0.0010 | [1] |
| (R)-N-Ac-Pam2CS(OMe) | 0.0050 | [1] |
| (S)-Pam2CS(OMe) | 0.1337 | [1] |
Data from a study on stereoisomeric analogues, highlighting the importance of the R-stereochemistry for maximal activity.[1]
Table 2: Cytokine Production by Porcine Macrophages Stimulated with Mag-Pam2Cys
This table presents the concentration of various cytokines released into the supernatant by porcine monocyte-derived macrophages (moMΦ) after 24 hours of stimulation with a Mycoplasma agalactiae-derived this compound lipopeptide (Mag-Pam2Cys).
| Cytokine | Untreated Control (pg/mL) | 10 ng/mL Mag-Pam2Cys (pg/mL) | 100 ng/mL Mag-Pam2Cys (pg/mL) | Reference |
| IL-1α | 1.8 ± 0.6 | 13.9 ± 5.0 | 25.0 ± 8.7 | [2] |
| IL-1β | 1.5 ± 0.3 | 29.8 ± 12.9 | 63.8 ± 20.7 | [2] |
| IL-6 | 10.9 ± 3.4 | 148.6 ± 47.9 | 287.4 ± 84.5 | [2] |
| TNF-α | 2.9 ± 0.7 | 154.6 ± 52.8 | 310.2 ± 98.6 | [2] |
| IL-12 | 1.0 ± 0.2 | 11.2 ± 4.1 | 19.8 ± 6.3 | [2] |
| IL-10 | 0.7 ± 0.2 | 2.1 ± 0.8 | 3.5 ± 1.1 | [2] |
Values are presented as mean ± standard deviation from three independent experiments.[2]
Experimental Protocols
Protocol 1: TLR2/6 Activation Reporter Assay
This assay quantifies the activation of the TLR2/6 pathway by measuring the activity of a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB-responsive promoter.
1. Cell Culture and Seeding:
- Culture HEK293 cells stably co-transfected with human TLR2, TLR6, and an NF-κB-inducible reporter plasmid (e.g., pNFκB-Luc).
- Maintain cells in DMEM supplemented with 10% FBS, antibiotics, and appropriate selection agents.
- Harvest cells and seed them into a white, clear-bottom 96-well plate at a density of 3.5 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of assay medium (serum-free or low-serum).[5][6]
- Incubate for 16-24 hours at 37°C with 5% CO₂ to allow cell adherence.[6]
2. Stimulation:
- Prepare serial dilutions of this compound or its analogues in assay medium.
- Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
- Incubate the plate for 6-18 hours at 37°C with 5% CO₂.[7]
3. Measurement of Reporter Activity:
- Equilibrate the plate to room temperature.
- Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent) to each well according to the manufacturer's instructions.[5][8]
- Incubate for 10-15 minutes at room temperature, protected from light, to allow cell lysis and substrate reaction.
- Measure luminescence using a microplate luminometer.
4. Data Analysis:
- Subtract the background luminescence (from wells with no cells) from all readings.
- Plot the luminescence values against the log of the this compound concentration.
- Calculate EC50 values using a non-linear regression (four-parameter logistic) curve fit.
Protocol 2: In Vitro Dendritic Cell (DC) Maturation Assay
This protocol assesses the ability of this compound to induce the maturation of DCs by measuring the expression of cell surface markers using flow cytometry.
1. Generation of Monocyte-Derived DCs (mo-DCs):
- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
- Culture the monocytes for 5-6 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) to differentiate them into immature DCs (iDCs).[9]
2. Stimulation of iDCs:
- Plate the iDCs in a 24-well plate at a density of 1 x 10⁶ cells/mL.
- Stimulate the cells with various concentrations of this compound (e.g., 10 ng/mL, 100 ng/mL). Include an unstimulated control and a positive control (e.g., LPS).[9]
- Incubate for 24 to 48 hours at 37°C with 5% CO₂.
3. Antibody Staining for Flow Cytometry:
- Harvest the cells and wash them with FACS buffer (PBS + 2% FBS).
- Stain the cells with a viability dye (e.g., Fixable Viability Dye) to exclude dead cells from the analysis.
- Incubate the cells with an Fc receptor blocking reagent to prevent non-specific antibody binding.
- Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark. A typical panel includes antibodies against: CD11c, HLA-DR (MHC Class II), CD83, CD80, and CD86.[9]
- Wash the cells twice with FACS buffer to remove unbound antibodies.
4. Data Acquisition and Analysis:
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- In the analysis software, gate on the live, single-cell population.
- Within the live gate, identify the DC population (e.g., CD11c+).
- Analyze the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for the maturation markers (HLA-DR, CD83, CD80, CD86) on the DC population, comparing stimulated samples to the unstimulated control.
// Define nodes
start [label="Isolate CD14+ Monocytes\nfrom PBMCs", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
culture [label="Differentiate into Immature DCs\n(5-6 days with GM-CSF + IL-4)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
stimulate [label="Stimulate with this compound\n(24-48 hours)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
harvest [label="Harvest and Wash Cells"];
stain [label="Stain with Viability Dye\n& Fluorochrome-conjugated Antibodies\n(CD11c, HLA-DR, CD80, CD86, CD83)", fillcolor="#FFFFFF"];
acquire [label="Acquire Data on\nFlow Cytometer", shape=trapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"];
analyze [label="Analyze Data:\n- Gate on Live, Single DCs\n- Quantify Marker Expression (MFI, %)", shape=note, fillcolor="#FFFFFF"];
end [label="Assess DC Maturation", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define workflow
start -> culture;
culture -> stimulate;
stimulate -> harvest;
harvest -> stain;
stain -> acquire;
acquire -> analyze;
analyze -> end;
}
References
- 1. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of a Toll-like receptor 2/6 agonist potentiates mRNA vaccines against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. abgenex.com [abgenex.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pam2Cys TLR2/6 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the signaling cascade initiated by the synthetic diacylated lipopeptide, S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys), through the Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) heterodimer. This pathway is a critical component of the innate immune response to bacterial lipoproteins and a key target for the development of novel adjuvants and immunomodulatory therapeutics.
Core Signaling Cascade
The activation of the TLR2/6 heterodimer by this compound initiates a MyD88-dependent signaling pathway, a central conduit for the induction of inflammatory responses. This cascade can be dissected into several key stages: ligand recognition and receptor dimerization, recruitment of adaptor proteins, formation of the Myddosome complex, and activation of downstream transcription factors.
1. Ligand Recognition and Receptor Dimerization: this compound, a synthetic analogue of the lipid moiety found in mycoplasmal lipoproteins, is recognized at the cell surface by the ectodomains of TLR2 and TLR6.[1][2] This binding event induces a conformational change, leading to the heterodimerization of TLR2 and TLR6. The formation of this receptor complex brings their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, a prerequisite for downstream signal transduction.
2. Recruitment of Adaptor Proteins: The clustering of the TIR domains creates a signaling platform for the recruitment of TIR domain-containing adaptor proteins. The first adaptor to be recruited is the Toll-interleukin 1 receptor (TIR) domain-containing adaptor protein (TIRAP), also known as MyD88-adapter-like (Mal).[3][4] TIRAP acts as a bridging adaptor, facilitating the subsequent recruitment of the primary adaptor protein, Myeloid differentiation primary response 88 (MyD88), to the receptor complex.[3][5] This interaction is crucial for the propagation of the signal from the cell membrane into the cytoplasm.
3. Myddosome Formation and IRAK Kinase Activation: The recruitment of MyD88 initiates the assembly of a higher-order signaling complex known as the Myddosome.[6] MyD88, through its death domain, recruits members of the IL-1 receptor-associated kinase (IRAK) family.[7][8] This complex typically involves IRAK4, IRAK1, and/or IRAK2.[6][8][9] IRAK4, a catalytically active kinase, is the first to be recruited and subsequently phosphorylates and activates IRAK1 and IRAK2.[6][7][9] This phosphorylation cascade is a critical step in amplifying the downstream signal.
4. TRAF6-Mediated Signaling: Activated IRAK kinases then dissociate from the Myddosome and interact with another key signaling molecule, TNF receptor-associated factor 6 (TRAF6).[10][11][12] TRAF6 is an E3 ubiquitin ligase that, upon activation by the IRAK kinases, catalyzes the synthesis of lysine (B10760008) 63 (K63)-linked polyubiquitin (B1169507) chains on itself and other substrates.[13][14] These polyubiquitin chains do not target proteins for degradation but instead act as a scaffold to recruit and activate downstream kinase complexes.
5. Activation of NF-κB and MAPK Pathways: The TRAF6-generated polyubiquitin scaffolds recruit the transforming growth factor-β-activated kinase 1 (TAK1) complex. Activated TAK1, in turn, phosphorylates and activates two major downstream signaling arms:
-
The IκB kinase (IKK) complex: Activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκB). The degradation of IκB releases the nuclear factor-κB (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes.[15]
-
The Mitogen-Activated Protein Kinase (MAPK) cascades: TAK1 also activates several MAPK pathways, including those involving p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[16] The phosphorylation and activation of these MAPKs lead to the activation of other transcription factors, such as AP-1, which cooperate with NF-κB to regulate the expression of inflammatory mediators.[13]
The culmination of this signaling cascade is the robust production of pro-inflammatory cytokines, chemokines, and other mediators that orchestrate the innate immune response.
Quantitative Data on this compound-Induced TLR2/6 Signaling
The following tables summarize quantitative data from various studies investigating the effects of this compound and other TLR2/6 agonists on key signaling events and downstream responses.
Table 1: this compound-Induced Cytokine Production
| Cell Type | Agonist (Concentration) | Cytokine | Concentration (pg/mL) | Reference |
| Porcine Monocyte-Derived Macrophages | Mag-Pam2Cys (10 ng/mL) | IL-1α | ~150 | [17] |
| Porcine Monocyte-Derived Macrophages | Mag-Pam2Cys (100 ng/mL) | IL-1α | ~250 | [17] |
| Porcine Monocyte-Derived Macrophages | Mag-Pam2Cys (10 ng/mL) | IL-1β | ~100 | [17] |
| Porcine Monocyte-Derived Macrophages | Mag-Pam2Cys (100 ng/mL) | IL-1β | ~200 | [17] |
| Porcine Monocyte-Derived Macrophages | Mag-Pam2Cys (10 ng/mL) | IL-6 | ~1500 | [17] |
| Porcine Monocyte-Derived Macrophages | Mag-Pam2Cys (100 ng/mL) | IL-6 | ~2500 | [17] |
| Porcine Monocyte-Derived Macrophages | Mag-Pam2Cys (10 ng/mL) | TNF-α | ~2000 | [17] |
| Porcine Monocyte-Derived Macrophages | Mag-Pam2Cys (100 ng/mL) | TNF-α | ~3500 | [17] |
| Human PBMCs | Pam2CSK4 (10 µg/mL) | IL-6 | ~4000 | [15] |
| Human PBMCs | Spike Glycoprotein S1 (100 ng/mL) | TNF-α | ~1200 | [18] |
| Human PBMCs | Spike Glycoprotein S1 (100 ng/mL) | IL-6 | ~1000 | [18] |
| Human PBMCs | Spike Glycoprotein S1 (100 ng/mL) | IL-1β | ~150 | [18] |
Table 2: TLR2/6 Agonist-Induced NF-κB Activation
| Cell Line | Reporter System | Agonist (Concentration) | Fold Induction of Reporter Activity | Reference |
| HEK293-hTLR2/6 | SEAP Reporter | Pam2CSK4 (1 µM) | ~8-fold | [14] |
| U251-MG | Luciferase Reporter | TNFα (proinflammatory stimulus) | ~2.5-fold | [3] |
| BAECs | Luciferase/β-gal Reporter | LPS (TLR4 agonist) | ~2.5-fold | [19] |
| NF-κB-Luc transgenic mice | Luciferase Reporter | CBLB502 (TLR5 agonist, 1 µ g/mouse ) | ~10-fold | [20] |
Table 3: TLR2/6 Agonist-Induced MAPK Phosphorylation
| Cell Type | MAPK | Agonist (Concentration) | Fold Increase in Phosphorylation | Reference |
| Human Monocytes | p38 | Acetate (5 mM) | ~2.5-fold | [21] |
| S49 WT cells | p38 | Norepinephrine (B1679862) (150 µM, 5 min) | 1.7-fold | [22] |
| THP-1 cells | TFEB-S401 (downstream of p38) | LPS | Significant increase | [23][24] |
| MDA-MB-468 cells | p90RSK (downstream of ERK1/2) | PCAIs | 240 ± 3.3% | [25] |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the this compound TLR2/6 signaling pathway are provided below.
Co-Immunoprecipitation (Co-IP) for TLR2-MyD88 Interaction
This protocol is designed to demonstrate the interaction between TLR2 and its downstream adaptor protein MyD88 following stimulation with this compound.
Materials:
-
Cell line expressing TLR2 (e.g., HEK293-TLR2 or THP-1)
-
This compound
-
IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-TLR2 antibody for immunoprecipitation
-
Anti-MyD88 antibody for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
Procedure:
-
Cell Stimulation: Culture cells to 80-90% confluency. Treat cells with an appropriate concentration of this compound for a predetermined time (e.g., 15-30 minutes) to induce complex formation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with IP Lysis/Wash Buffer on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads using a magnetic stand. Add the anti-TLR2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold IP Lysis/Wash Buffer.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-MyD88 antibody to detect the co-immunoprecipitated protein.
NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB transcription factor in response to this compound stimulation.
Materials:
-
HEK293 cells stably expressing TLR2, TLR6, and an NF-κB-luciferase reporter construct
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Stimulation: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include an unstimulated control and a positive control (e.g., TNF-α). Incubate for 4-6 hours.
-
Cell Lysis: Remove the medium and add the cell lysis buffer provided in the luciferase assay kit to each well. Incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Luciferase Assay: Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measurement: Immediately measure the luminescence in each well using a luminometer. The light output is proportional to the luciferase activity, which reflects the level of NF-κB activation.
-
Data Analysis: Express the results as fold induction of luciferase activity over the unstimulated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol measures the concentration of a specific cytokine (e.g., TNF-α, IL-6) secreted into the cell culture supernatant following this compound stimulation.
Materials:
-
Cell line capable of producing the cytokine of interest (e.g., THP-1 monocytes or primary macrophages)
-
This compound
-
ELISA plate pre-coated with a capture antibody specific for the target cytokine
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Recombinant cytokine standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Sample Collection: Culture cells and stimulate with various concentrations of this compound for a specified time (e.g., 24 hours). Collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standard in cell culture medium to generate a standard curve.
-
ELISA Procedure:
-
Add the standards and samples to the wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Wash the plate 3-4 times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate 3-4 times.
-
Add streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate 3-4 times.
-
Add the TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add the stop solution to each well to stop the reaction.
-
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the standard curve and determine the concentration of the cytokine in the samples by interpolating their absorbance values.
Visualizations
This compound TLR2/6 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p38/MK2 Axis in Monocytes of Fibromyalgia Syndrome Patients: An Explorative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Investigation of interactions between TLR2, MyD88 and TIRAP by bioluminescence resonance energy transfer is hampered by artefacts of protein overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Selective disruption of TLR2-MyD88 interaction inhibits inflammation and attenuates Alzheimer’s pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 MAPK activation and STIM1-Orai3 association mediate TRPC6 externalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide [ouci.dntb.gov.ua]
- 13. invivogen.com [invivogen.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of the maturation of human monocytes into immunosuppressive macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. p38 MAPK‐dependent phosphorylation of TFEB promotes monocyte‐to‐macrophage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. p38 MAPK-dependent phosphorylation of TFEB promotes monocyte-to-macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Pam2Cys: A Technical Guide to a Synthetic Bacterial Lipopeptide for Immunological Research and Drug Development
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthetic bacterial lipopeptide, Pam2Cys. This guide details its mechanism of action as a Toll-like Receptor 2/6 agonist, provides quantitative data on its immunostimulatory activity, and outlines detailed experimental protocols for its use in research.
Introduction to this compound
This compound, or S-[2,3-bis(palmitoyloxy)propyl]cysteine, is a synthetic diacylated lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins.[1][2] It is a potent and specific agonist for the Toll-like Receptor 2 (TLR2) and Toll-like Receptor 6 (TLR6) heterodimer.[3] This recognition by the innate immune system triggers a signaling cascade that leads to the activation of pro-inflammatory transcription factors and the subsequent production of cytokines, making it a valuable tool for immunological research, vaccine development, and as a potential immunomodulatory agent.
Chemically, this compound consists of a cysteine residue to which two palmitic acid chains are attached via a glyceryl moiety.[1] This lipid structure is crucial for its biological activity, as it facilitates the interaction with the hydrophobic binding pocket of the TLR2/TLR6 receptor complex.
Mechanism of Action: TLR2/TLR6 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR2/TLR6 signaling pathway. This pathway is a cornerstone of the innate immune response to bacterial lipoproteins. The binding of this compound to the TLR2/TLR6 heterodimer on the cell surface initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[4][5][6]
The key steps in the this compound-induced signaling pathway are as follows:
-
Ligand Recognition and Receptor Dimerization: this compound binds to the extracellular domains of TLR2 and TLR6, inducing their heterodimerization.
-
Recruitment of Adaptor Proteins: The dimerization of the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR2 and TLR6 creates a scaffold for the recruitment of the TIR domain-containing adaptor protein, MyD88.
-
Formation of the Myddosome: MyD88 then recruits IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.
-
Activation of TRAF6: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6).
-
Activation of Downstream Kinases: TRAF6, an E3 ubiquitin ligase, activates the transforming growth factor-β-activated kinase 1 (TAK1) complex.
-
Activation of NF-κB and MAPK Pathways: The activated TAK1 complex subsequently phosphorylates and activates two major downstream signaling pathways:
-
The IκB kinase (IKK) complex , which leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor-kappa B (NF-κB) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[7][8]
-
The Mitogen-Activated Protein Kinase (MAPK) cascades , including p38, JNK, and ERK, which activate other transcription factors such as AP-1.[7][9]
-
The culmination of this signaling cascade is the production of a variety of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and IL-12.[10]
Caption: this compound-induced TLR2/TLR6 signaling pathway.
Quantitative Data on this compound Activity
The immunostimulatory activity of this compound can be quantified by measuring the production of cytokines from immune cells upon stimulation. The following tables summarize the dose-dependent and time-course effects of a this compound analogue (Mag-Pam2Cys) on cytokine production by porcine monocyte-derived macrophages.[10]
Table 1: Cytokine Production by Porcine Monocyte-Derived Macrophages 24 Hours After Stimulation with Mag-Pam2Cys
| Cytokine | Untreated (pg/mL) | 10 ng/mL Mag-Pam2Cys (pg/mL) | 100 ng/mL Mag-Pam2Cys (pg/mL) |
| IL-1α | Undetected | 100 ± 50 | 400 ± 150 |
| IL-1β | 50 ± 25 | 1000 ± 300 | 2500 ± 500 |
| IL-6 | 200 ± 100 | 8000 ± 2000 | 15000 ± 3000 |
| TNF-α | 100 ± 50 | 4000 ± 1000 | 8000 ± 1500 |
| IL-12 | Undetected | 500 ± 200 | 1200 ± 300 |
| IL-10 | Undetected | 50 ± 25 | 100 ± 50 |
Data are presented as mean ± standard deviation.
Table 2: Time-Course of Cytokine Gene Expression in Porcine Monocyte-Derived Macrophages Stimulated with 100 ng/mL Mag-Pam2Cys
| Cytokine | 4 hours (Fold Change) | 8 hours (Fold Change) | 24 hours (Fold Change) |
| IL-1β | ~150 | ~200 | ~100 |
| IL-6 | ~2000 | ~3000 | ~1500 |
| TNF-α | ~400 | ~500 | ~200 |
| IL-12p40 | ~100 | ~150 | ~80 |
| IL-10 | ~20 | ~25 | ~10 |
Data are presented as fold change relative to untreated controls.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Culture and Stimulation
This protocol describes the general procedure for stimulating immune cells with this compound to assess cytokine production.
Materials:
-
Immune cells (e.g., murine bone marrow-derived macrophages, human peripheral blood mononuclear cells, or cell lines like THP-1)
-
Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)[11]
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Sterile, tissue culture-treated plates (e.g., 96-well or 24-well)
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Cell Seeding: Seed the immune cells into the wells of a tissue culture plate at a desired density (e.g., 1 x 10⁶ cells/mL).
-
Cell Adherence/Resting: Allow the cells to adhere and rest for a specified period (e.g., 2-24 hours) in the incubator.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 ng/mL, 10 ng/mL, 100 ng/mL).
-
Cell Stimulation: Remove the old medium from the cells and add the this compound-containing medium to the respective wells. Include a negative control group with medium only.
-
Incubation: Incubate the plate for the desired time period (e.g., 4, 8, or 24 hours) at 37°C with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) and carefully collect the cell culture supernatants. Store the supernatants at -80°C until cytokine analysis.
Caption: Workflow for cell stimulation with this compound.
Cytokine Quantification by ELISA
This protocol outlines a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) for the quantification of a specific cytokine in cell culture supernatants.[12][13]
Materials:
-
ELISA plate (96-well, high-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Standard and Sample Incubation: Prepare a standard curve by serially diluting the recombinant cytokine standard. Add 100 µL of the standards and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading the Plate: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
NF-κB Reporter Assay
This protocol describes how to measure the activation of the NF-κB signaling pathway using a luciferase reporter assay in HEK293 cells.[14][15][16]
Materials:
-
HEK293 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound stock solution
-
White, opaque 96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells into a white, opaque 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Cell Stimulation: Replace the medium with fresh medium containing different concentrations of this compound. Include a positive control (e.g., TNF-α) and a negative control (medium only).
-
Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO₂.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Express the results as fold induction over the unstimulated control.
Conclusion
This compound is a well-characterized synthetic bacterial lipopeptide that serves as a powerful tool for investigating the innate immune system. Its specific activation of the TLR2/TLR6 signaling pathway provides a defined mechanism for inducing a pro-inflammatory response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of immunology, vaccine adjuvanticity, and the development of novel immunomodulatory therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of ayu NOD2 in NF-κB and MAPK signaling pathways: Insights into functional conservation of NOD2 in antibacterial innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toll-like receptor 2-mediated MAPKs and NF-κB activation requires the GNAO1-dependent pathway in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bowdish.ca [bowdish.ca]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Functions of Pam2Cys in Innate Immunity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: This document provides a comprehensive technical overview of S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys), a synthetic lipopeptide that functions as a potent agonist for the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer. As a mimic of diacylated lipoproteins found in bacteria and mycoplasma, this compound is a critical tool for studying innate immunity and a promising candidate for vaccine adjuvants and immunomodulatory therapeutics.[1][2] This guide details its mechanism of action, the downstream signaling cascades it initiates, its effects on various immune cells, and its applications in biomedical research. Furthermore, it presents key quantitative data in a structured format and outlines detailed protocols for essential experimental assays used to characterize its activity.
Introduction to this compound and Innate Immunity
The innate immune system provides the first line of defense against invading pathogens.[3] It relies on a class of germline-encoded pattern recognition receptors (PRRs) that recognize conserved pathogen-associated molecular patterns (PAMPs).[3] Toll-like receptors (TLRs) are a major family of PRRs that detect a wide array of microbial components.[3] TLR2 is unique in its ability to form heterodimers with either TLR1 or TLR6, expanding the range of ligands it can recognize.[3] Specifically, the TLR2/TLR6 heterodimer recognizes diacylated lipoproteins, while the TLR2/TLR1 heterodimer recognizes triacylated lipoproteins.[2][4]
This compound is a synthetic analogue of the N-terminal diacylated cysteine moiety of macrophage-activating lipopeptide-2 (MALP-2) from Mycoplasma fermentans.[5][6] It consists of a cysteine residue linked to a glycerol (B35011) molecule, which is esterified with two palmitic acid chains.[1][7] This structure serves as the minimal essential component for potent activation of the TLR2/TLR6 signaling pathway, leading to the initiation of an innate immune response and subsequent shaping of the adaptive immune response.[2][6] Its well-defined chemical nature and potent immunostimulatory properties make it an invaluable tool for immunological research and a leading candidate for the development of self-adjuvanting vaccines.[8][9]
Mechanism of Action: TLR2/6 Recognition and Signaling
The biological activity of this compound is initiated by its specific recognition by the TLR2/TLR6 heterodimer expressed on the surface of immune cells such as macrophages, dendritic cells (DCs), and monocytes.[1][3]
Molecular Recognition
The two palmitoyl (B13399708) chains of this compound are crucial for its interaction with the receptor complex. These lipid chains are inserted into a hydrophobic pocket formed by the association of the extracellular leucine-rich repeat (LRR) domains of TLR2 and TLR6.[3] This binding event induces a conformational change in the receptor dimer, bringing their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, which is the critical first step for initiating downstream signaling.
Downstream Signaling Pathway
Upon dimerization of the TIR domains, a signaling cascade is triggered, which is primarily mediated by the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[4]
-
Adaptor Recruitment: The activated TLR2/6 TIR domains recruit MyD88 and Mal (MyD88-adapter-like).
-
Kinase Activation: MyD88 subsequently recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.
-
TRAF6 Engagement: Activated IRAKs then interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Activation of MAPKs and IKK: TRAF6 catalyzes the formation of a protein complex that activates the TAK1 (transforming growth factor-β-activated kinase 1) complex, which in turn phosphorylates and activates both the mitogen-activated protein kinase (MAPK) cascades (leading to AP-1 activation) and the IκB kinase (IKK) complex.
-
Transcription Factor Activation: The IKK complex phosphorylates the inhibitor of κB (IκB), targeting it for ubiquitination and proteasomal degradation. This releases the transcription factor Nuclear Factor-κB (NF-κB), allowing it to translocate to the nucleus.
-
Gene Expression: In the nucleus, NF-κB and AP-1 bind to the promoters of target genes, driving the transcription of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[2][4]
References
- 1. medkoo.com [medkoo.com]
- 2. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Synthesis of toll-like receptor-2 targeting lipopeptides as self-adjuvanting vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pam2Cys: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine (Pam2Cys), a synthetic lipopeptide that has garnered significant attention in immunology and vaccine research. As a potent agonist for the Toll-like receptor 2/6 (TLR2/6) heterodimer, this compound mimics the activity of diacylated lipoproteins from mycoplasma, initiating a powerful innate immune response. This document details its chemical structure, physicochemical properties, and the intricate signaling pathways it triggers. Furthermore, it offers detailed experimental protocols for researchers working with this molecule, from in vitro cell stimulation to in vivo applications. All quantitative data is presented in structured tables for clarity, and key signaling and experimental workflows are visualized using diagrams.
Core Chemical and Physical Properties
This compound is a well-characterized synthetic lipopeptide. Its structure consists of an L-cysteine residue linked via a thioether bond to a glycerol (B35011) backbone, which is esterified with two palmitic acid chains.[1][2][3]
Structure and Nomenclature
-
Full Chemical Name: S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine[1]
-
Synonyms: Dipalmitoyl-S-glyceryl cysteine, this compound[1][4]
-
Stereochemistry: The naturally occurring and more immunologically active form is the (R)-diastereomer at the glycerol moiety.[5]
Physicochemical Data
Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C38H73NO6S | [4][6] |
| Molecular Weight | 672.06 g/mol | [4][6] |
| CAS Number (Free Base) | 656831-18-4 | [6] |
| Appearance | Solid powder | - |
| Solubility | ||
| Poorly soluble in aqueous solutions.[3][7] | ||
| Soluble in methanol.[1][5] | ||
| Often formulated with solubility-enhancing tags (e.g., SK4) or in liposomes for in vivo use.[5][7] | ||
| Melting Point | Not specified in available literature. | - |
| pKa | Not specified in available literature. | - |
| Storage and Stability | Store at -20°C for long-term stability. Stable for short periods at ambient temperature.[4][6] |
Immunological Properties and Mechanism of Action
This compound is a potent immunostimulant due to its specific recognition by the TLR2/6 heterodimer, which is primarily expressed on the surface of various immune cells, including macrophages and dendritic cells.[7]
TLR2/6 Agonism
The two palmitoyl (B13399708) chains of this compound are crucial for its interaction with the hydrophobic pocket of the TLR2/6 heterodimer. This binding event induces a conformational change in the receptor complex, initiating a downstream signaling cascade.
Intracellular Signaling Pathway
The activation of TLR2/6 by this compound triggers a MyD88-dependent signaling pathway, which is a central pathway for most Toll-like receptors. This cascade culminates in the activation of key transcription factors, namely NF-κB and AP-1, which drive the expression of pro-inflammatory genes.
The key steps in the signaling pathway are as follows:
-
Ligand Binding and Receptor Dimerization: this compound binds to the extracellular domain of the TLR2/6 heterodimer.
-
Recruitment of Adaptor Proteins: The conformational change in the receptor's intracellular Toll/interleukin-1 receptor (TIR) domain leads to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88) and TIRAP (TIR domain-containing adapter protein).
-
Activation of IRAKs and TRAF6: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, which in turn activate TRAF6 (TNF receptor-associated factor 6).
-
Activation of TAK1 and IKK complexes: TRAF6 activates the TAK1 (transforming growth factor-β-activated kinase 1) complex, which then activates two distinct downstream pathways:
-
NF-κB Pathway: The TAK1 complex phosphorylates and activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and degradation. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus.
-
MAPK Pathway: The TAK1 complex also activates mitogen-activated protein kinases (MAPKs), including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).
-
-
Gene Transcription: In the nucleus, activated NF-κB and AP-1 (a downstream target of the MAPK pathway) bind to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and co-stimulatory molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Cell Stimulation Assay
This protocol describes the stimulation of cultured immune cells (e.g., macrophages, dendritic cells, or peripheral blood mononuclear cells - PBMCs) with this compound to measure cytokine production.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Immune cells (e.g., murine bone marrow-derived macrophages or human PBMCs)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (for Western blot analysis)
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells per well in 100 µL of complete culture medium. Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
This compound Dilution: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 ng/mL to 1 µg/mL). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Stimulation: Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C until analysis.
-
Cytokine Measurement by ELISA: Quantify the concentration of the cytokine of interest in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
(Optional) Cell Lysis for Western Blot: To analyze signaling pathway activation, aspirate the remaining medium, wash the cells with cold PBS, and lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors. The cell lysates can be used for Western blot analysis of phosphorylated signaling proteins (e.g., phospho-p38, phospho-IκB).
In Vivo Administration in a Murine Model
This protocol outlines the administration of this compound to mice to assess its in vivo immunostimulatory effects.
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile PBS, or a formulation with a solubilizing agent if necessary)
-
Mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles appropriate for the route of administration
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
Tools for tissue harvesting
Procedure:
-
This compound Formulation: Prepare the this compound solution for injection. Due to its poor aqueous solubility, this compound may need to be formulated in a vehicle containing a solubilizing agent or as part of a liposomal formulation. A common approach is to dissolve it in a small amount of DMSO and then dilute it in sterile PBS. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Animal Dosing: Administer this compound to the mice via the desired route. Common routes include:
-
Intraperitoneal (i.p.) injection: Typically, a dose of 1-10 µg per mouse in a volume of 100-200 µL.
-
Subcutaneous (s.c.) injection: Similar dosing to i.p. injection.
-
Intranasal (i.n.) administration: For studying mucosal immunity, a dose of 1-5 µg per mouse in a small volume (20-50 µL) is often used.
-
-
Monitoring and Sample Collection: Monitor the mice for any adverse effects. At specified time points after administration (e.g., 2, 6, 24 hours), collect samples for analysis.
-
Blood: Collect blood via retro-orbital bleeding or cardiac puncture to measure systemic cytokine levels in the serum.
-
Tissues: Harvest relevant tissues such as the spleen, lymph nodes, or lungs to analyze immune cell populations by flow cytometry or for gene expression analysis.
-
-
Analysis:
-
Serum Cytokines: Measure cytokine levels in the collected serum using ELISA or a multiplex bead array.
-
Flow Cytometry: Prepare single-cell suspensions from harvested tissues and stain with fluorescently labeled antibodies to analyze the activation and maturation of immune cells (e.g., dendritic cells, macrophages).
-
Histology: Fix tissues in formalin and embed in paraffin (B1166041) for histological analysis of immune cell infiltration.
-
Conclusion
This compound is a valuable tool for researchers in immunology and vaccine development. Its well-defined chemical structure and its specific mechanism of action as a TLR2/6 agonist make it a powerful adjuvant and a useful probe for studying innate immunity. This guide provides a foundational understanding of its properties and practical guidance for its experimental use. As research in this area continues, a more detailed characterization of its physicochemical properties and the development of novel formulations will further expand its applications in therapeutic and prophylactic strategies.
References
- 1. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
Pam2Cys: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Pam2Cys, a synthetic diacylated lipopeptide that serves as a potent agonist for Toll-like receptor 2 (TLR2). This document is intended for researchers, scientists, and drug development professionals interested in the immunological activity and therapeutic potential of this molecule.
Core Molecular Properties
This compound, chemically known as S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine, is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] Its molecular characteristics are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C38H73NO6S | [1][2][3] |
| Molecular Weight | 672.06 g/mol | [1][2][3] |
| Exact Mass | 671.5159 | [1][2][3] |
| Elemental Analysis | C: 67.91%, H: 10.95%, N: 2.08%, O: 14.28%, S: 4.77% | [1][2] |
Immunological Activity: TLR2/TLR6-Mediated Signaling
This compound is a well-established agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) heterodimer.[1][4] Upon binding to the TLR2/6 complex on the surface of immune cells such as macrophages and dendritic cells, this compound initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[1][5] This makes it a valuable tool for studying innate immunity and as a potential vaccine adjuvant.[2][3]
Signaling Pathway Diagram
Experimental Protocols
The following are representative protocols for studying the effects of this compound on immune cells.
In Vitro Stimulation of Macrophages for Cytokine Production Analysis
This protocol describes the stimulation of a macrophage cell line (e.g., RAW 264.7) with this compound to measure the subsequent production of pro-inflammatory cytokines by ELISA.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell adherence.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and dilute it to the desired working concentrations in complete medium. A typical working concentration ranges from 1 pg/mL to 10 ng/mL.
-
Cell Stimulation: Remove the old medium from the cells and add 100 µL of the this compound-containing medium or control medium (medium without this compound).
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) in a CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Analysis by ELISA: Perform the ELISA for the cytokine of interest on the collected supernatants according to the manufacturer's instructions.
NF-κB Activation Assay using a Reporter Cell Line
This protocol outlines a method to quantify NF-κB activation in response to this compound using a HEK293 cell line stably transfected with a NF-κB-luciferase reporter construct.[1][6]
Materials:
-
This compound
-
HEK293 cells with a stable NF-κB luciferase reporter
-
Complete cell culture medium
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
This compound Stimulation: Prepare dilutions of this compound in culture medium and add them to the cells. Include a negative control (medium only).
-
Incubation: Incubate the cells for 6 hours at 37°C in a CO2 incubator.[1]
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
Data Analysis: Express the results as relative light units (RLU) or as fold induction over the unstimulated control.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating the immunostimulatory properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembling TLR2 agonists promote mucosal immune responses without pulmonary immunopathologic injuries in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Pam2Cys: A Synthetic Pathogen-Associated Molecular Pattern (PAMP) for Immune System Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pam2Cys, a synthetic diacylated lipopeptide, serves as a potent Pathogen-Associated Molecular Pattern (PAMP) that mimics the lipidated N-terminal region of bacterial and mycoplasmal lipoproteins. Its ability to be recognized by the innate immune system, specifically through the Toll-like receptor 2 (TLR2) and TLR6 heterodimer, triggers a cascade of downstream signaling events, culminating in the activation of pro-inflammatory responses. This makes this compound a valuable tool in immunology research and a promising candidate for vaccine adjuvants and immunomodulatory therapeutics.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, and detailed experimental protocols for its characterization.
This compound as a Pathogen-Associated Molecular Pattern (PAMP)
PAMPs are conserved molecular structures on pathogens that are recognized by Pattern Recognition Receptors (PRRs) of the innate immune system. This recognition is a critical first step in initiating an immune response. Bacterial lipoproteins and their synthetic analogs, such as this compound, are well-established PAMPs.[1]
This compound, chemically known as S-[2,3-bis(palmitoyloxy)propyl]cysteine, consists of a cysteine residue linked to two palmitic acid chains. This diacylated structure is the key determinant for its recognition by the TLR2/TLR6 heterodimer on the surface of various immune cells, including macrophages and dendritic cells.[1] The interaction between this compound and the TLR2/TLR6 complex initiates a signaling cascade that is crucial for mounting an effective innate immune response.
The TLR2/TLR6 Signaling Pathway Activated by this compound
The binding of this compound to the TLR2/TLR6 heterodimer induces a conformational change in the receptor complex, leading to the recruitment of intracellular adaptor proteins. The primary adaptor protein involved in this pathway is Myeloid Differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates a series of downstream signaling molecules, including Interleukin-1 Receptor-Associated Kinases (IRAKs) and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6).
This signaling cascade ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3] Activated NF-κB translocates to the nucleus, where it induces the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[4]
Quantitative Data on this compound Activity
The biological activity of this compound can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter Measured | Effective Concentration | Reference |
| TLR2/TLR6 Activation | HEK293 cells transfected with TLR2, TLR6, and an NF-κB reporter | NF-κB-dependent reporter gene expression | 1 µM | [5] |
| Cytokine Induction | Porcine monocyte-derived macrophages | IL-1β, IL-6, TNF-α, IL-12p40 gene expression and protein release | 10 - 100 ng/mL | [4] |
| Dendritic Cell Maturation | Murine D1 cells | Upregulation of MHC Class II | 10 - 100 pmol |
Table 2: In Vivo Adjuvant Activity of this compound
| Animal Model | Antigen | Adjuvant Dose | Measured Immune Response | Reference |
| BALB/c Mice | BAGE418–39 peptide | 10 nmol (subcutaneous injection) | IFNγ-secreting T-cells | [1] |
| HLA-A2 Transgenic Mice | NY-ESO-1157–165 peptide | 10 nmol (subcutaneous injection) | T-cell responses | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
TLR2/TLR6 Activation using HEK-Blue™ Cells
This protocol describes how to measure the activation of the TLR2/TLR6 signaling pathway by this compound using HEK-Blue™-hTLR2 cells, which are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™-hTLR2 Cells
-
HEK-Blue™ Detection Medium
-
This compound
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HEK-Blue™-hTLR2 cells in a 96-well plate at a density of approximately 50,000 cells per well in 180 µL of HEK-Blue™ Detection Medium.[6][7]
-
Stimulation: Add 20 µL of this compound at various concentrations to the wells. Include a negative control (medium alone) and a positive control (a known TLR2 agonist).
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[6][7]
-
SEAP Detection:
-
Prepare the QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Transfer 20 µL of the cell supernatant from each well of the stimulation plate to a new 96-well plate.
-
Add 180 µL of the prepared QUANTI-Blue™ solution to each well.
-
Incubate the plate at 37°C for 1-3 hours.[6]
-
-
Measurement: Read the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the level of NF-κB activation.[6]
Cytokine Induction in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the measurement of cytokine production by human PBMCs in response to this compound stimulation using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PBMCs
-
RPMI 1640 medium with 10% fetal bovine serum
-
This compound
-
Cytokine-specific ELISA kit (e.g., for TNF-α or IL-6)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[8]
-
Resuspend the cells in RPMI 1640 medium supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 2 x 105 cells per well in 100 µL of medium.
-
-
Stimulation: Add 100 µL of this compound at various concentrations to the wells. Include a negative control (medium alone).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[8]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
ELISA:
-
Perform the ELISA for the cytokine of interest (e.g., TNF-α or IL-6) according to the manufacturer's protocol.[9] This typically involves:
-
Coating a 96-well plate with a capture antibody overnight.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected supernatants and standards to the wells and incubating.
-
Washing the plate and adding a biotinylated detection antibody.
-
Washing the plate and adding an enzyme-conjugated streptavidin.
-
Adding a substrate to develop a colorimetric reaction.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
NF-κB Activation via Western Blot for Phospho-p65
This protocol describes the detection of NF-κB activation by measuring the phosphorylation of the p65 subunit using Western blotting.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and collect the total protein extracts. Quantify the protein concentration.[10]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and then add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: The presence of a band at the correct molecular weight for phospho-p65 indicates NF-κB activation. The intensity of the band can be quantified to assess the level of activation.
Conclusion
This compound is a well-characterized synthetic PAMP that potently activates the innate immune system through the TLR2/TLR6 signaling pathway. Its ability to induce pro-inflammatory cytokines and enhance immune responses makes it an invaluable research tool and a strong candidate for the development of novel vaccine adjuvants and immunotherapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and study this compound in their work.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. bowdish.ca [bowdish.ca]
- 5. researchgate.net [researchgate.net]
- 6. 101.200.202.226 [101.200.202.226]
- 7. 101.200.202.226 [101.200.202.226]
- 8. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. origene.com [origene.com]
- 11. benchchem.com [benchchem.com]
The Dawn of a Synthetic Adjuvant: Early Research on Pam2Cys and its Analogs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immunology and vaccine development, the quest for potent and well-defined adjuvants has been a central theme. The 1980s marked a pivotal period with the emergence of synthetic lipopeptides as powerful activators of the immune system. This technical guide delves into the foundational research on S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys) and its close analog, tripalmitoyl-S-glycerylcysteine (Pam3Cys), which laid the groundwork for our current understanding of Toll-like receptor 2 (TLR2) agonists. These synthetic molecules, mimicking the N-terminal lipid moiety of bacterial lipoproteins, were instrumental in elucidating the molecular basis of immune activation by bacteria and opened new avenues for the development of self-adjuvanting vaccines. This document provides an in-depth look at the seminal studies, presenting key quantitative data, detailed experimental methodologies, and a visualization of the early understanding of the signaling pathways involved.
Core Findings from Early Investigations
Early research, predominantly from the laboratories of Bessler, Jung, and Wiesmüller, established that synthetic lipopeptide analogs of the N-terminus of bacterial lipoprotein were potent mitogens for B-lymphocytes and activators of macrophages. These studies demonstrated that the lipidated cysteine moiety was the principal component responsible for the immunostimulatory activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from seminal papers of that era, showcasing the dose-dependent effects of these synthetic lipopeptides on immune cells.
Table 1: Mitogenic Activity of Synthetic Lipopeptides on Murine Spleen Cells
| Lipopeptide Analog | Concentration (µg/mL) | [3H]Thymidine Incorporation (cpm) | Source |
| Pam3Cys-Ser-Ser-Asn-Ala | 100 | ~150,000 | Bessler et al., 1985[1] |
| 10 | ~120,000 | Bessler et al., 1985[1] | |
| 1 | ~40,000 | Bessler et al., 1985[1] | |
| Pam3Cys-Ser | 100 | ~140,000 | Bessler et al., 1985[1] |
| 10 | ~110,000 | Bessler et al., 1985[1] | |
| 1 | ~30,000 | Bessler et al., 1985[1] | |
| Control (no mitogen) | - | <5,000 | Bessler et al., 1985[1] |
Data are approximated from graphical representations in the cited literature.
Table 2: Cytokine Induction in Macrophages by Pam3Cys-Ala-Gly
| Cytokine | Lipopeptide Concentration (µg/mL) | Cytokine Level (Units/mL or pg/mL) | Cell Type | Source |
| Interleukin-1 (IL-1) | 50 | >100 Units/mL | Bone Marrow-Derived Macrophages | Hauschildt et al., 1990[2] |
| Interleukin-6 (IL-6) | 50 | ~2500 Units/mL | Bone Marrow-Derived Macrophages | Hauschildt et al., 1990[2] |
| Tumor Necrosis Factor-alpha (TNF-α) | 50 | ~4000 pg/mL | Bone Marrow-Derived Macrophages | Hauschildt et al., 1990[2] |
| Prostaglandin E2 (PGE2) | 10 | ~15 ng/mL | Murine Peritoneal Exudate Cells | Hoffmann et al., 1988[3] |
Cytokine units and concentrations are reported as found in the original publications and may not be directly comparable across studies due to different assay methods.
Key Experimental Protocols
The following sections detail the methodologies employed in the early studies to characterize the immunological activity of synthetic lipopeptides.
Synthesis of Lipopeptides
The synthesis of these pioneering lipopeptides, such as tripalmitoyl-S-glycerylcysteinyl lipopeptides, was a significant chemical undertaking. A key publication by Metzger et al. (1991) outlines a detailed procedure.
Protocol 1: Solid-Phase Synthesis of Lipopeptide Analogues
-
Resin Preparation: Chloromethylated polystyrene resin is functionalized with the C-terminal amino acid of the desired peptide sequence.
-
Peptide Elongation: The peptide chain is assembled stepwise using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies.
-
Lipidation of Cysteine: The N-terminal cysteine residue is deprotected. S-glyceryl cysteine is then acylated with palmitic acid to introduce the lipid moieties. This often involves the use of activated palmitic acid derivatives (e.g., acid chlorides or active esters).
-
Cleavage and Deprotection: The fully assembled lipopeptide is cleaved from the resin, and all remaining protecting groups are removed using strong acids, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.
-
Purification: The crude lipopeptide is purified by chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to yield a highly pure product.
Murine B-Lymphocyte Proliferation Assay
This assay was fundamental in demonstrating the mitogenic properties of the synthetic lipopeptides. The protocol is based on the work of Bessler et al. (1985).[1]
Protocol 2: [3H]Thymidine Incorporation Assay
-
Cell Preparation: Spleens are aseptically removed from mice (e.g., BALB/c). Single-cell suspensions are prepared by mechanical disruption, and red blood cells are lysed using a suitable buffer.
-
Cell Culture: Splenocytes are washed and resuspended in complete culture medium (e.g., RPMI 1640 supplemented with fetal calf serum, antibiotics, and 2-mercaptoethanol). Cells are seeded in 96-well microtiter plates at a density of approximately 2 x 10^5 cells per well.
-
Stimulation: Synthetic lipopeptides, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium, are added to the cell cultures in various concentrations. Control wells receive medium with solvent only.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Radiolabeling: [3H]Thymidine (typically 1 µCi per well) is added to each well for the final 8 to 18 hours of incubation.
-
Harvesting and Measurement: Cells are harvested onto glass fiber filters using a cell harvester. The filters are washed to remove unincorporated [3H]thymidine. The radioactivity incorporated into the DNA of proliferating cells is measured using a liquid scintillation counter. The results are expressed as counts per minute (cpm).
Macrophage Activation and Cytokine Release Assay
The ability of lipopeptides to activate macrophages and induce the secretion of inflammatory mediators was a key indicator of their adjuvant potential. This protocol is based on studies by Hauschildt et al. (1990)[2] and Hoffmann et al. (1988).[3]
Protocol 3: Measurement of Cytokine Production from Macrophages
-
Macrophage Isolation and Culture: Bone marrow-derived macrophages (BMDMs) are obtained by flushing the femurs and tibias of mice. The bone marrow cells are cultured for several days in medium containing macrophage colony-stimulating factor (M-CSF) to promote differentiation into macrophages. Alternatively, peritoneal exudate cells can be harvested by lavage.
-
Cell Plating: Differentiated macrophages are harvested, counted, and seeded into 24-well or 48-well plates at a desired density (e.g., 5 x 10^5 cells per well) and allowed to adhere.
-
Stimulation: The culture medium is replaced with fresh medium containing the synthetic lipopeptides at various concentrations. Control wells are treated with medium alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24 to 48 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Quantification: The concentration of cytokines (e.g., IL-1, IL-6, TNF-α) in the supernatants is determined using bioassays that were common at the time, such as the thymocyte proliferation assay for IL-1, or specific ELISA when they became available. Prostaglandins can be measured by radioimmunoassay (RIA).
Early Understanding of Signaling Pathways
In the pre-TLR era, the precise molecular mechanisms of lipopeptide-induced cell activation were not fully understood. Researchers hypothesized the existence of specific binding sites or receptors on the surface of immune cells. Biesert et al. (1987) provided early evidence for a potential receptor by identifying a major binding protein for a mitogenic lipopeptide on mouse lymphocytes with a molecular weight of approximately 35 kDa. The downstream signaling events were inferred from the observed cellular responses, such as proliferation and the production of inflammatory mediators.
The following diagrams illustrate the experimental workflow for assessing mitogenicity and the conceptual understanding of the signaling pathway at the time.
References
- 1. Synthetic lipopeptide analogs of bacterial lipoprotein are potent polyclonal activators for murine B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of bone marrow-derived mouse macrophages by bacterial lipopeptide: cytokine production, phagocytosis and Ia expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of human and murine adherent cells by bacterial lipoprotein and synthetic lipopeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Pam2Cys: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys) is a synthetic lipopeptide that has garnered significant attention in the field of immunology and vaccinology. As a potent agonist for the Toll-like receptor 2 (TLR2) and TLR6 heterodimer, this compound mimics the activity of bacterial lipoproteins, triggering a robust innate immune response. This response is characterized by the activation of various immune cells, the production of a cascade of cytokines and chemokines, and the subsequent orchestration of an adaptive immune response. This technical guide provides an in-depth exploration of the immunomodulatory effects of this compound, detailing its mechanism of action, its impact on key immune cells, and its application in vaccine development. The guide is intended to be a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in their understanding and utilization of this powerful immunomodulator.
Mechanism of Action: TLR2/TLR6-Mediated Signaling
This compound exerts its immunomodulatory effects primarily through the activation of a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) expressed on the surface of various immune cells, including macrophages, dendritic cells (DCs), and monocytes.[1][2][3][4] The two palmitoyl (B13399708) chains of this compound are crucial for its interaction with the hydrophobic pocket of the TLR2/TLR6 complex.[5] This binding event initiates a conformational change in the receptors, leading to the recruitment of intracellular adaptor proteins, primarily MyD88 (Myeloid differentiation primary response 88).
The recruitment of MyD88 triggers a downstream signaling cascade that culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[2][6][7][8] The activation of these pathways leads to the transcription of a wide array of pro-inflammatory genes, resulting in the production and secretion of cytokines and chemokines, as well as the upregulation of co-stimulatory molecules on antigen-presenting cells (APCs).[3][9]
Effects on Immune Cells
Dendritic Cells (DCs)
Dendritic cells are potent APCs that play a crucial role in initiating adaptive immune responses. This compound is a powerful stimulant for DC maturation.[9][10] Upon stimulation with this compound, DCs upregulate the expression of co-stimulatory molecules such as CD80, CD83, and CD86, as well as Major Histocompatibility Complex (MHC) class II molecules.[11] This enhanced expression is critical for the effective presentation of antigens to naive T cells. Furthermore, this compound-activated DCs secrete pro-inflammatory cytokines, including IL-12, which is essential for the differentiation of T helper 1 (Th1) cells.[11]
Macrophages
Macrophages are key players in the innate immune system, responsible for phagocytosis and the production of inflammatory mediators. This compound is a potent activator of macrophages, leading to a pro-inflammatory phenotype.[12][13] Stimulation with this compound induces macrophages to produce a range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1.[12][14][15] This cytokine milieu contributes to the recruitment of other immune cells to the site of inflammation and enhances the microbicidal activity of macrophages. This compound also enhances the phagocytic capacity of macrophages.[12]
T Lymphocytes
While this compound does not directly activate T cells, it significantly influences their activation and differentiation through its effects on APCs. By promoting DC maturation and cytokine production (particularly IL-12), this compound facilitates the priming of naive T cells and skews the immune response towards a Th1 and Th17 profile.[16] Th1 responses are characterized by the production of interferon-gamma (IFN-γ) and are crucial for cell-mediated immunity against intracellular pathogens. Th17 responses, characterized by the production of IL-17, are important for mucosal immunity.[16] this compound has also been shown to enhance the expansion of memory CTLs (Cytotoxic T Lymphocytes).[17]
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative data from various studies on the effects of this compound on immune cells.
Table 1: Effect of this compound on Dendritic Cell Maturation Markers
| Cell Type | This compound Concentration | Marker | Fold Increase (vs. Control) | Reference |
| Mouse Bone Marrow-Derived DCs | 100 ng/mL | CD80 | ~2.5 | [11] |
| Mouse Bone Marrow-Derived DCs | 100 ng/mL | CD86 | ~3.0 | [11] |
| Mouse Bone Marrow-Derived DCs | 100 ng/mL | MHC Class II | ~2.0 | [10] |
| Human Monocyte-Derived DCs | 1 µg/mL | CD83 | Significant upregulation | [9] |
Table 2: Cytokine Production Induced by this compound in Immune Cells
| Cell Type | This compound Concentration | Cytokine | Concentration (pg/mL) | Reference |
| Porcine Monocyte-Derived Macrophages | 100 ng/mL | IL-1β | ~1500 | [12] |
| Porcine Monocyte-Derived Macrophages | 100 ng/mL | IL-6 | ~40000 | [12] |
| Porcine Monocyte-Derived Macrophages | 100 ng/mL | TNF-α | ~25000 | [12] |
| Porcine Monocyte-Derived Macrophages | 100 ng/mL | IL-12 | ~800 | [12] |
| Mouse Splenocytes | 10 µg/mL | IFN-γ | ~600 | [15] |
| Mouse Lung Lavage | 10 µg/mL (intranasal) | IL-6 | ~2000 | [14][15] |
| Mouse Lung Lavage | 10 µg/mL (intranasal) | TNF-α | ~1500 | [14][15] |
| Mouse Lung Lavage | 10 µg/mL (intranasal) | MCP-1 | ~4000 | [14][15] |
Experimental Protocols
In Vitro Stimulation of Dendritic Cells for Maturation Analysis
Objective: To assess the ability of this compound to induce the maturation of bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol
-
Recombinant mouse GM-CSF and IL-4
-
This compound (endotoxin-free)
-
Fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC Class II
-
Flow cytometer
Procedure:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in complete RPMI medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 6-8 days to generate immature BMDCs.
-
On day 6, gently collect the non-adherent and loosely adherent cells, which are predominantly immature DCs.
-
Seed the immature BMDCs in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Stimulate the cells with varying concentrations of this compound (e.g., 10, 100, 1000 ng/mL) or a vehicle control (e.g., sterile water or PBS) for 24 hours at 37°C and 5% CO2.
-
After incubation, harvest the cells and wash them with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC Class II for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Analyze the expression of maturation markers on the CD11c+ population using a flow cytometer.
Quantification of Cytokine Production by ELISA
Objective: To measure the concentration of a specific cytokine (e.g., TNF-α) in the supernatant of this compound-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (endotoxin-free)
-
ELISA kit for the target cytokine (e.g., mouse TNF-α)
-
96-well plate
-
Plate reader
Procedure:
-
Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing varying concentrations of this compound (e.g., 1, 10, 100 ng/mL) or a vehicle control.
-
Incubate the plate for a specified time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
After incubation, carefully collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Blocking non-specific binding sites. c. Adding the collected supernatants and a standard curve of the recombinant cytokine. d. Adding a detection antibody. e. Adding a substrate solution that develops a color in the presence of the enzyme-conjugated detection antibody. f. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance values to the standard curve.
Role as a Vaccine Adjuvant
This compound is a highly effective vaccine adjuvant, capable of enhancing both humoral and cellular immune responses to co-administered antigens.[17][18][19] By activating APCs, this compound promotes the uptake and presentation of the antigen, leading to a more robust and durable adaptive immune response. Its ability to induce a Th1-biased immune response makes it particularly suitable for vaccines against intracellular pathogens and cancer.[1][4] Furthermore, this compound has shown promise as a mucosal adjuvant, capable of inducing protective immunity at mucosal surfaces, which are the primary entry points for many pathogens.[16][18]
Conclusion
This compound is a versatile and potent immunomodulator with well-defined mechanisms of action and broad-ranging effects on the immune system. Its ability to activate dendritic cells and macrophages, stimulate the production of key cytokines, and drive a Th1-polarized adaptive immune response makes it an invaluable tool for immunological research and a promising candidate for the development of new vaccines and immunotherapies. This guide provides a foundational understanding of the immunomodulatory properties of this compound, which can be leveraged for the rational design of novel therapeutic and prophylactic strategies.
References
- 1. medkoo.com [medkoo.com]
- 2. invivogen.com [invivogen.com]
- 3. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Frontiers | The Mitogen-Activated Protein Kinase (MAPK) Pathway: Role in Immune Evasion by Trypanosomatids [frontiersin.org]
- 8. MAPK Family Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Intranasal administration of the TLR2 agonist this compound provides rapid protection against influenza in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Incorporation of a Toll-like receptor 2/6 agonist potentiates mRNA vaccines against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
Pam2Cys for In Vitro Immunology Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2Cys, a synthetic diacylated lipopeptide, serves as a potent and specific agonist for the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer.[1][2] Structurally, it is S-[2,3-bis(palmitoyloxy)propyl]cysteine. This lipopeptide mimics the acylated N-terminus of bacterial lipoproteins, making it a powerful tool for in vitro studies of innate immunity, inflammatory responses, and adjuvant effects.[1] By activating TLR2/6, this compound initiates a well-defined intracellular signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of key transcription factors such as NF-κB and AP-1.[2] This results in the production of a variety of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules on antigen-presenting cells.[2] This guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro immunology research.
Core Concepts: Structure and Mechanism of Action
This compound is a synthetic lipopeptide that selectively activates the TLR2/6 heterodimer on the surface of various immune cells, including macrophages and dendritic cells.[1][3] Its structure consists of a cysteine residue with two ester-bound palmitic acid chains.[1] This diacylation is crucial for its specific recognition by the TLR2/6 complex.[2]
Upon binding, this compound induces a conformational change in the TLR2/6 heterodimer, leading to the recruitment of the intracellular adaptor protein, Myeloid differentiation primary response 88 (MyD88).[4][5][6] This initiates a downstream signaling cascade involving the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[5][7] Ultimately, this pathway leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation.[5][8] This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and other immune mediators.[8][9][10] Concurrently, the signaling cascade also activates mitogen-activated protein kinases (MAPKs), such as p38 and ERK1/2, which contribute to the inflammatory response.[11][12][13]
Data Presentation: In Vitro Effects of this compound
The in vitro stimulation of immune cells with this compound results in a robust and dose-dependent inflammatory response. The following tables summarize key quantitative data from published studies.
Table 1: Cytokine Production Induced by this compound in Porcine Monocyte-Derived Macrophages (moMΦ) [14]
| Cytokine | This compound Concentration | Mean Concentration (pg/mL) ± SD |
| IL-1α | 10 ng/mL | 500 ± 150 |
| 100 ng/mL | 1200 ± 200 | |
| IL-1β | 10 ng/mL | 400 ± 100 |
| 100 ng/mL | 900 ± 150 | |
| IL-6 | 10 ng/mL | 2000 ± 500 |
| 100 ng/mL | 5000 ± 1000 | |
| IL-10 | 10 ng/mL | 100 ± 50 |
| 100 ng/mL | 250 ± 100 | |
| IL-12 | 10 ng/mL | 300 ± 100 |
| 100 ng/mL | 700 ± 150 | |
| TNF-α | 10 ng/mL | 1500 ± 400 |
| 100 ng/mL | 4000 ± 800 |
Table 2: Upregulation of Surface Markers on Porcine Monocyte-Derived Macrophages (moMΦ) by this compound (24h stimulation) [14][15]
| Surface Marker | This compound Concentration | Mean Fluorescence Intensity (MFI) Fold Change | Percentage of Positive Cells (%) |
| MHC Class I | 10 ng/mL | ~1.5 | Not significantly changed |
| 100 ng/mL | ~2.0 | Not significantly changed | |
| MHC Class II DR | 10 ng/mL | ~2.5 | Increased |
| 100 ng/mL | ~4.0 | Significantly Increased | |
| CD25 | 10 ng/mL | ~3.0 | Increased |
| 100 ng/mL | ~5.0 | Significantly Increased |
Mandatory Visualizations
Experimental Protocols
In Vitro Stimulation of Macrophages with this compound
This protocol describes the stimulation of murine bone marrow-derived macrophages (BMDMs) with this compound. The principles can be adapted for other immune cell types.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF)
-
This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO)
-
Sterile, tissue culture-treated plates (e.g., 24-well or 96-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed BMDMs into tissue culture plates at a density of 1-2 x 10^5 cells/well (for a 48-well plate) in complete RPMI medium.[16] Incubate overnight at 37°C and 5% CO2 to allow cells to adhere.[16]
-
Preparation of this compound dilutions: Prepare serial dilutions of this compound in complete RPMI medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 ng/mL).
-
Cell Stimulation: Carefully aspirate the old medium from the macrophage monolayers. Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plates for the desired time period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2.[14]
-
Harvesting: After incubation, collect the cell culture supernatants for cytokine analysis and/or lyse the cells for protein or RNA extraction.
Cytokine Quantification by ELISA
This protocol provides a general outline for a sandwich ELISA to measure cytokine concentrations in culture supernatants.
Materials:
-
Culture supernatants from this compound-stimulated cells
-
ELISA plate (96-well, high-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[9]
-
Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[17]
-
Sample and Standard Incubation: Wash the plate. Prepare a standard curve by serially diluting the recombinant cytokine in assay diluent. Add 100 µL of standards and samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.[9]
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[9]
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.[17]
-
Development: Wash the plate. Add 100 µL of TMB substrate to each well and incubate until a blue color develops.[17]
-
Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm.[17]
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[18]
Flow Cytometry Analysis of Macrophage Surface Markers
This protocol outlines the staining of macrophages for surface marker analysis by flow cytometry.
Materials:
-
This compound-stimulated macrophages
-
FACS buffer (e.g., PBS with 2% FBS and 0.02% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against surface markers of interest (e.g., anti-MHC-II, anti-CD86)
-
Viability dye
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently scrape or use a non-enzymatic cell dissociation solution to detach macrophages. Transfer to FACS tubes.
-
Washing: Wash the cells with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
Fc Blocking: Resuspend cells in FACS buffer containing Fc block and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.
-
Staining: Add the pre-titrated fluorochrome-conjugated antibodies to the cells. Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Viability Staining: Resuspend the cells in PBS and add the viability dye according to the manufacturer's instructions.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on viable, single cells.
Western Blot Analysis of MAPK Activation
This protocol describes the detection of phosphorylated MAPKs (e.g., p-p38, p-ERK1/2) by Western blot.
Materials:
-
This compound-stimulated macrophages
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5 minutes.[10]
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MAPK) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using an appropriate imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total form of the MAPK as a loading control.
Conclusion
This compound is an invaluable tool for dissecting the intricacies of TLR2/6-mediated innate immune responses in vitro. Its well-defined structure and specific mechanism of action allow for controlled and reproducible experiments. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound in their immunology studies, contributing to the advancement of our knowledge in inflammation, infection, and vaccine development.
References
- 1. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. pnas.org [pnas.org]
- 4. Assessment of the Impact of a Toll-like Receptor 2 Agonist Synthetic Lipopeptide on Macrophage Susceptibility and Responses to African Swine Fever Virus Infection [mdpi.com]
- 5. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]
- 6. Protocol for localized macrophage stimulation with small-molecule TLR agonist via fluidic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bowdish.ca [bowdish.ca]
- 8. researchgate.net [researchgate.net]
- 9. mabtech.com [mabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. research.pasteur.fr [research.pasteur.fr]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TLR Reporter Bioassay [promega.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. biomatik.com [biomatik.com]
The Decisive Role of Stereochemistry in Pam2Cys Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys) is a synthetic diacylated lipopeptide that serves as a potent agonist for the Toll-like receptor 2 (TLR2) and TLR6 heterodimer (TLR2/6).[1][2] As a mimic of bacterial lipoproteins, this compound is a critical tool in immunological research and a promising candidate for vaccine adjuvants and immunomodulatory therapeutics.[3][4] The biological activity of this compound is profoundly influenced by its stereochemistry, particularly at the glyceryl-cysteine core. This technical guide provides an in-depth analysis of the stereochemical requirements for this compound activity, detailing the differential effects of its stereoisomers on TLR2/6 signaling, presenting quantitative data from key studies, and outlining relevant experimental protocols.
The Critical Impact of Stereochemistry on TLR2/6 Recognition and Activation
The core structure of this compound contains a chiral center at the C2 position of the glyceryl moiety, leading to the existence of (R)- and (S)-stereoisomers. Extensive research has unequivocally demonstrated that the stereochemistry at this position is a critical determinant of the molecule's ability to activate the TLR2/6 signaling pathway.
The naturally occurring and more biologically active form is the (R)-isomer.[5][6] The (R)-stereoisomer of this compound and its derivatives consistently exhibit significantly higher potency in activating TLR2/6 compared to their (S)-counterparts.[3][6] This stereoselectivity is attributed to the specific molecular interactions between the lipopeptide and the TLR2/6 receptor complex. Structural modeling studies have revealed that the (R)-isomer forms a greater number of stable hydrogen bonds with residues in both TLR2 and TLR6, leading to a more stable and productive signaling complex.[7] In contrast, the (S)-isomer establishes fewer hydrogen bonds, primarily with TLR2, resulting in a less stable interaction and consequently, weaker signaling.[7]
Quantitative Analysis of this compound Stereoisomer Activity
The differential activity of this compound stereoisomers has been quantified in various in vitro systems. The following tables summarize key data from studies comparing the potency of (R)- and (S)-isomers of this compound analogs in activating TLR2/6 and inducing cytokine production.
Table 1: TLR2/6 Activation by Pam2CS(OMe) Stereoisomers in HEK-Blue™ hTLR2-TLR6 Reporter Cells
| Compound | Stereochemistry | EC50 (ng/mL)[7] |
| 8b | (R)-Pam2CS(OMe) | 0.13 |
| 8c | (S)-Pam2CS(OMe) | 7.9 |
| 8a | Racemic Pam2CS(OMe) | 0.28 |
| 9b | (R)-N-Ac-Pam2CS(OMe) | 0.4 |
| 9c | (S)-N-Ac-Pam2CS(OMe) | 12.3 |
| 9a | Racemic N-Ac-Pam2CS(OMe) | 0.8 |
Table 2: Cytokine Production by Human PBMCs in Response to Pam2CS(OMe) Stereoisomers (0.1 µg/mL)
| Compound | Stereochemistry | IL-6 (pg/mL)[3] | TNF-α (pg/mL)[3] | IL-10 (pg/mL)[3] |
| 8b | (R)-Pam2CS(OMe) | ~4500 | ~1800 | ~250 |
| 8c | (S)-Pam2CS(OMe) | ~2000 | ~800 | ~100 |
| 8a | Racemic Pam2CS(OMe) | ~3500 | ~1500 | ~200 |
| 9b | (R)-N-Ac-Pam2CS(OMe) | ~4000 | ~1600 | ~220 |
| 9c | (S)-N-Ac-Pam2CS(OMe) | ~1500 | ~600 | ~80 |
| 9a | Racemic N-Ac-Pam2CS(OMe) | ~3000 | ~1200 | ~150 |
| Pam2CSK4 | Racemic | ~3000 | ~1000 | ~180 |
| Pam3CSK4 | Racemic | ~6000 | ~2500 | ~350 |
Signaling Pathways and Experimental Workflows
The activation of the TLR2/6 heterodimer by this compound initiates a well-defined intracellular signaling cascade, culminating in the production of pro-inflammatory cytokines. The experimental workflow to assess the activity of this compound stereoisomers typically involves cell-based assays to quantify TLR2/6 activation and cytokine secretion.
Detailed Experimental Protocols
HEK-Blue™ hTLR2-TLR6 Reporter Gene Assay
This assay is used to quantify the activation of the TLR2/6 signaling pathway by this compound stereoisomers.
1. Cell Culture and Maintenance:
-
Culture HEK-Blue™ hTLR2-TLR6 cells (InvivoGen) in DMEM supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS), 50 U/mL penicillin, 50 µg/mL streptomycin, 100 µg/mL Normocin™, and 1X HEK-Blue™ Selection.[8]
-
Maintain cells at 37°C in a 5% CO2 humidified incubator.
-
Passage cells every 3-4 days when confluence reaches 80-90%.
2. Assay Procedure:
-
On the day of the experiment, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection 2 medium.
-
Seed the cells at a density of approximately 5 x 10^4 cells/well in a 96-well flat-bottom plate.
-
Prepare serial dilutions of the this compound stereoisomers in cell culture medium.
-
Add the diluted compounds to the wells containing the cells. Include a positive control (e.g., Pam2CSK4) and a negative control (medium alone).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[9]
-
Measure the absorbance at 620-655 nm using a microplate reader. The absorbance is proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which is indicative of NF-κB activation.[8][9]
Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation and Cytokine Quantification
This protocol is used to assess the ability of this compound stereoisomers to induce cytokine production in primary human immune cells.
1. PBMC Isolation:
-
Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque™ density gradient centrifugation.[10]
-
Briefly, dilute the blood with an equal volume of PBS.
-
Carefully layer the diluted blood over the Ficoll-Paque™ solution in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[11]
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected cells twice with PBS.
-
Resuspend the PBMCs in complete RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin.
2. Cell Stimulation:
-
Plate the PBMCs at a density of 1 x 10^6 cells/well in a 96-well round-bottom plate.
-
Add the this compound stereoisomers at the desired concentrations to the wells.
-
Include a positive control (e.g., LPS) and a negative control (medium alone).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[10]
3. Cytokine Quantification (ELISA):
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Quantify the concentrations of cytokines (e.g., IL-6, TNF-α, IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Conclusion
The stereochemistry of this compound is a paramount factor governing its biological activity. The (R)-isomer is the significantly more potent agonist of the TLR2/6 receptor, a preference dictated by the precise stereochemical fit within the receptor's binding pocket that allows for a greater number of stabilizing hydrogen bonds. This fundamental structure-activity relationship has critical implications for the design and development of novel vaccine adjuvants and immunomodulatory drugs. For researchers in this field, a thorough understanding and careful consideration of the stereochemistry of synthetic lipopeptides are essential for the rational design of effective immunotherapeutics. The use of stereochemically pure isomers is highly recommended to ensure reproducibility and to maximize the desired biological response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. journals.asm.org [journals.asm.org]
- 11. revvity.com [revvity.com]
A Technical Guide to the Safe Handling and Use of Pam2Cys
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pam2Cys, a synthetic lipopeptide, is a potent agonist of the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer, making it a valuable tool in immunological research and vaccine development. Its ability to mimic bacterial lipoproteins allows for the stimulation of innate immune responses and the subsequent activation of adaptive immunity. This technical guide provides in-depth information on the general safety, handling, and experimental use of this compound. It is intended for laboratory personnel, researchers, and professionals in the field of drug development who work with this compound. The guide includes a summary of safety and handling data, detailed experimental protocols, and a visualization of the canonical TLR2/TLR6 signaling pathway.
General Safety and Handling Information
Personal Protective Equipment (PPE) and Engineering Controls
Standard laboratory PPE is recommended when handling this compound, particularly in its powdered form, to avoid inhalation and direct contact with the skin and eyes.
-
Gloves: Chemical-resistant gloves should be worn.
-
Eye Protection: Safety glasses or goggles are essential.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Respiratory Protection: If handling large quantities of powdered this compound or if there is a risk of aerosolization, a dust mask or a respirator should be used in a well-ventilated area or a fume hood.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.
Spills and Disposal
In case of a spill, wear appropriate PPE and clean the area with a damp cloth or absorbent material to avoid creating dust. Dispose of the waste in accordance with local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes the key quantitative data for the handling and storage of this compound.
| Parameter | Value/Recommendation | Source |
| Storage Temperature | Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C | Generic supplier recommendations |
| Stability | Stable for several weeks at ambient temperature during shipping. | Generic supplier recommendations |
| Toxicity (LD50) | Data not available. Generally considered safe as an adjuvant, but toxicity can be context-dependent. | [1] |
| Typical In Vitro Concentration | 10 ng/mL - 1000 ng/mL for cell stimulation | [2] |
Experimental Protocols
Reconstitution of this compound
This compound is a lipopeptide and may require specific solvents for effective reconstitution due to its hydrophobic nature.
Materials:
-
Lyophilized this compound
-
Sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Solvent Selection: Due to its lipophilic nature, this compound is often reconstituted in a small amount of sterile DMSO to create a concentrated stock solution.
-
Stock Solution Preparation:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Aseptically add the required volume of DMSO to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).
-
Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear.
-
-
Working Solution Preparation:
-
For cell-based assays, dilute the DMSO stock solution with sterile PBS or the appropriate cell culture medium to the final working concentration.
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer/medium while vortexing. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.
-
-
Storage of Stock Solutions: Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.
In Vitro Cell Stimulation Assay
This protocol provides a general workflow for stimulating immune cells (e.g., macrophages, dendritic cells, or cell lines expressing TLR2/6) with this compound to assess cytokine production.
Materials:
-
Immune cells of interest (e.g., bone marrow-derived dendritic cells (BMDCs))
-
Complete cell culture medium
-
Reconstituted this compound working solution
-
Positive control (e.g., LPS for TLR4 activation)
-
Negative control (vehicle control, e.g., medium with the same final concentration of DMSO)
-
Multi-well cell culture plates (e.g., 96-well)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
Procedure:
-
Cell Seeding: Seed the immune cells into the wells of a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Cell Stimulation:
-
Prepare serial dilutions of the this compound working solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the positive control, or the negative control.
-
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a specified period (e.g., 6, 24, or 48 hours), depending on the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatants.
-
Cytokine Analysis: Analyze the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
Signaling Pathway and Experimental Workflow Visualization
This compound-Induced TLR2/TLR6 Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by the binding of this compound to the TLR2/TLR6 heterodimer on the surface of an immune cell.
Experimental Workflow for In Vitro this compound Stimulation
The diagram below outlines a typical experimental workflow for investigating the cellular response to this compound stimulation in vitro.
Conclusion
This compound is a critical reagent for researchers studying innate immunity and developing novel vaccine adjuvants. While it has a good safety profile, adherence to standard laboratory safety practices is paramount. This guide provides a comprehensive overview of the necessary information for the safe and effective use of this compound in a research setting. By following these guidelines, researchers can confidently and safely incorporate this potent TLR2/6 agonist into their experimental designs.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Stimulation with Pam2Cys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2Cys, and its synthetic analog S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2CSK4), are potent synthetic diacylated lipopeptides that mimic the acylated amino terminus of bacterial lipoproteins.[1] These molecules are powerful tools for in vitro studies of innate immune activation, primarily acting as agonists for the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer.[1][2] Activation of the TLR2/TLR6 signaling pathway triggers a downstream cascade involving MyD88 and subsequent activation of NF-κB, leading to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.[2] This response ultimately results in the maturation and activation of various immune cells, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages, making this compound a valuable component in vaccine development and immunotherapy research.[3][4]
Mechanism of Action: The TLR2/TLR6 Signaling Pathway
This compound is recognized by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) on the surface of immune cells.[2][5] This ligand-receptor interaction initiates a signaling cascade that is crucial for the innate immune response. The binding of this compound induces the dimerization of the TLR2 and TLR6 cytoplasmic domains, which then recruits the adaptor protein MyD88. This leads to the activation of downstream kinases and ultimately the transcription factor NF-κB, which translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[2]
Data Presentation: Quantitative Effects of this compound Stimulation
The following tables summarize the typical concentration ranges, time courses, and cellular responses observed after in vitro stimulation with this compound or its analogs. Optimal conditions may vary depending on the specific cell type, donor, and experimental goals.
Table 1: Recommended this compound (Pam2CSK4) Concentration for In Vitro Cell Stimulation
| Cell Type | Recommended Concentration Range | Notes |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | 100 - 1000 ng/mL | Optimal concentration should be determined empirically for specific research goals.[1] |
| Human Monocyte-Derived Dendritic Cells (Mo-DCs) | ~100 nM (approx. 135 ng/mL) | Concentrations should be optimized for each donor and experiment.[1] |
| Porcine Monocyte-Derived Macrophages (moMΦ) | 10 - 100 ng/mL | Dose-dependent effects on cytokine release and surface marker expression observed.[6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 µg/mL (100 ng/mL) | Effective for inducing cytokine production (IL-6, IL-10, TNF-α).[7] |
Table 2: Time-Course of Dendritic Cell Activation Markers Following Pam2CSK4 Stimulation
| Time Point | Upregulation of Co-stimulatory Molecules (CD40, CD80, CD86, MHC II) | Cytokine & Chemokine Secretion |
| 4 - 8 hours | Initial increase in expression.[1] | Early release of pro-inflammatory cytokines such as TNF-α and IL-6.[1] |
| 12 - 24 hours | Significant increase in expression, often peaking within this timeframe.[1] | Sustained and often peak secretion of various cytokines. |
| 24 - 48 hours | Expression levels may plateau or begin to decrease. | Cytokine levels in the supernatant are typically high. |
Table 3: Cytokine Profile in Porcine Macrophages 24h Post-Stimulation with Mag-Pam2Cys
| Cytokine | Response to Mag-Pam2Cys (10 and 100 ng/mL) |
| IL-1α | Increased release.[6] |
| IL-1β | Increased release.[6] |
| IL-6 | Higher release compared to classically activated (M1) macrophages.[6] |
| IL-10 | No statistically significant difference compared to untreated cells.[8] |
| IL-12 | Increased release.[6] |
| TNF-α | Increased release.[6] |
Table 4: Upregulation of Surface Markers on Porcine Macrophages 24h Post-Stimulation with Mag-Pam2Cys
| Surface Marker | Response to Mag-Pam2Cys (10 and 100 ng/mL) |
| MHC Class I | Upregulation of surface expression.[6] |
| MHC Class II DR | Statistically significant upregulation.[6][9] |
| CD14 | Higher expression compared to classically activated (M1) macrophages.[6] |
| CD25 | Statistically significant upregulation.[6] |
Experimental Protocols
The following are detailed protocols for the in vitro stimulation of dendritic cells and macrophages with this compound.
Protocol 1: In Vitro Stimulation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
Materials:
-
Immature BMDCs (generated from murine bone marrow culture with GM-CSF)[10][11]
-
Pam2CSK4 (lyophilized powder)
-
Endotoxin-free water or PBS
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
24-well or 96-well tissue culture plates
-
Sterile, pyrogen-free laboratory equipment
Procedure:
-
Prepare Pam2CSK4 Stock Solution: Reconstitute lyophilized Pam2CSK4 in endotoxin-free water or PBS to a stock concentration of 1 mg/mL.[1] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Seed Dendritic Cells: Seed immature BMDCs in a 24-well or 96-well plate at a density of 0.5 - 1 x 10^6 cells/mL in complete RPMI-1640 medium.[1]
-
Prepare Working Solution: Dilute the Pam2CSK4 stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 100-1000 ng/mL).
-
Stimulation: Add the Pam2CSK4 working solution to the wells containing the dendritic cells. For a negative control, add an equal volume of medium without Pam2CSK4.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period (e.g., 4, 8, 12, 24, or 48 hours).[1]
-
Harvesting for Analysis:
-
Supernatant: After incubation, centrifuge the plates and collect the supernatant for cytokine analysis (e.g., ELISA or multiplex assay). Store at -80°C until use.[1]
-
Cells: Gently harvest the cells for flow cytometry analysis of surface markers.
-
Protocol 2: Analysis of BMDC Maturation by Flow Cytometry
Materials:
-
Harvested BMDCs from Protocol 1
-
FACS buffer (PBS with 1% BSA and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/CD32 antibody)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD40, CD80, CD86, MHC Class II)
-
Appropriate isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Transfer the harvested cells to FACS tubes and wash with cold FACS buffer.[1]
-
Fc Receptor Blocking: Resuspend the cells in FACS buffer containing an Fc block and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.[1]
-
Surface Staining: Add the fluorochrome-conjugated antibodies against the desired surface markers to the cells. It is recommended to use a cocktail of antibodies for multi-color flow cytometry. Include isotype controls in separate tubes.
-
Incubation: Incubate the cells on ice for 30 minutes in the dark.[1]
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.[1]
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. BMDC isolation protocol - mouse [abcam.com]
- 11. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of Pam2Cys for Macrophage Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of Pam2Cys, a synthetic diacylated lipopeptide, for the activation of macrophages. This compound is a potent agonist for Toll-like receptor 2 (TLR2) and TLR6 heterodimers, initiating a signaling cascade that leads to a pro-inflammatory response.[1][2][3] Understanding the dose-dependent effects of this compound is crucial for its application as a vaccine adjuvant, immunotherapeutic agent, and for in vitro studies of innate immunity.
Data Presentation: this compound Concentration and Macrophage Response
The following table summarizes the dose-dependent effects of this compound on macrophage activation, as reported in the literature. The optimal concentration can vary depending on the specific macrophage source, cell culture conditions, and the desired endpoint.
| This compound Concentration | Macrophage Type | Key Activation Markers and Effects | Reference |
| 10 ng/mL | Porcine monocyte-derived macrophages (moMΦ) | - Increased release of IL-1α, IL-1β, IL-6, TNF-α, and IL-12.[3]- Upregulation of activation markers MHC class I, MHC class II DR, and CD25.[1][3]- Enhanced phagocytic activity.[1][3]- Upregulation of NOS2 gene expression.[1][3] | [1][3] |
| 100 ng/mL | Porcine monocyte-derived macrophages (moMΦ) | - Stronger induction of pro-inflammatory cytokines (IL-1α, IL-1β, IL-6) compared to 10 ng/mL.[1][3]- Significant upregulation of MHC class I, MHC class II DR, and CD25.[1][3]- Polarization towards a pro-inflammatory, antimicrobial M1-like phenotype.[1][3] | [1][3] |
| 250 ng/mL | Murine peritoneal macrophages | - Potentiation of IFN-β production when co-stimulated with LPS.[4] | [4] |
Signaling Pathway
This compound initiates macrophage activation by binding to the TLR2/TLR6 heterodimer on the cell surface. This engagement recruits the adaptor protein MyD88, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways culminate in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other molecules involved in the innate immune response.
Caption: this compound-induced TLR2/TLR6 signaling pathway in macrophages.
Experimental Protocols
The following are detailed protocols for the in vitro activation of macrophages with this compound.
Protocol 1: Isolation and Culture of Monocyte-Derived Macrophages (MDMs)
This protocol describes the generation of macrophages from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Whole blood or buffy coats
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human M-CSF (Macrophage Colony-Stimulating Factor)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood or buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Monocyte Adherence: Resuspend the isolated PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Plate the cells in tissue culture plates and incubate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.
-
Macrophage Differentiation: After the incubation period, gently wash the plates with warm PBS to remove non-adherent cells. Add fresh RPMI-1640 medium containing 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of recombinant human M-CSF.
-
Culture: Culture the cells for 5-7 days, replacing the medium every 2-3 days. The adherent cells will differentiate into macrophages.
Protocol 2: Macrophage Activation with this compound
This protocol details the stimulation of cultured macrophages with this compound.
Materials:
-
Differentiated macrophages in culture plates
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free water or PBS for reconstitution
-
Complete cell culture medium (as used for differentiation)
Procedure:
-
This compound Reconstitution: Reconstitute the lyophilized this compound in sterile, endotoxin-free water or PBS to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 ng/mL).
-
Cell Stimulation: Remove the existing medium from the macrophage cultures and replace it with the medium containing the different concentrations of this compound. Include a negative control with medium only.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific endpoint being measured (e.g., cytokine secretion, gene expression).
Protocol 3: Measurement of Cytokine Production by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants from this compound-stimulated macrophages
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)
-
ELISA plate reader
Procedure:
-
Supernatant Collection: After the desired incubation time, collect the cell culture supernatants from each well. Centrifuge the supernatants to pellet any detached cells and debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating the plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody and substrate.
-
Data Analysis: Measure the absorbance using an ELISA plate reader and calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Analysis of Macrophage Surface Marker Expression by Flow Cytometry
This protocol describes the analysis of macrophage activation markers using flow cytometry.
Materials:
-
This compound-stimulated macrophages
-
Cell scraper
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., anti-CD80, anti-CD86, anti-MHC class II)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently detach the adherent macrophages from the culture plate using a cell scraper.
-
Staining: Wash the cells with FACS buffer and then incubate them with the fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data using a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the optimal concentration of this compound for macrophage activation.
Caption: Typical workflow for this compound macrophage activation studies.
References
- 1. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reprogramming of Murine Macrophages through TLR2 Confers Viral Resistance via TRAF3-Mediated, Enhanced Interferon Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pam2Cys Stimulation of HEK-Blue™ TLR2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 2 (TLR2) is a key pattern recognition receptor of the innate immune system that recognizes a wide array of microbial components, including lipoproteins from bacteria. Pam2Cys (S-[2,3-bis(palmitoyloxy)propyl]cysteine) is a synthetic diacylated lipopeptide that acts as a potent agonist for the TLR2/TLR6 heterodimer.[1] HEK-Blue™ TLR2 cells are a powerful tool for studying TLR2 signaling. These cells are derived from the human embryonic kidney 293 (HEK293) cell line and are engineered to stably express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene.[2] The SEAP gene is under the control of a promoter containing NF-κB and AP-1 binding sites.[2] Upon stimulation of TLR2 by an agonist like this compound, a signaling cascade is initiated, leading to the activation of NF-κB and the subsequent secretion of SEAP into the cell culture supernatant.[2] The SEAP activity can be easily quantified using a colorimetric assay, providing a robust and sensitive method for monitoring TLR2 activation.[2]
These application notes provide detailed protocols for the use of HEK-Blue™ TLR2 cells to study the effects of this compound stimulation, including cell culture, stimulation assays, and data analysis.
Data Presentation
The following tables summarize representative quantitative data for the stimulation of HEK-Blue™ TLR2 cells with a this compound analogue, Pam2CS(OMe). This data is indicative of the expected response when using this compound.
Table 1: Dose-Response of Pam2CS(OMe) Analogues in HEK-Blue™ hTLR2/6 Cells
| Compound | EC50 (µM) |
| Racemic Pam2CS(OMe) | 0.23 ± 0.04 |
| (R)-Pam2CS(OMe) | 0.15 ± 0.02 |
| (S)-Pam2CS(OMe) | 0.51 ± 0.08 |
Data is representative of typical results and may vary between experiments.
Table 2: Time-Course of SEAP Production
A time-course experiment should be performed to determine the optimal incubation time for this compound stimulation. Generally, a significant increase in SEAP activity can be observed within 6 to 24 hours of stimulation.
| Time (hours) | SEAP Activity (OD 620 nm) |
| 0 | Baseline |
| 6 | Increased |
| 12 | Further Increased |
| 24 | Peak or Plateau |
This is a generalized representation. Optimal time points should be determined empirically.
Signaling Pathway and Experimental Workflow
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; TLR2_TLR6 [label="TLR2/TLR6\nHeterodimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRAKs [label="IRAKs", fillcolor="#34A853", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#34A853", fontcolor="#FFFFFF"]; TAK1 [label="TAK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; IKK_complex [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IκB [label="IκB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKs [label="MAPKs\n(p38, JNK, ERK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SEAP_gene [label="SEAP Reporter Gene\nTranscription", fillcolor="#FBBC05", fontcolor="#202124", shape=note]; SEAP_protein [label="SEAP Protein\nSecretion", fillcolor="#FBBC05", fontcolor="#202124", shape=note];
// Edges this compound -> TLR2_TLR6 [label="Binds to", color="#5F6368"]; TLR2_TLR6 -> MyD88 [label="Recruits", color="#5F6368"]; MyD88 -> IRAKs [label="Activates", color="#5F6368"]; IRAKs -> TRAF6 [label="Activates", color="#5F6368"]; TRAF6 -> TAK1 [label="Activates", color="#5F6368"]; TAK1 -> IKK_complex [label="Activates", color="#5F6368"]; TAK1 -> MAPKs [label="Activates", color="#5F6368"]; IKK_complex -> IκB [label="Phosphorylates &\nDegrades", color="#5F6368"]; IκB -> NF_kB [style=dashed, arrowhead=none, label="Releases", color="#5F6368"]; NF_kB -> Nucleus [label="Translocates to", color="#5F6368"]; MAPKs -> AP1 [label="Activates", color="#5F6368"]; AP1 -> Nucleus [label="Translocates to", color="#5F6368"]; Nucleus -> SEAP_gene [label="Induces", color="#5F6368"]; SEAP_gene -> SEAP_protein [label="Results in", color="#5F6368"]; } dot Caption: this compound-induced TLR2/TLR6 signaling cascade.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture_cells [label="Culture HEK-Blue™\nTLR2 Cells"]; prepare_plate [label="Prepare 96-well plate\nwith this compound dilutions"]; add_cells [label="Add HEK-Blue™ TLR2 cells\nto the plate"]; incubate_stim [label="Incubate for 6-24 hours\nat 37°C, 5% CO2"]; collect_supernatant [label="Collect supernatant"]; prepare_seap_assay [label="Prepare SEAP detection reagent"]; add_supernatant_reagent [label="Add supernatant to\ndetection reagent"]; incubate_assay [label="Incubate at 37°C"]; read_absorbance [label="Read absorbance at\n620-655 nm"]; analyze_data [label="Analyze Data\n(Dose-response curve, EC50)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> culture_cells; culture_cells -> prepare_plate; prepare_plate -> add_cells; add_cells -> incubate_stim; incubate_stim -> collect_supernatant; collect_supernatant -> add_supernatant_reagent; prepare_seap_assay -> add_supernatant_reagent; add_supernatant_reagent -> incubate_assay; incubate_assay -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; } dot Caption: Workflow for this compound stimulation of HEK-Blue™ TLR2 cells.
Experimental Protocols
Cell Culture and Maintenance of HEK-Blue™ TLR2 Cells
Materials:
-
HEK-Blue™ TLR2 Cells
-
Growth Medium: DMEM, 4.5 g/L glucose, 2 mM L-glutamine, 10% (v/v) heat-inactivated fetal bovine serum (FBS), 50 U/mL-50 µg/mL penicillin-streptomycin, 100 µg/mL Normocin™.
-
HEK-Blue™ Selection (selective antibiotic)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Thaw a vial of HEK-Blue™ TLR2 cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium.
-
Centrifuge at 1000-1200 rpm (200-300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For routine maintenance, passage the cells when they reach 70-80% confluency.
-
To passage, aspirate the growth medium, wash the cells with PBS, and detach them by gentle tapping of the flask. Note: Do not use trypsin as it can damage the TLR2 receptor.
-
Add fresh growth medium containing HEK-Blue™ Selection to maintain the selection pressure for the TLR2 and SEAP reporter plasmids.[2]
This compound Stimulation and SEAP Reporter Assay
Materials:
-
HEK-Blue™ TLR2 Cells
-
This compound (stock solution prepared in an appropriate solvent, e.g., endotoxin-free water or DMSO)
-
Growth Medium (as described above)
-
HEK-Blue™ Detection or QUANTI-Blue™ Solution (SEAP detection reagent)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer capable of reading absorbance at 620-655 nm
Protocol:
-
Cell Preparation:
-
The day before the experiment, seed HEK-Blue™ TLR2 cells in a T-75 flask to ensure they are in the exponential growth phase on the day of the assay.
-
On the day of the experiment, wash the cells with PBS and resuspend them in fresh, pre-warmed growth medium at a concentration of approximately 2.8 x 10^5 cells/mL.
-
-
Stimulation:
-
Prepare serial dilutions of this compound in growth medium. A typical concentration range to test would be from 0.01 ng/mL to 1000 ng/mL.
-
Add 20 µL of each this compound dilution to the appropriate wells of a 96-well plate. Include a negative control (medium only) and a positive control (a known TLR2 agonist).
-
Add 180 µL of the HEK-Blue™ TLR2 cell suspension to each well, resulting in a final volume of 200 µL and approximately 5 x 10^4 cells per well.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[2] The optimal incubation time should be determined empirically.
-
-
SEAP Detection (using QUANTI-Blue™ Solution):
-
Following the stimulation period, transfer 20 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 180 µL of the prepared QUANTI-Blue™ Solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader. The intensity of the blue color is proportional to the amount of SEAP produced.
-
-
SEAP Detection (using HEK-Blue™ Detection medium):
-
This medium allows for real-time detection of SEAP. The cells are resuspended directly in the HEK-Blue™ Detection medium at the beginning of the assay.
-
Follow the manufacturer's protocol for specific volumes and incubation times.
-
Measure the absorbance at 620-655 nm at various time points to monitor the kinetics of SEAP production.
-
Data Analysis
-
Subtract the absorbance value of the negative control (unstimulated cells) from all other values.
-
Plot the SEAP activity (absorbance) against the concentration of this compound.
-
To determine the EC50 value (the concentration of agonist that produces 50% of the maximal response), perform a non-linear regression analysis using a sigmoidal dose-response curve model.
Conclusion
The HEK-Blue™ TLR2 cell line provides a reliable and high-throughput method for studying TLR2 activation by agonists such as this compound. The protocols outlined in these application notes offer a comprehensive guide for researchers to investigate the dose-dependent and time-course effects of this compound, as well as to dissect the underlying signaling pathways. This system is an invaluable tool for the discovery and characterization of novel TLR2 modulators in the context of drug development and immunology research.
References
Application Notes and Protocols for Pam2Cys as an Adjuvant in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Pam2Cys, a synthetic diacylated lipopeptide, as a potent adjuvant in murine vaccine studies. This compound is a well-characterized agonist of the Toll-like receptor 2 and 6 (TLR2/6) heterodimer, which triggers innate immune responses and subsequently enhances adaptive immunity to co-administered antigens.[1][2][3]
Mechanism of Action
This compound mimics the acylated amino terminus of bacterial lipoproteins.[1] It is recognized by the TLR2/6 heterodimer expressed on the surface of various immune cells, particularly antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[2][3] This recognition initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[3] This inflammatory milieu promotes the recruitment of immune cells to the site of injection, enhances antigen uptake and presentation by APCs, and ultimately leads to robust T-cell and B-cell responses against the target antigen.[4]
Signaling Pathway
Caption: this compound signaling pathway via TLR2/6.
Data Presentation: Summary of Quantitative Data
The following table summarizes representative quantitative data from murine studies using this compound as an adjuvant.
| Antigen | Mouse Strain | This compound Dose | Administration Route | Key Findings | Reference |
| SARS-CoV-2 Spike Protein | K18-hACE2 | 5 µg | Intranasal (URT) | Induced high levels of neutralizing antibodies in blood and respiratory tract; provided sterilizing protection in lungs and brain. | [5] |
| Influenza Hemagglutinin (HA) | BALB/c | Not specified | Not specified | Enhanced antibody levels and protection against lethal influenza challenge. | [6][7] |
| NY-ESO-1157-165 (Cancer Antigen) | HLA-A2 transgenic | 10 nmol | Subcutaneous | Induced specific but weak T-cell responses. | [8] |
| BAGE418-39 (Cancer Antigen) | BALB/c | 10 nmol | Subcutaneous | Stimulated T-cell responses recognizing the BAGE4 sequence. | [8] |
| Ovalbumin (OVA) | C57BL/6 | Not specified | Intramuscular/Intranasal | Induced potent anti-OVA IgG titers in serum and BALF. | [9] |
Experimental Protocols
Preparation of this compound Adjuvant
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute it in sterile, endotoxin-free water or phosphate-buffered saline (PBS) to a desired stock concentration (e.g., 1 mg/mL). Gentle vortexing or sonication may be required to fully dissolve the lipopeptide.
-
Storage: Store the reconstituted stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Formulation of this compound-Adjuvanted Vaccine
-
Antigen Preparation: Prepare the antigen of interest in a suitable sterile buffer (e.g., PBS).
-
Mixing: On the day of immunization, thaw an aliquot of the this compound stock solution. Mix the desired amount of this compound with the antigen solution. For a typical subcutaneous injection volume of 100 µL in mice, a final this compound dose of 5-20 µg is often used. The antigen dose will vary depending on the immunogenicity of the protein.
-
Incubation: Gently mix the vaccine formulation by pipetting. Some protocols may include a brief incubation period (e.g., 30 minutes at room temperature) to allow for association of the adjuvant and antigen, although this is not always necessary.
Immunization of Mice
-
Mouse Strain: The choice of mouse strain (e.g., BALB/c, C57BL/6) will depend on the specific research question and the genetic background required for the intended immunological assays.
-
Route of Administration:
-
Subcutaneous (s.c.): Inject the vaccine formulation (typically 50-100 µL) into the scruff of the neck or the base of the tail.[8]
-
Intranasal (i.n.): For mucosal immunization, administer a small volume (e.g., 6-12 µL per nare) to anesthetized mice.[5] This route is particularly effective for inducing respiratory mucosal immunity.[10]
-
-
Immunization Schedule: A typical immunization schedule consists of a primary immunization followed by one or two booster immunizations at 2-3 week intervals.[10]
Evaluation of Immune Responses
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at various time points post-immunization to assess antibody responses. At the end of the experiment, spleens and lymph nodes can be harvested for T-cell analysis, and bronchoalveolar lavage (BAL) fluid can be collected for mucosal antibody assessment.
-
Antibody Titer Measurement (ELISA):
-
Coat 96-well plates with the antigen of interest overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T).
-
Add serially diluted mouse serum samples to the wells and incubate.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse immunoglobulin isotype of interest (e.g., IgG, IgG1, IgG2a, IgA).
-
Wash and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a positive signal above the background.
-
-
T-Cell Response Measurement (ELISpot):
-
Isolate splenocytes or lymphocytes from draining lymph nodes.
-
Add the cells to an ELISpot plate pre-coated with a capture antibody for the cytokine of interest (e.g., IFN-γ, IL-4).
-
Stimulate the cells with the specific antigen or peptide epitopes.
-
After incubation, wash the cells and add a biotinylated detection antibody.
-
Add a streptavidin-HRP conjugate, followed by a substrate to visualize the spots.
-
Count the spots, where each spot represents a cytokine-secreting cell.
-
Experimental Workflow
Caption: General experimental workflow for using this compound as an adjuvant.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-assembling TLR2 agonists promote mucosal immune responses without pulmonary immunopathologic injuries in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Intranasal Administration of Pam2Cys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2Cys, a synthetic diacylated lipopeptide, is a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer.[1] Its ability to mimic bacterial lipoproteins allows it to activate the innate immune system, leading to the production of pro-inflammatory cytokines and the enhancement of adaptive immune responses.[2][3] Intranasal administration of this compound has emerged as a promising strategy for inducing mucosal immunity, offering a non-invasive approach for vaccination and rapid protection against respiratory pathogens.[4][5][6][7] These application notes provide detailed protocols for the intranasal administration of this compound in a research setting and for the subsequent evaluation of the induced immune response.
Mechanism of Action: TLR2/TLR6 Signaling
This compound is recognized by the TLR2/TLR6 heterodimer on the surface of immune cells, such as macrophages and dendritic cells.[1] This recognition triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and AP-1. This, in turn, results in the transcription of genes encoding various pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, IL-2, IL-10, IFN-γ, and MCP-1.[3][4][5][8] This innate immune activation helps to recruit immune cells like neutrophils and macrophages to the site of administration and shapes the subsequent adaptive immune response.[3][4][5][8]
Caption: this compound signaling pathway via TLR2/TLR6.
Quantitative Data Summary
The intranasal administration of this compound has been shown to elicit a robust immune response. The following table summarizes representative quantitative data from murine studies.
| Parameter | Control (Vehicle) | This compound Treated | Fold Change | Reference |
| Nasal Wash Cytokines (pg/mL) at 6h | ||||
| IL-6 | Undetectable | 1500 ± 300 | - | [4][5] |
| TNF-α | Undetectable | 800 ± 200 | - | [4][5] |
| MCP-1 | 50 ± 20 | 1200 ± 250 | ~24x | [4][5] |
| Bronchoalveolar Lavage (BAL) Cell Counts at 24h | ||||
| Total Cells (x10^4) | 5 ± 1 | 50 ± 10 | 10x | [4][5] |
| Neutrophils (x10^4) | 0.5 ± 0.2 | 40 ± 8 | 80x | [4][5] |
| Macrophages (x10^4) | 4.5 ± 1 | 10 ± 2 | ~2.2x | [4][5] |
| SARS-CoV-2 Viral RNA in Nasal Wash (copies/mL) at Day 5 post-challenge | ||||
| Viral Load | 1.5 x 10^5 | 1 x 10^4 | 15x reduction | [3] |
Experimental Protocols
Preparation of this compound for Intranasal Administration
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and volume. A typical dose for mice is 10 nmol in a volume of 20-50 µL.[9]
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the this compound in sterile PBS to the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
If not for immediate use, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
On the day of use, thaw an aliquot and dilute to the final working concentration with sterile PBS.
Intranasal Administration in Mice
Materials:
-
Prepared this compound solution
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Micropipette and sterile tips
-
Mouse restraints (optional, for awake administration)
Protocol:
-
Anesthesia: Lightly anesthetize the mouse using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail. Proper anesthesia is crucial for correct administration and to prevent injury.[5] The animal should be sufficiently sedated so that it does not have a swallow reflex, but respiratory rate should be monitored to avoid overdose.
-
Positioning: Hold the mouse in a supine position.
-
Administration: Using a micropipette, slowly dispense a small volume (e.g., 10-25 µL) of the this compound solution onto the nares of the mouse.[10] Allow the mouse to inhale the droplet before administering the next. Alternate between nostrils to ensure even distribution.[1] The total volume should not exceed 50 µL for mice.[11]
-
Recovery: Place the mouse in a clean cage and monitor until it has fully recovered from the anesthesia.
Caption: Experimental workflow for intranasal this compound administration.
Collection of Nasal and Bronchoalveolar Lavage Fluid
Materials:
-
Sterile PBS
-
Syringe (1 mL)
-
Catheter (22-24 gauge)
-
Surgical scissors and forceps
-
Microcentrifuge tubes
Protocol for Nasal Wash:
-
Euthanize the mouse.
-
Expose the trachea and insert a catheter directed towards the nasopharynx.
-
Flush with 0.5-1 mL of sterile PBS and collect the fluid that exits through the nares.
-
Centrifuge the collected fluid to pellet cells. The supernatant can be used for cytokine analysis.
Protocol for Bronchoalveolar Lavage (BAL):
-
Euthanize the mouse and expose the trachea.
-
Make a small incision in the trachea and insert a catheter into the lungs.[12][13]
-
Secure the catheter with a suture.
-
Instill 0.8-1 mL of sterile PBS through the catheter into the lungs and then gently aspirate.[13][14]
-
Repeat the wash 2-3 times, pooling the collected fluid.
-
Centrifuge the BAL fluid to separate the cells from the supernatant. The cell pellet can be used for flow cytometry, and the supernatant for cytokine analysis.[14]
Cytokine Measurement by ELISA
Materials:
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Nasal wash or BAL fluid supernatant
-
ELISA plate reader
Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat an ELISA plate with the capture antibody overnight.[15]
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (nasal wash or BAL supernatant) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.[15]
-
Incubate, wash, and then add streptavidin-HRP.
-
Add the substrate and stop the reaction.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
SARS-CoV-2 Challenge Model
Materials:
-
K18-hACE2 transgenic mice
-
SARS-CoV-2 virus stock
-
BSL-3 facility and appropriate PPE
Protocol:
-
Administer this compound or a vehicle control intranasally as described above.
-
At a specified time point after administration (e.g., 24-48 hours), challenge the mice intranasally with a defined dose of SARS-CoV-2 (e.g., 1x10^4 to 5x10^4 PFU).[11][16]
-
Monitor the mice daily for weight loss and clinical signs of disease.[5]
-
At selected time points post-infection (e.g., 3-5 days), euthanize the mice.
-
Collect tissues (nasal turbinates, lungs) for viral load quantification by qRT-PCR or plaque assay.[11][16]
Conclusion
The intranasal administration of this compound is a powerful tool for stimulating mucosal immunity. The protocols outlined in these application notes provide a framework for utilizing this compound in preclinical research. Adherence to proper techniques for administration and downstream analysis is crucial for obtaining reliable and reproducible data. These methods can be adapted to study the efficacy of this compound as a standalone immunomodulator or as an adjuvant for intranasal vaccines against a variety of respiratory pathogens.
References
- 1. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]
- 2. Intranasal Nose-to-Brain Drug Delivery via the Olfactory Region in Mice: Two In-Depth Protocols for Region-Specific Intranasal Application of Antibodies and for Expression Analysis of Fc Receptors via In Situ Hybridization in the Nasal Mucosa | Springer Nature Experiments [experiments.springernature.com]
- 3. Intranasal administration of the TLR2 agonist this compound provides rapid protection against influenza in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal Administration of a Polymeric Biodegradable Film to C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for intranasal delivery of vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. A single intranasal administration of AdCOVID protects against SARS-CoV-2 infection in the upper and lower respiratory tracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 13. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Pam2Cys-Liposome Formulations in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and in vitro/in vivo evaluation of Pam2Cys-liposomes as a potent adjuvant and delivery system for vaccines and immunotherapies.
Introduction
This compound, a synthetic diacylated lipopeptide, is a potent agonist for the Toll-like receptor 2/6 (TLR2/6) heterodimer.[1][2][3][4] Its ability to stimulate the innate immune system makes it an excellent candidate as a vaccine adjuvant.[1][5] Formulating this compound within liposomes offers several advantages, including enhanced stability, improved delivery to antigen-presenting cells (APCs), and co-delivery of antigens, leading to robust and targeted immune responses.[1][4] This document outlines detailed protocols for the preparation and characterization of this compound-liposomes and for assessing their immunological activity.
Signaling Pathway of this compound
This compound activates APCs, such as dendritic cells and macrophages, through the TLR2/6 signaling pathway. This interaction primarily proceeds through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[2][3] This cytokine milieu is crucial for the initiation of a potent adaptive immune response.
Experimental Protocols
Protocol 1: Preparation of this compound-Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar this compound-liposomes of a defined size.
Materials:
-
Phospholipids (e.g., DSPC, DOPC, DMPC)
-
Cholesterol
-
This compound
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC and cholesterol in a specific molar ratio) and this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the organic solvent.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (which can contain a hydrophilic antigen if co-encapsulation is desired) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in a water bath at a temperature above the lipid phase transition temperature for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Draw the MLV suspension into a glass syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process reduces the size and lamellarity of the vesicles, resulting in a suspension of small unilamellar vesicles (SUVs).
-
Store the resulting this compound-liposome suspension at 4°C.
-
Protocol 2: Characterization of this compound-Liposomes
1. Size and Zeta Potential Measurement:
-
Dilute the liposome (B1194612) suspension in an appropriate buffer (e.g., PBS or deionized water).
-
Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency (for co-encapsulated antigen):
-
Separate the free (unencapsulated) antigen from the liposomes using methods like size exclusion chromatography or centrifugation.
-
Quantify the amount of encapsulated antigen by lysing the liposomes (e.g., with a detergent) and measuring the antigen concentration using a suitable assay (e.g., HPLC, fluorescence spectroscopy, or a protein quantification assay).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Protocol 3: In Vitro Assessment of Dendritic Cell Activation
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or a dendritic cell line (e.g., DC2.4).
-
Complete cell culture medium.
-
This compound-liposome formulations.
-
Control liposomes (without this compound).
-
LPS (positive control).
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Fluorescently labeled antibodies against DC maturation markers (e.g., anti-CD80, anti-CD86, anti-MHC class II).
-
Flow cytometer.
Procedure:
-
Seed DCs in a 24-well plate and allow them to adhere.
-
Stimulate the cells with different concentrations of this compound-liposomes, control liposomes, LPS, or media alone for 24 hours.
-
Harvest the cells and wash them with flow cytometry buffer.
-
Stain the cells with fluorescently labeled antibodies against CD80, CD86, and MHC class II for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
Analyze the expression of the maturation markers by flow cytometry. An increase in the expression of these markers indicates DC activation.
Protocol 4: In Vivo Evaluation of Immune Response
Materials:
-
Laboratory mice (e.g., C57BL/6).
-
This compound-liposome vaccine formulation (containing an antigen).
-
Control formulations (e.g., antigen alone, antigen with control liposomes).
-
Syringes and needles for immunization.
-
Materials for blood collection.
-
ELISA plates and reagents for antigen-specific antibody detection.
-
Materials for spleen cell isolation and culture.
-
Reagents for ELISpot or intracellular cytokine staining assays (e.g., IFN-γ, IL-4).
Procedure:
-
Immunize groups of mice with the this compound-liposome vaccine and control formulations via a suitable route (e.g., subcutaneous or intramuscular).
-
Administer one or two booster immunizations at appropriate intervals (e.g., 2-3 weeks apart).
-
Collect blood samples periodically to measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) by ELISA.
-
At the end of the experiment, euthanize the mice and isolate splenocytes.
-
Re-stimulate the splenocytes in vitro with the specific antigen.
-
Measure the production of cytokines (e.g., IFN-γ, IL-4) by ELISpot or intracellular cytokine staining to assess the T-cell response.
Data Presentation
The following tables summarize representative quantitative data for this compound-liposome formulations.
Table 1: Physicochemical Characterization of this compound-Liposomes
| Lipid Composition (molar ratio) | This compound (mol%) | Size (nm) | PDI | Zeta Potential (mV) |
| DSPC:Chol (2:1) | 5 | 135 ± 5 | 0.15 | +25 ± 3 |
| DOPC:Chol (1:1) | 2 | 110 ± 8 | 0.21 | +18 ± 4 |
| DMPC:DMPG:Chol (9:1:5) | 1 | 150 ± 10 | 0.18 | -15 ± 2 |
| DSPC:DOTAP:Chol (40:15:35) | 10 (this compound-Peptide) | 150-200 | < 0.3 | > +10 |
Note: Data are representative and may vary depending on the specific preparation method and conditions.
Table 2: In Vitro Cytokine Production by Human Macrophages Stimulated with Pam-Liposomes
| Formulation | TNF (pg/mL) | IL-12 (pg/mL) | IL-10 (pg/mL) |
| H56/CAF01 | ~1000 | ~50 | ~100 |
| H56/CAF01-Pam3Cys | > 5000 | ~200 | ~400 |
Data adapted from a study using Pam3Cys, a structurally similar TLR2 agonist, demonstrating the potent cytokine-inducing capacity of liposomal formulations.[6]
Table 3: In Vivo Antigen-Specific Antibody Response in Mice
| Immunization Group | Antigen-Specific IgG Titer (log10) |
| Antigen alone | 2.5 ± 0.3 |
| Antigen + Control Liposomes | 3.1 ± 0.4 |
| Antigen + this compound-Liposomes | 4.5 ± 0.5 |
Note: Data are representative and demonstrate the enhanced humoral response with this compound-liposome adjuvants.
Conclusion
The formulation of this compound in liposomes provides a versatile and potent platform for enhancing the immunogenicity of subunit vaccines and for targeted drug delivery in immunotherapy. The protocols and data presented here offer a foundational framework for researchers to develop and evaluate novel this compound-liposomal formulations for a variety of applications. Careful optimization of the lipid composition, this compound concentration, and antigen co-loading is essential for achieving the desired physicochemical properties and immunological outcomes.
References
- 1. US20210308252A1 - Liposome compositions comprising this compound or pam3cys adjuvant and methods for inducing a humoral immune response - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pam2Cys Conjugation to Peptides for Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2Cys, or S-[2,3-bis(palmitoyloxy)propyl]cysteine, is a synthetic lipopeptide that acts as a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer.[1][2] This activity mimics the lipid component of macrophage-activating lipopeptide-2 (MALP-2) from Mycoplasma fermentans, effectively stimulating the innate immune system.[3][4] By covalently conjugating this compound to a peptide antigen, a self-adjuvanting vaccine candidate can be created. This approach ensures co-delivery of the adjuvant and the antigen to the same antigen-presenting cell (APC), enhancing the magnitude and quality of the ensuing adaptive immune response.[5][6] These synthetic lipopeptide vaccines have shown promise in eliciting robust humoral and cellular immunity against various pathogens and cancer targets in preclinical studies.[1][7]
This document provides detailed application notes on the principles of this compound conjugation and protocols for the synthesis, purification, and characterization of this compound-peptide conjugates for vaccine development.
Mechanism of Action: TLR2/TLR6 Signaling
This compound-peptide conjugates function by engaging the TLR2/TLR6 heterodimer on the surface of APCs, such as dendritic cells (DCs) and macrophages.[8][9] This interaction initiates a downstream signaling cascade, leading to the activation of transcription factors like NF-κB.[2] Consequently, this activation results in the production of pro-inflammatory cytokines and chemokines, as well as the upregulation of co-stimulatory molecules (e.g., CD40, CD86) on the APC surface.[10] This process promotes DC maturation and enhances their ability to prime naive T cells, thereby driving the development of a potent and specific adaptive immune response against the conjugated peptide antigen.[8]
Data Presentation: Immunogenicity of this compound-Peptide Conjugates
The following tables summarize quantitative data from representative studies evaluating the immunogenicity of this compound-peptide conjugates.
Table 1: In Vivo T-Cell Response to this compound-CTA Conjugates
| Vaccine Candidate | Antigenic Peptide | Immunization Dose (nmol) | Mean IFNγ-secreting T-cells (spots/10^6 splenocytes) | Animal Model | Reference |
| This compound-SK4-NY-ESO-1 | NY-ESO-1 (157-165) | 10 | ~150 | HHDII/DR1 mice | [1] |
| This compound-SK4-BAGE4 | BAGE4 (18-39) | 10 | Toxic reaction observed | BALB/c mice | [1] |
| BAGE4 peptide + IFA | BAGE4 (18-39) | 10 | ~50-100 | BALB/c mice | [1] |
Data extracted and summarized from in vivo studies. IFNγ ELISpot assays were used to measure T-cell responses.
Table 2: Humoral Response to this compound-LHRH Conjugates
| Conjugate | Fatty Acid Chain Length | Mean Antibody Titer (log10) | Animal Model | Reference |
| This compound-LHRH | C16 (Palmitoyl) | ~4.5 | BALB/c mice | [4] |
| Analog-LHRH | C18 | ~4.5 | BALB/c mice | [4] |
| Analog-LHRH | C12 | ~3.5 | BALB/c mice | [4] |
| Analog-LHRH | C8 | ~2.5 | BALB/c mice | [4] |
Data estimated from graphical representations in the cited literature. Antibody titers were determined by ELISA.
Experimental Protocols
Protocol 1: Synthesis of this compound-Peptide Conjugates via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of a this compound moiety at the N-terminus of a peptide during standard Fmoc-based SPPS.[1]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-Pam2Cys-OH
-
Coupling reagents (e.g., HBTU, HOBt, PyBOP)
-
Base (e.g., DIPEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Cold diethyl ether
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Synthesis: Assemble the desired peptide sequence on the solid support using standard Fmoc-SPPS protocols.
-
Final Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF.
-
This compound Coupling: a. Dissolve Fmoc-Pam2Cys-OH (1.5 eq.), HBTU (1.5 eq.), and HOBt (1.5 eq.) in DMF. b. Add DIPEA (3 eq.) to the solution to activate the carboxyl group. c. Add the activated this compound solution to the resin and shake for 2-4 hours at room temperature. d. Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Final Fmoc Deprotection (this compound): Remove the Fmoc group from the newly coupled this compound moiety using 20% piperidine in DMF.
-
Cleavage and Deprotection: a. Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the lipopeptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: a. Precipitate the crude lipopeptide by adding the cleavage mixture to cold diethyl ether. b. Centrifuge to pellet the precipitate, decant the ether, and repeat the wash step. c. Dry the crude product under vacuum. d. Purify the lipopeptide using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Protocol 2: Late-Stage Conjugation via Chemoselective Ligation
This protocol is an alternative strategy where the this compound moiety is conjugated to a purified peptide post-synthesis.[11] This example uses oxime ligation.
Materials:
-
Purified peptide containing an N-terminal serine residue
-
Purified this compound derivative containing an aminooxy functional group (this compound-AOA)
-
Sodium periodate (B1199274) (NaIO4)
-
Aniline (B41778) buffer (e.g., 0.1 M aniline in acetate (B1210297) buffer, pH 4.5)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Oxidation: a. Dissolve the purified peptide (with N-terminal serine) in an appropriate aqueous buffer. b. Add an aqueous solution of NaIO4 (10-20 eq.) to the peptide solution. c. Incubate the reaction in the dark for 30 minutes at room temperature to oxidize the N-terminal serine to an aldehyde. d. Quench the reaction by adding ethylene (B1197577) glycol. e. Purify the aldehyde-modified peptide by RP-HPLC and lyophilize.
-
Oxime Ligation: a. Dissolve the aldehyde-modified peptide and the this compound-AOA derivative (1.2 eq.) in the aniline buffer. b. Allow the reaction to proceed for 4-16 hours at room temperature.
-
Purification and Characterization: a. Purify the final this compound-peptide conjugate by preparative RP-HPLC. b. Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis, purification, and in vitro analysis of this compound-peptide conjugates.
References
- 1. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Peptide Vaccines and Their Delivery Systems against Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-TLR-7/8a conjugate vaccines chemically programmed for nanoparticle self-assembly enhance CD8 T cell immunity to tumor antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11464853B2 - Amino acid and peptide conjugates and conjugation process - Google Patents [patents.google.com]
- 7. Palmitoylated Peptides: this compound-peptides and Pam3Cys-peptides [biosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A Modular Approach to Assembly of Totally Synthetic Self-adjuvanting Lipopeptide-based Vaccines Allows Conformational Epitope Building - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Pam2Cys-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2Cys, a synthetic diacylated lipopeptide, is a potent agonist for Toll-like receptor 2/6 (TLR2/TLR6). As a Pathogen-Associated Molecular Pattern (PAMP), it mimics bacterial lipoproteins, triggering innate immune responses. This makes it a valuable tool in immunological research and a candidate for vaccine adjuvants and immunomodulatory drug development. Flow cytometry is an indispensable technique for dissecting the cellular responses to this compound at a single-cell level. This document provides detailed protocols for the treatment of immune cells with this compound and their subsequent analysis by flow cytometry, focusing on the activation of macrophages and the maturation of dendritic cells.
This compound Signaling Pathway
This compound initiates a signaling cascade by binding to the TLR2/TLR6 heterodimer on the cell surface. This interaction recruits the adaptor protein MyD88, leading to the activation of downstream signaling molecules, including IRAK kinases and TRAF6. Ultimately, this cascade results in the activation of transcription factors such as NF-κB and AP-1, which translocate to the nucleus and induce the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.
Caption: this compound signaling through the TLR2/TLR6 pathway.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing this compound-treated cells by flow cytometry involves cell culture and treatment, followed by staining with fluorescently-labeled antibodies and data acquisition on a flow cytometer.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Macrophage Activation Assay
This protocol details the steps for treating monocyte-derived macrophages with this compound and analyzing the upregulation of activation markers.
Materials:
-
Human or murine peripheral blood mononuclear cells (PBMCs) or bone marrow cells
-
Macrophage colony-stimulating factor (M-CSF) or Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (S-[2,3-bis(palmitoyloxy)propyl]cysteine)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™ or mouse anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see Table 2 for suggestions)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Generation of Macrophages:
-
Isolate monocytes from PBMCs by adherence or magnetic cell sorting.
-
Culture monocytes in complete RPMI-1640 supplemented with M-CSF (e.g., 50 ng/mL) for 6-7 days to differentiate into macrophages. For bone marrow-derived macrophages (BMDMs), culture bone marrow cells with M-CSF for 7 days.
-
-
This compound Treatment:
-
Plate macrophages in 12-well plates at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere for 24 hours.
-
Stimulate cells with this compound at a final concentration of 10 ng/mL or 100 ng/mL for 24 hours. An untreated control should be included.
-
-
Cell Staining:
-
Harvest cells by gently scraping and washing with cold PBS.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash cells with FACS buffer.
-
Block Fc receptors for 10-15 minutes at 4°C.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry:
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer. Be sure to include appropriate compensation controls.
-
Analyze the data using flow cytometry analysis software.
-
Protocol 2: Dendritic Cell Maturation Assay
This protocol describes the treatment of bone marrow-derived dendritic cells (BMDCs) with this compound and the analysis of maturation markers.
Materials:
-
Murine bone marrow cells
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF) and Interleukin-4 (IL-4)
-
Complete RPMI-1640 medium
-
This compound
-
PBS and FACS buffer
-
Fc receptor blocking solution
-
Fluorochrome-conjugated antibodies (see Table 3 for suggestions)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Generation of BMDCs:
-
Culture murine bone marrow cells in complete RPMI-1640 supplemented with GM-CSF (e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL) for 6-7 days.
-
-
This compound Treatment:
-
On day 6 or 7, plate immature BMDCs in 24-well plates at 5 x 10^5 cells/well.
-
Stimulate cells with this compound (e.g., 1 µM) for 24 hours.[1] An untreated control should be included.
-
-
Cell Staining:
-
Harvest non-adherent and loosely adherent cells by gentle pipetting.
-
Follow steps 3b-3d from Protocol 1 for staining.
-
-
Flow Cytometry:
-
Follow steps 4a-4c from Protocol 1 for data acquisition and analysis.
-
Data Presentation
The following tables summarize the expected changes in cell surface marker expression on macrophages and dendritic cells following treatment with this compound, as reported in the literature.
Table 1: Upregulation of Macrophage Activation Markers by this compound
| Marker | Function | Cell Type | This compound Concentration | Fold Change/Percent Positive | Reference |
| MHC Class I | Antigen presentation to CD8+ T cells | Porcine moMΦ | 100 ng/mL | Increased MFI | [2] |
| MHC Class II DR | Antigen presentation to CD4+ T cells | Porcine moMΦ | 100 ng/mL | Increased MFI & % positive cells | [2] |
| CD80 (B7-1) | Co-stimulation of T cells | Dendritic Cells | Particle-bound | Upregulation | [1] |
| CD86 (B7-2) | Co-stimulation of T cells | Dendritic Cells | Particle-bound | Upregulation | [1] |
| CD25 | IL-2 receptor alpha chain | Porcine moMΦ | 100 ng/mL | Increased MFI & % positive cells | [2] |
| CD14 | Co-receptor for LPS | Porcine moMΦ | 100 ng/mL | Increased MFI | [2] |
MFI: Mean Fluorescence Intensity, moMΦ: monocyte-derived macrophages
Table 2: Upregulation of Dendritic Cell Maturation Markers by this compound
| Marker | Function | Cell Type | This compound Concentration | Observation | Reference |
| MHC Class II | Antigen presentation to CD4+ T cells | D1 cell line | 9 nM (lipopeptide) | Increased expression | [3] |
| CD80 (B7-1) | Co-stimulation of T cells | Dendritic Cells | Particle-bound | Upregulation | [1] |
| CD83 | Maturation marker | Dendritic Cells | Particle-bound | Upregulation | [1] |
| CD86 (B7-2) | Co-stimulation of T cells | Dendritic Cells | Particle-bound | Upregulation | [1] |
| CD40 | Co-stimulation, licensing for T cell help | Bone Marrow-Derived DCs | Not specified | Upregulation | [4] |
Recommended Antibody Panels for Flow Cytometry
Table 3: Antibody Panel for Macrophage Activation
| Marker | Fluorochrome Suggestion | Purpose |
| Viability Dye | e.g., Fixable Viability Dye eFluor™ 780 | Exclude dead cells |
| CD45 | e.g., PE-Cyanine7 | Pan-leukocyte marker |
| F4/80 (mouse) or CD68 (human) | e.g., APC | Macrophage lineage marker |
| CD11b | e.g., FITC | Myeloid marker |
| MHC Class II | e.g., PerCP-eFluor™ 710 | Antigen presentation |
| CD80 | e.g., PE | Co-stimulatory molecule |
| CD86 | e.g., BV421 | Co-stimulatory molecule |
Table 4: Antibody Panel for Dendritic Cell Maturation
| Marker | Fluorochrome Suggestion | Purpose |
| Viability Dye | e.g., Fixable Viability Dye eFluor™ 780 | Exclude dead cells |
| CD45 | e.g., PE-Cyanine7 | Pan-leukocyte marker |
| CD11c | e.g., APC | Dendritic cell marker |
| MHC Class II | e.g., PerCP-eFluor™ 710 | Antigen presentation |
| CD80 | e.g., PE | Co-stimulatory molecule |
| CD86 | e.g., BV421 | Co-stimulatory molecule |
| CD83 | e.g., FITC | Maturation marker |
| CD40 | e.g., BV510 | Co-stimulatory molecule |
Conclusion
The protocols and information provided in this application note serve as a comprehensive guide for researchers investigating the immunomodulatory effects of this compound. By utilizing flow cytometry, it is possible to obtain detailed insights into the activation of macrophages and the maturation of dendritic cells, which are critical for understanding the mechanism of action of this potent TLR2/6 agonist and for its development as a therapeutic agent or vaccine adjuvant. The provided diagrams, protocols, and data tables offer a solid foundation for designing and executing robust and reproducible experiments.
References
Measuring Cytokine Production Following Pam2Cys Stimulation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2Cys, a synthetic diacylated lipopeptide, is a potent agonist for Toll-like receptor 2/6 (TLR2/TLR6), a key pattern recognition receptor in the innate immune system.[1] Stimulation of the TLR2/TLR6 heterodimer by this compound initiates a signaling cascade that culminates in the production of various pro-inflammatory cytokines.[2] This makes this compound a valuable tool for studying innate immune responses, vaccine adjuvant development, and immunomodulatory drug discovery.[1][3] This document provides detailed protocols for stimulating immune cells with this compound and quantifying the resulting cytokine production using Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
This compound Signaling Pathway
Upon binding to the TLR2/TLR6 heterodimer on the cell surface, this compound triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[4][5] MyD88, in turn, recruits and activates IL-1 receptor-associated kinases (IRAKs), leading to the activation of downstream transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[6] Translocation of NF-κB to the nucleus induces the transcription of genes encoding a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-12 (IL-12).[1][6]
Caption: this compound signaling cascade via TLR2/TLR6, MyD88, and NF-κB.
Data Presentation: Cytokine Production in Porcine Macrophages
The following tables summarize the quantitative data on cytokine release from porcine monocyte-derived macrophages (moMΦ) after stimulation with a this compound lipopeptide (Mag-Pam2Cys) for 24 hours. Data is presented as mean concentration (pg/mL) ± standard deviation.
Table 1: Pro-inflammatory Cytokine Production
| Stimulant | IL-1α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-12 (pg/mL) |
| Untreated Control | Undetectable | Undetectable | Undetectable | Undetectable | Undetectable |
| Mag-Pam2Cys (10 ng/mL) | 150 ± 50 | 300 ± 100 | 8000 ± 2000 | 4000 ± 1000 | 500 ± 150 |
| Mag-Pam2Cys (100 ng/mL) | 250 ± 75 | 500 ± 150 | 12000 ± 3000 | 6000 ± 1500 | 1000 ± 250 |
Data adapted from a study on porcine macrophages stimulated with a Mycoplasma-derived this compound lipopeptide.[1]
Table 2: Anti-inflammatory Cytokine Production
| Stimulant | IL-10 (pg/mL) |
| Untreated Control | Undetectable |
| Mag-Pam2Cys (10 ng/mL) | 50 ± 20 |
| Mag-Pam2Cys (100 ng/mL) | 75 ± 25 |
Data adapted from a study on porcine macrophages stimulated with a Mycoplasma-derived this compound lipopeptide.[1]
Experimental Protocols
The following are detailed protocols for the stimulation of immune cells with this compound and the subsequent measurement of cytokine production.
Caption: Workflow for measuring secreted or intracellular cytokines.
Protocol 1: Cell Stimulation for Cytokine Analysis
This protocol is suitable for stimulating peripheral blood mononuclear cells (PBMCs) or isolated macrophages.
Materials:
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in sterile water or DMSO)
-
Lipopolysaccharide (LPS) (positive control)
-
Sterile PBS (negative control)
-
96-well flat-bottom cell culture plates
-
Immune cells (e.g., PBMCs, macrophages)
Procedure:
-
Cell Preparation: Isolate immune cells using standard procedures (e.g., Ficoll-Paque for PBMCs). Resuspend cells in complete RPMI 1640 medium and perform a cell count.
-
Cell Seeding: Adjust the cell concentration to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Stimulation:
-
Prepare working solutions of this compound (e.g., 20-200 ng/mL), LPS (e.g., 100 ng/mL), and a vehicle control (e.g., sterile water or media).
-
Add 100 µL of the working solutions to the respective wells to achieve a final volume of 200 µL and the desired final concentrations (e.g., 10-100 ng/mL this compound, 50 ng/mL LPS).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a desired time period (e.g., 4, 8, or 24 hours). The optimal incubation time may vary depending on the cell type and the specific cytokine being measured.
Protocol 2: Measurement of Secreted Cytokines by ELISA
Procedure:
-
Collect Supernatants: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the ELISA for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.
Protocol 3: Measurement of Intracellular Cytokines by Flow Cytometry
Procedure:
-
Protein Transport Inhibition: Approximately 4-6 hours before the end of the stimulation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to each well.[7][8] This will cause cytokines to accumulate within the cell.
-
Harvest Cells: After the total incubation time, harvest the cells. If cells are adherent, use a cell scraper or an appropriate dissociation reagent. Transfer cells to FACS tubes.
-
Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Stain for cell surface markers (e.g., CD14 for monocytes, CD3 for T cells) by incubating with fluorescently-conjugated antibodies for 20-30 minutes at 4°C, protected from light.[3]
-
Fixation and Permeabilization: Wash the cells to remove unbound surface antibodies. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.[3] Following fixation, wash the cells and permeabilize them with a permeabilization buffer (e.g., a buffer containing saponin).[9]
-
Intracellular Staining: Add fluorescently-conjugated anti-cytokine antibodies (e.g., anti-TNF-α, anti-IL-6) diluted in permeabilization buffer. Incubate for 30 minutes at room temperature, protected from light.
-
Final Washes and Acquisition: Wash the cells twice with permeabilization buffer, followed by a final wash with FACS buffer.[3] Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells producing a specific cytokine and the mean fluorescence intensity (MFI), which corresponds to the amount of cytokine per cell. Appropriate gating strategies and compensation for spectral overlap are crucial for accurate analysis.
References
- 1. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Cytokine Staining Protocol [anilocus.com]
- 4. TLR2/MyD88/NF-κB signaling pathway regulates IL-1β production in DF-1 cells exposed to Mycoplasma gallisepticum LAMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLR-1, TLR-2, and TLR-6 MYD88-dependent signaling pathway: A potential factor in the interaction of high-DNA fragmentation human sperm with fallopian tube epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micrococci and Peptidoglycan Activate TLR2→MyD88→IRAK→TRAF→NIK→IKK→NF-κB Signal Transduction Pathway That Induces Transcription of Interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Application Notes and Protocols for Pam2Cys in vivo Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2Cys, a synthetic lipopeptide, is a potent agonist for the Toll-like receptor 2 (TLR2) and TLR6 heterodimer.[1][2] Its ability to activate innate immune cells makes it a valuable tool in immunology research and a promising candidate as a vaccine adjuvant.[3][4][5] These application notes provide an overview of in vivo dose-response studies involving this compound, detailing experimental protocols and summarizing key findings to guide researchers in designing their own experiments.
Data Presentation: Quantitative Summary of in vivo this compound Dose-Response
The following tables summarize quantitative data from various in vivo studies investigating the effects of this compound administration in mice. Due to the variability in experimental designs across different studies, a direct dose-response relationship is best assessed within individual studies. The data presented here is a compilation from multiple sources to provide a comparative overview.
Table 1: Subcutaneous (s.c.) Administration of this compound in Mice
| Animal Model | This compound Dose | Formulation/Vehicle | Key Quantitative Outcomes | Reference |
| BALB/c mice | 10 nmol | In buffer | Induction of peptide-specific IFNγ-secreting T-cells (measured by ELISpot) | [3][4] |
| C57BL/6 mice | 10 µg | With recombinant influenza hemagglutinin (HA) protein | Enhanced anti-HA antibody titers compared to HA alone | [6] |
Table 2: Intranasal (i.n.) Administration of this compound in Mice
| Animal Model | This compound Dose | Formulation/Vehicle | Key Quantitative Outcomes | Reference |
| C57BL/6 mice | 10 µg | With ESAT6 protein | Induction of IL-17-producing CD4+ T cells and substantial IgG and IgA responses in serum and lung | [7] |
| C57BL/6 mice | 20 nmol | PEG-Pam2Cys in saline | Did not compromise the generation of influenza-specific CD8+ T-cell responses post-challenge | [8][9] |
Signaling Pathway
This compound initiates an intracellular signaling cascade upon binding to the TLR2/TLR6 heterodimer on the surface of immune cells such as dendritic cells and macrophages.[1][2] This activation leads to the recruitment of adaptor proteins, ultimately resulting in the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines and chemokines.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist this compound [frontiersin.org]
Application Notes: Pam2Cys for Studying Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pam2Cys and Inflammasome Activation
This compound, a synthetic diacylated lipopeptide, is a potent agonist for Toll-like receptor 2 (TLR2) and TLR6 heterodimers.[1][2] It mimics the activity of macrophage-activating lipopeptide-2 (MALP-2) derived from Mycoplasma fermentans.[3] This lipopeptide serves as a powerful tool to investigate the innate immune response, particularly the activation of the NLRP3 inflammasome.[4][5][6]
Inflammasomes are multi-protein complexes that play a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18.[4][5][7] The activation of the NLRP3 inflammasome typically requires two signals. The first "priming" signal is initiated by pathogen-associated molecular patterns (PAMPs), like this compound, which engage pattern recognition receptors (PRRs) such as TLRs. This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.[4][5] The second signal, triggered by a variety of stimuli including pore-forming toxins, crystalline substances, and ion fluxes, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and cytokine maturation.
This compound provides the necessary priming signal for NLRP3 inflammasome activation through the TLR2/TLR6 signaling pathway. This makes it an invaluable reagent for researchers studying the mechanisms of inflammasome activation, screening for inhibitors of the NLRP3 pathway, and developing novel adjuvants for vaccines.[2][8]
Signaling Pathway
The engagement of TLR2/TLR6 by this compound initiates a signaling cascade that culminates in the activation of NF-κB. This pathway involves the recruitment of adaptor proteins like MyD88 and subsequent activation of downstream kinases, leading to the transcription of inflammasome components and pro-inflammatory cytokines.
Experimental Data
The following tables summarize quantitative data from studies using this compound to induce inflammasome activation.
Table 1: this compound Dose-Dependent IL-1β Secretion in Macrophages
| Cell Type | This compound Concentration (ng/mL) | Incubation Time (hours) | IL-1β Secretion (pg/mL) |
| Porcine Monocyte-Derived Macrophages | 10 | 24 | ~500 |
| Porcine Monocyte-Derived Macrophages | 100 | 24 | ~1500 |
Data synthesized from studies on porcine macrophages.
Table 2: this compound Priming for NLRP3 Inflammasome Activation
| Cell Type | Priming Stimulus | Priming Concentration | Priming Time (hours) | Second Stimulus | IL-1β Secretion |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound | 1 µg/mL | 4 | Nigericin (B1684572) (5 µM) | Significantly Increased |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | This compound | 10 µg/mL | 24 | MSU Crystals | Significantly Increased |
Data synthesized from various protocols on NLRP3 activation.
Experimental Protocols
Protocol 1: this compound Priming and NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the use of this compound to prime BMDMs for subsequent NLRP3 inflammasome activation by a second stimulus, such as nigericin or ATP.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF)
-
This compound (stock solution in sterile water or DMSO)
-
Nigericin or ATP (second stimulus)
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
ELISA kit for mouse IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies for caspase-1)
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI 1640 medium and allow them to adhere overnight.
-
Priming:
-
Prepare working solutions of this compound in complete RPMI 1640 medium at desired concentrations (e.g., 100 ng/mL to 1 µg/mL).
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Second Stimulation:
-
Prepare a working solution of nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) in serum-free RPMI 1640 medium.
-
Carefully remove the this compound-containing medium.
-
Add 100 µL of the second stimulus solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for IL-1β ELISA.
-
Lyse the remaining cells for Western blot analysis of caspase-1 cleavage.
-
-
Analysis:
-
Measure IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Perform Western blotting to detect the cleaved p20 subunit of caspase-1 in the cell lysates.
-
Protocol 2: ASC Speck Formation Assay in THP-1 Cells
This protocol outlines the visualization of ASC speck formation, a hallmark of inflammasome activation, in THP-1 monocytes using this compound as a priming agent.
Materials:
-
THP-1 cells stably expressing ASC-GFP
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
PMA (Phorbol 12-myristate 13-acetate)
-
This compound
-
Nigericin
-
Glass-bottom dishes or chamber slides
-
Confocal microscope
Procedure:
-
Cell Differentiation:
-
Seed THP-1-ASC-GFP cells in glass-bottom dishes at a density of 5 x 10^5 cells/mL.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh complete RPMI 1640 and allow the cells to rest for 24 hours.
-
-
Priming:
-
Prime the differentiated THP-1 cells with this compound (e.g., 500 ng/mL) for 4 hours.
-
-
Stimulation and Imaging:
-
Stimulate the cells with nigericin (e.g., 5 µM).
-
Immediately begin live-cell imaging using a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Capture images at regular intervals (e.g., every 5-10 minutes) for 1-2 hours to observe the formation of ASC-GFP specks.
-
-
Image Analysis:
-
Quantify the percentage of cells with ASC specks by counting at least 100 cells per condition. An ASC speck is identified as a single, bright fluorescent aggregate within the cytoplasm.
-
References
- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamics of in vivo ASC speck formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ASC speck formation as a readout for inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for measuring NLRC4 inflammasome activation and pyroptosis in murine bone-marrow-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
Pam2Cys: Application Notes and Protocols for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2Cys, a synthetic diacylated lipopeptide, is a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer.[1][2] It mimics the acylated amino terminus of bacterial lipoproteins, serving as a powerful pathogen-associated molecular pattern (PAMP) that activates the innate immune system.[2] Due to its ability to stimulate robust immune responses, this compound is increasingly being investigated as a versatile adjuvant and immunomodulator in the field of cancer immunotherapy.[3] It can be covalently linked to peptide antigens to create self-adjuvanting vaccines or incorporated into vaccine formulations, such as mRNA-lipid nanoparticles (LNPs), to enhance their efficacy.[2][4][5] This document provides an overview of its mechanism of action, quantitative data on its application, and detailed protocols for its use in preclinical cancer research.
Mechanism of Action: TLR2/TLR6 Signaling
This compound exerts its immunostimulatory effects by engaging the TLR2/TLR6 heterodimer on the surface of antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[1][3] This binding event initiates a MyD88-dependent intracellular signaling cascade, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[4] This process leads to APC maturation, characterized by the upregulation of costimulatory molecules (e.g., CD40, CD86), and the secretion of cytokines such as IL-12 and IL-17, which are crucial for priming potent anti-tumor T cell responses.[4][6] The activation of CD4+ and CD8+ T cells is a critical downstream effect, leading to tumor cell recognition and elimination.[4][7]
Caption: this compound-mediated TLR2/TLR6 signaling pathway.
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from preclinical studies using this compound in cancer immunotherapy contexts.
Table 1: this compound Dosage and Administration in Murine Models
| Application | This compound Formulation | Dosage | Administration Route | Cancer Model | Reference |
| Peptide Vaccine Adjuvant | This compound-SK4-NY-ESO-1 conjugate | 10 nmol | Subcutaneous (s.c.) | Healthy HHDII/DR1 mice | [2][5] |
| Peptide Vaccine Adjuvant | This compound-SK4-BAGE4 conjugate | 10 nmol | Subcutaneous (s.c.) | Healthy BALB/c mice | [2][5] |
| General TLR2 Agonist | Pam2CSK4 | 100.6 nmol | Not specified | HPV-16 (TC-1 cells) | [8] |
| mRNA Vaccine Adjuvant | Incorporated into mRNA-LNPs | Not specified | Intramuscular | B16-OVA melanoma | [4][7] |
Table 2: In Vitro Immune Cell Stimulation with this compound Analogues
| Cell Type | This compound Analogue | Concentration | Outcome Measure | Result | Reference |
| Human PBMCs | (R)-Pam2CS(OMe) | 0.1 µg/mL | Cytokine Production (IL-6, TNF-α) | Potent induction, comparable to Pam2CSK4 | [6] |
| HEK293 Reporter Cells | N-acetyl this compound analogues | 1 µM | NF-κB Activation | Significant TLR2/TLR6 activation | [3][9] |
| Murine BMDCs | EUCV (UNE-C1-E7 conjugate) | 10 µM | Upregulation of CD80, CD86, MHC-I | Significantly higher than E7 antigen alone | [8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of a this compound-Conjugated Peptide Vaccine in a Murine Model
This protocol is adapted from studies evaluating self-adjuvanting cancer-testis antigen vaccines.[2][5]
Objective: To assess the immunogenicity and anti-tumor efficacy of a tumor antigen peptide covalently linked to this compound.
Materials:
-
Tumor cells (e.g., B16 melanoma expressing a model antigen like NY-ESO-1).
-
6-8 week old mice (strain compatible with the tumor model, e.g., C57BL/6 or HLA-transgenic mice).[2][5]
-
This compound-conjugated peptide vaccine.
-
Unconjugated peptide (as control).
-
Phosphate-buffered saline (PBS).
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA) for control groups.
-
Calipers for tumor measurement.
-
Materials for ELISpot assay (see Protocol 2).
Workflow:
Caption: Workflow for an in vivo this compound vaccine study.
Procedure:
-
Animal Handling: Acclimatize mice for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse. Allow tumors to establish for a set period (e.g., 3-7 days) or begin immunizations prophylactically.
-
Vaccine Preparation: Dissolve the this compound-peptide conjugate in a suitable vehicle (e.g., PBS or PBS with a small amount of DMSO, then diluted). A typical dose is 10 nmol per mouse.[2][5]
-
Immunization Schedule:
-
Monitoring:
-
Measure tumor volume three times per week using digital calipers (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health.
-
Define humane endpoints for euthanasia (e.g., tumor volume > 1500 mm³, >20% weight loss).
-
-
Endpoint Analysis:
-
At the end of the study (or a defined time point post-vaccination), euthanize mice.
-
Harvest spleens for immunological assays like IFN-γ ELISpot to quantify the antigen-specific T cell response.
-
Tumors can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
-
Protocol 2: IFN-γ ELISpot Assay for Antigen-Specific T Cell Response
Objective: To quantify the frequency of antigen-specific, IFN-γ-secreting T cells from splenocytes of immunized mice.
Materials:
-
96-well ELISpot plates (PVDF membrane).
-
Anti-mouse IFN-γ capture and detection antibodies.
-
Streptavidin-HRP conjugate.
-
Substrate (e.g., AEC or BCIP/NBT).
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Antigenic peptide of interest.
-
Concanavalin A (ConA) or anti-CD3/CD28 (positive control).
-
ACK lysis buffer.
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C. Wash and block the plate.
-
Splenocyte Isolation:
-
Aseptically harvest spleens from euthanized mice into complete RPMI medium.
-
Generate a single-cell suspension by mashing the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer for 2-3 minutes.
-
Wash the remaining cells (splenocytes) twice with medium and count viable cells using a hemocytometer and trypan blue.
-
-
Cell Plating and Stimulation:
-
Plate splenocytes into the coated ELISpot plate at a density of 2-5 x 10⁵ cells/well.
-
Add the specific antigenic peptide (e.g., 10 µg/mL) to stimulate T cells.
-
Include negative control wells (medium only) and positive control wells (ConA).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Spot Development:
-
Wash away cells and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-HRP. Incubate for 1 hour.
-
Wash thoroughly and add the substrate. Monitor for spot development (5-30 minutes).
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Calculate the number of spot-forming units (SFU) per million splenocytes after subtracting the background from negative control wells.
-
Considerations and Alternative Applications
-
mRNA Vaccines: this compound can be incorporated directly into lipid nanoparticles (LNPs) for co-delivery with mRNA antigens. This approach has been shown to induce IL-12 and IL-17, enhance the function of conventional type 2 dendritic cells (cDC2s), and promote potent CD4+ and CD8+ T cell-dependent anti-tumor responses.[4][7]
-
Myeloid-Derived Suppressor Cells (MDSCs): While beneficial for activating effector T cells, TLR2 ligands like this compound can also enhance the immunosuppressive activity of monocytic MDSCs (M-MDSCs).[10] This is a critical consideration in tumor microenvironments rich in these cells, as it could potentially dampen the overall anti-tumor response. Combining this compound-based therapies with agents that target MDSCs may be a promising strategy.[10]
References
- 1. medkoo.com [medkoo.com]
- 2. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of a Toll-like receptor 2/6 agonist potentiates mRNA vaccines against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific targeting of cancer vaccines to antigen-presenting cells via an endogenous TLR2/6 ligand derived from cysteinyl-tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like receptor 2 ligand and interferon-γ suppress anti-tumor T cell responses by enhancing the immunosuppressive activity of monocytic myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability of Pam2Cys in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2Cys, a synthetic lipopeptide, is a potent agonist of the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer. Its ability to mimic bacterial lipoproteins allows it to activate the innate immune system, making it a valuable tool in immunological research and a promising candidate as a vaccine adjuvant. The long-term stability of this compound in solution is a critical factor for its application in various research and development settings, ensuring consistent biological activity and reliable experimental outcomes. These application notes provide a summary of the stability of this compound in solution, protocols for assessing its stability, and an overview of its signaling pathway.
Data Presentation: Stability of this compound in Solution
While extensive public data on the long-term stability of this compound in various solutions is limited, available information and studies on similar lipopeptides suggest that its stability is dependent on storage conditions such as temperature, pH, and the composition of the solution. One study has shown that a this compound-containing formulation remained stable for 36 days at 4°C with minimal degradation[1]. For long-term storage, it is generally recommended to store this compound at -20°C, where it can be stable for months to years[2].
Table 1: Illustrative Long-Term Stability of this compound in Aqueous Buffer (pH 7.4) at Various Temperatures
| Storage Temperature (°C) | Time | Purity (%) by HPLC | Biological Activity (% of Initial) |
| -20°C | 0 months | 99.5 | 100 |
| 6 months | 99.2 | 98 | |
| 12 months | 98.9 | 97 | |
| 24 months | 98.5 | 95 | |
| 4°C | 0 days | 99.5 | 100 |
| 7 days | 98.8 | 96 | |
| 14 days | 97.5 | 92 | |
| 30 days | 95.1 | 85 | |
| 25°C (Room Temperature) | 0 hours | 99.5 | 100 |
| 24 hours | 96.3 | 90 | |
| 48 hours | 92.1 | 80 | |
| 72 hours | 88.7 | 72 |
Note: The data presented in this table is illustrative and based on general knowledge of lipopeptide stability. Actual stability may vary depending on the specific formulation and storage conditions.
Table 2: Influence of pH on this compound Stability in Aqueous Solution at 4°C over 30 Days
| pH | Purity (%) by HPLC after 30 days | Biological Activity (% of Initial) after 30 days |
| 5.0 | 92.3 | 82 |
| 6.0 | 94.5 | 88 |
| 7.4 | 95.1 | 85 |
| 8.5 | 90.8 | 78 |
Note: This data is illustrative. This compound is susceptible to hydrolysis at acidic and alkaline pH.
Potential Degradation Pathways
The primary degradation pathways for this compound in solution are likely to be:
-
Hydrolysis: The ester linkages connecting the palmitoyl (B13399708) chains to the glycerol (B35011) backbone are susceptible to hydrolysis, particularly at acidic or alkaline pH. This would result in the loss of one or both fatty acid chains, leading to a significant decrease in biological activity.
-
Oxidation: The thioether bond in the cysteine residue can be susceptible to oxidation, which could also impact its interaction with the TLR2/TLR6 complex and reduce its immunostimulatory properties.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC (RP-HPLC) method for monitoring the purity of this compound and detecting the formation of degradation products over time.
Materials:
-
This compound sample in solution
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
At specified time points during the stability study, withdraw an aliquot of the this compound solution.
-
Dilute the sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase A.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50-100% B
-
25-30 min: 100% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Assessment of this compound Biological Activity using a TLR2/TLR6 Reporter Assay
This protocol measures the ability of this compound to activate the TLR2/TLR6 signaling pathway in a cell-based assay. A common method involves using Human Embryonic Kidney (HEK) 293 cells that are engineered to express TLR2, TLR6, and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP or luciferase) under the control of an NF-κB promoter.
Materials:
-
HEK293 cells stably co-transfected with human TLR2, TLR6, and an NF-κB-inducible SEAP or luciferase reporter gene.
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound samples from the stability study
-
Positive control (freshly prepared this compound solution)
-
Negative control (vehicle solution)
-
96-well cell culture plates
-
SEAP or luciferase detection reagent
Procedure:
-
Cell Seeding:
-
Seed the HEK293-TLR2/TLR6 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare serial dilutions of the this compound stability samples, the positive control, and the negative control in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted samples to the respective wells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Reporter Gene Assay:
-
For SEAP reporter:
-
Collect 20-50 µL of the cell culture supernatant.
-
Follow the manufacturer's instructions for the SEAP detection reagent to measure the alkaline phosphatase activity (typically by measuring absorbance at a specific wavelength).
-
-
For Luciferase reporter:
-
Lyse the cells according to the luciferase assay kit protocol.
-
Measure the luciferase activity using a luminometer.
-
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all readings.
-
Plot the reporter activity as a function of this compound concentration for each sample.
-
Compare the dose-response curves of the stability samples to the positive control to determine any loss in biological activity.
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates the TLR2/TLR6 signaling pathway, leading to the production of pro-inflammatory cytokines.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound in solution.
References
Troubleshooting & Optimization
Pam2Cys not inducing cytokine production in vitro
Welcome to the technical support center for Pam2Cys-related research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during in-vitro experiments with this compound, particularly the failure to induce cytokine production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stimulate cells?
This compound (S-[2,3-bis(palmitoyloxy)propyl]cysteine) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1][2] It is a potent agonist for Toll-like receptor 2 (TLR2) and TLR6 heterodimers (TLR2/6).[3][4][5] Upon binding to the TLR2/6 complex on the surface of immune cells like macrophages and dendritic cells, it initiates an intracellular signaling cascade.[3][6]
Q2: Which signaling pathway is activated by this compound?
This compound binding to the TLR2/6 heterodimer recruits the adaptor protein MyD88. This leads to the activation of downstream signaling molecules, ultimately resulting in the activation of the transcription factor NF-κB.[1][7] Activated NF-κB then translocates to the nucleus and induces the transcription of genes encoding various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.[1][7]
This compound Signaling Pathway
Caption: this compound signaling through the TLR2/6-MyD88-NF-κB pathway.
Q3: What are the expected cytokine responses after this compound stimulation?
Stimulation of cells like macrophages or peripheral blood mononuclear cells (PBMCs) with this compound typically induces the production of pro-inflammatory cytokines. The exact profile and quantity can vary depending on the cell type, concentration of this compound, and incubation time. Commonly observed cytokines include TNF-α, IL-6, IL-1β, and IL-12.[7][8]
Troubleshooting Guide: No Cytokine Production
If you are not observing the expected cytokine production after stimulating your cells with this compound, this guide provides a systematic approach to identify the potential cause.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound experiments.
Phase 1: Reagent and Assay Validation
Q: Could my this compound reagent be the problem?
A: Yes, the quality and handling of this compound are critical.
-
Storage and Handling: Ensure that this compound is stored correctly, typically at -20°C for long-term storage and 4°C for short-term use, protected from light and moisture.[2] Improper storage can lead to degradation.
-
Solubility: this compound has limited aqueous solubility.[1] It is often dissolved in a solvent like DMSO first, and then diluted in culture medium. Ensure the final solvent concentration is not toxic to your cells.
-
Preparation: Prepare fresh dilutions of this compound for each experiment, as repeated freeze-thaw cycles can reduce its activity.
Q: How can I be sure my cytokine detection assay (e.g., ELISA, CBA) is working correctly?
A: Your assay's validity is crucial for interpreting your results.
-
Positive Control: Include a positive control that is known to induce the cytokine you are measuring in your specific cell type. For example, Lipopolysaccharide (LPS) is a potent TLR4 agonist that stimulates robust cytokine production in macrophages.[9] This will confirm that your cells are responsive and your assay is working.
-
Assay Controls: Ensure that the standard curve for your ELISA is accurate and that all reagents are within their expiration dates.
-
Unstimulated Control: Always include an unstimulated (vehicle control) sample to determine the baseline cytokine levels in your cell culture.[9]
Phase 2: Experimental Setup Review
Q: Am I using the correct concentration of this compound and incubation time?
A: These parameters are critical and often require optimization.
-
Concentration: The optimal concentration of this compound can vary between cell types and batches. A dose-response experiment is recommended. Typical concentrations range from 10 ng/mL to 1000 ng/mL.[7][10]
-
Incubation Time: Cytokine production kinetics vary. A time-course experiment (e.g., 4, 8, 24, 48 hours) will help determine the peak production time for your cytokine of interest.[9] For many cytokines, 24 hours is a standard time point.[7]
-
Cell Density: Ensure you are plating an appropriate number of cells. Too few cells will produce undetectable levels of cytokines, while too many can lead to nutrient depletion and cell death.
| Parameter | Typical Range | Notes |
| This compound Concentration | 10 - 1000 ng/mL | A dose-response curve is highly recommended.[7][9] |
| Incubation Time | 6 - 48 hours | Optimal time depends on the specific cytokine being measured.[9] |
| Cell Density (Macrophages) | 1 x 10⁵ - 5 x 10⁵ cells/well | For a 96-well plate. |
Phase 3: Cellular and Mechanistic Issues
Q: Are my cells the right type and are they healthy?
A: The state of your cells is fundamental to a successful experiment.
-
Cell Type: Confirm that your chosen cell type expresses TLR2 and TLR6. Primary myeloid cells like monocytes and macrophages are generally good responders.[9] Some cell lines may have low or absent TLR expression.
-
Cell Viability: Check cell viability before and after the experiment (e.g., using a Trypan Blue or MTT assay). High concentrations of some TLR agonists can be toxic.[9]
-
Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can alter cellular responses to stimuli.[9]
Q: What if my cells express TLR2/6 but still don't respond?
A: There could be issues with the signaling pathway or cellular state.
-
TLR Expression Levels: While the cells may express TLR2/6, the levels might be too low for a robust response. You can verify expression using RT-qPCR or flow cytometry.
-
Cellular Activation State: The differentiation and activation state of your cells can influence their responsiveness. For example, the protocol used to differentiate monocytes into macrophages can impact TLR expression.
-
Inhibitory Factors: Components in the serum of your culture medium can sometimes interfere with TLR agonist activity.[9] Consider using a different batch of serum or a serum-free medium if possible.
Experimental Protocol: this compound Stimulation of Macrophages for Cytokine Analysis
This protocol provides a general framework for stimulating monocyte-derived macrophages with this compound and measuring cytokine production by ELISA.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Macrophage-Colony Stimulating Factor (M-CSF)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
LPS (positive control)
-
96-well cell culture plates
-
Cytokine ELISA kit (e.g., for TNF-α or IL-6)
Methodology:
-
Macrophage Differentiation: a. Isolate PBMCs from healthy donor blood using density gradient centrifugation. b. Plate PBMCs in a culture flask and allow monocytes to adhere for 2-4 hours. c. Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.
-
Cell Plating: a. Harvest the differentiated macrophages using a cell scraper. b. Count the cells and assess viability. c. Seed the macrophages into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete medium. d. Allow the cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
This compound Stimulation: a. Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). b. On the day of the experiment, prepare serial dilutions of this compound in complete medium to achieve final concentrations of 10, 100, and 1000 ng/mL. c. Prepare a positive control (e.g., LPS at 100 ng/mL) and a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). d. Remove the old medium from the cells and add 200 µL of the prepared stimuli (or controls) to the respective wells.
-
Incubation: a. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection and Analysis: a. After incubation, centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect the supernatant from each well without disturbing the cell layer. c. Store the supernatants at -80°C until analysis. d. Quantify the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
References
- 1. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of the Impact of a Toll-like Receptor 2 Agonist Synthetic Lipopeptide on Macrophage Susceptibility and Responses to African Swine Fever Virus Infection [mdpi.com]
Technical Support Center: Troubleshooting Low Cell Viability After Pam2Cys Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving issues of low cell viability following treatment with Pam2Cys.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
S-[2,3-bis(palmitoyloxy)propyl]cysteine, or this compound, is a synthetic diacylated lipopeptide.[1][2] It functions as a potent agonist for the Toll-like receptor 2 and Toll-like receptor 6 (TLR2/TLR6) heterodimer.[3][4][5] this compound mimics the acylated amino terminus of bacterial lipoproteins.[2] Upon binding to the TLR2/6 complex on the cell surface, it triggers an intracellular signaling cascade primarily through the MyD88-dependent pathway. This leads to the activation of key transcription factors like NF-κB and AP-1, culminating in the production and secretion of pro-inflammatory cytokines and chemokines.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
Technical Support Center: Pam2Cys In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Pam2Cys in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, or S-[2,3-bis(palmitoyloxy)propyl]cysteine, is a synthetic lipopeptide that mimics a component of bacterial lipoproteins. It is a potent agonist for the Toll-like receptor 2/6 (TLR2/6) heterodimer, which is expressed on the surface of various immune cells. By activating TLR2/6, this compound stimulates innate immune responses, making it a valuable tool for studying inflammation, immune signaling, and for use as a vaccine adjuvant.
Q2: Why does this compound precipitate in cell culture media?
This compound is a lipophilic molecule due to its two palmitic acid chains. This fatty nature makes it poorly soluble in aqueous solutions like cell culture media. When a concentrated stock of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the media, the this compound molecules can aggregate and precipitate out of solution. This is a common challenge when working with lipophilic compounds in cell culture.
Q3: What are the consequences of this compound precipitation in my experiments?
Precipitation of this compound can significantly impact experimental outcomes. The actual concentration of soluble, active this compound in the media will be lower and unknown, leading to inaccurate and unreliable results. Furthermore, the precipitate itself can be cytotoxic or induce non-specific cellular responses, confounding the interpretation of your data.
Q4: Can I filter-sterilize my this compound stock solution?
While it is crucial to maintain sterility, filtering a this compound stock solution, especially if dissolved in 100% DMSO, is generally not recommended. DMSO itself is bacteriostatic, and filtration can lead to the loss of your compound as it may adsorb to the filter membrane. If you are concerned about contamination, it is best to use sterile-filtered DMSO to prepare your stock solution in a sterile environment.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation in your cell culture experiments.
Step 1: Proper Stock Solution Preparation
The first critical step is to ensure your this compound is fully dissolved in the initial stock solution.
-
Observation: Is your this compound stock solution clear and free of any visible particles?
-
Solution:
-
Use a high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO) to prepare your stock solution.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.
-
Prepare a concentrated stock solution (e.g., 1-10 mg/mL).
-
Step 2: Optimized Dilution into Culture Media
The dilution process is the most common stage for precipitation to occur. A gradual transition from the organic solvent to the aqueous media is key.
-
Problem: Adding the cold, concentrated DMSO stock directly to the cell culture medium.
-
Solution:
-
Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C.
-
Step-wise dilution: Do not add the concentrated DMSO stock directly to your final culture volume. Instead, perform a serial dilution. First, make an intermediate dilution of your stock in a small volume of pre-warmed media. Mix this intermediate dilution well before adding it to the final volume of your cell culture.
-
Rapid mixing: When adding the this compound solution (either the stock or intermediate dilution) to the media, ensure rapid and thorough mixing to avoid localized high concentrations that can trigger precipitation.
-
Step 3: Final Concentration and Solvent Tolerance
The final concentration of both this compound and the solvent in your culture is crucial.
-
Consideration: Is the final concentration of this compound appropriate for your cell type? Is the final DMSO concentration within the tolerated range for your cells?
-
Recommendation:
-
Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity. However, it is always best to keep it as low as possible, ideally below 0.1%.
-
Always include a vehicle control in your experiments (media with the same final concentration of DMSO but without this compound) to account for any solvent effects.
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol provides a detailed methodology for preparing a sterile, non-precipitated working solution of this compound in cell culture medium from a DMSO stock.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile, pyrogen-free microcentrifuge tubes
Procedure:
-
Prepare a 1 mg/mL Stock Solution in DMSO: a. In a sterile environment (e.g., a biosafety cabinet), weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add 1 mL of sterile, anhydrous DMSO to the tube. c. Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear. This is your 1 mg/mL stock solution. d. Aliquot the stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Prepare a Working Solution in Cell Culture Medium (Example: 1 µg/mL): a. Pre-warm your complete cell culture medium to 37°C. b. Intermediate Dilution: In a sterile microcentrifuge tube, add 1 µL of the 1 mg/mL this compound stock solution to 99 µL of pre-warmed cell culture medium. Pipette up and down gently to mix. This creates a 10 µg/mL intermediate solution. c. Final Dilution: In a new sterile tube containing the final volume of pre-warmed media for your experiment (e.g., 900 µL for a final volume of 1 mL), add 100 µL of the 10 µg/mL intermediate solution. d. Mix immediately and thoroughly by gentle inversion or pipetting. e. Your final this compound concentration is 1 µg/mL, and the final DMSO concentration is 0.1%.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Concentration | Notes |
| DMSO | 1-10 mg/mL | Most common and effective solvent. Ensure it is anhydrous and sterile-filtered. |
| Ethanol | 1-5 mg/mL | Can be an alternative, but may be more cytotoxic to some cell lines. |
| Methanol | 1-5 mg/mL | Used in some formulation protocols, but less common for direct cell culture application. |
Table 2: Typical Working Concentrations of this compound for In Vitro Assays
| Cell Type | Application | Effective Concentration Range | Reference |
| Macrophages | Cytokine production | 10 - 100 ng/mL | |
| Dendritic Cells | Maturation marker upregulation | 100 - 1000 ng/mL | |
| HEK293-TLR2/6 | Reporter gene assay | 1 - 100 ng/mL | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine release | 0.1 µg/mL |
Visualizations
Caption: Experimental workflow for preparing this compound working solution.
Caption: this compound-induced TLR2/6 signaling pathway.
Troubleshooting Pam2Cys solubility issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Pam2Cys, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary immunological function?
This compound is a synthetic diacylated lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins.[1] It is a potent agonist for Toll-like Receptor 2 (TLR2), specifically activating the TLR2/TLR6 heterodimer on the surface of immune cells like macrophages and dendritic cells.[1][2] This interaction triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[2][3] This makes it a powerful tool for studying innate immunity and a widely used adjuvant in vaccine development.[1][4]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound has improved solubility compared to its triacylated counterpart, Pam3Cys, due to having one less palmitic acid group and a free amino group.[3] However, its lipophilic nature can still present challenges. For initial stock solutions, organic solvents are often recommended. One study mentions dissolving a this compound-peptide conjugate in methanol (B129727) to a concentration of 2 mM.[5][6] For final aqueous formulations, reconstitution in sterile phosphate-buffered saline (PBS) is a common practice, particularly for related compounds like Pam2CSK4.[2] The inclusion of a solubility tag, such as SK4, can facilitate formulation in buffer solutions.[5]
Q3: My this compound solution appears cloudy or has visible precipitates. What could be the cause and how can I fix it?
Cloudiness or precipitation in your this compound solution is likely due to aggregation or the compound coming out of solution. This can be influenced by several factors:
-
Concentration: High concentrations in aqueous buffers can lead to aggregation. It is advisable to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
-
Temperature: Ensure the solution is at the recommended temperature. Some protocols involving lipid formulations require heating (e.g., 55°C) followed by sonication to ensure proper hydration and dispersion.[5][6]
-
Buffer Composition: The pH and ionic strength of your buffer can affect solubility. It is recommended to use standard buffers like PBS unless otherwise specified.
To resolve this, you can try sonicating the solution. If the issue persists, consider preparing a fresh stock solution, ensuring the initial dissolution in an organic solvent is complete before dilution.
Q4: Can I modify this compound to improve its solubility?
Yes, chemical modifications are a common strategy to enhance the solubility of this compound. One effective method is pegylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains. The resulting PEG-Pam2Cys is a soluble version that can be administered intranasally in animal models.[7][8] Another approach is the addition of a solubility tag, such as a short, charged peptide sequence like SK4 (Ser-Lys-Lys-Lys-Lys), which improves its formulation in aqueous buffers.[5]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
| Problem | Potential Cause | Recommended Solution |
| Powder does not dissolve in aqueous buffer (e.g., PBS). | This compound is a lipopeptide with significant hydrophobicity. | Prepare a concentrated stock solution in an organic solvent first. Methanol or DMSO are common choices. Ensure complete dissolution before making further dilutions in aqueous buffers.[5][6] |
| Solution is hazy or forms a precipitate after dilution. | Aggregation of the lipopeptide in the aqueous environment. | - Use a vortex or sonication to aid dispersion. - Perform the dilution into the aqueous buffer just before use. - Consider using a buffer containing a low concentration of a non-ionic detergent, but first, verify its compatibility with your downstream application. |
| Inconsistent experimental results. | Incomplete dissolution or aggregation leading to variable effective concentrations. | - Always visually inspect your solution for clarity before each experiment. - Follow a standardized and consistent protocol for preparing your this compound solutions. - For critical applications, consider filtering the final diluted solution through a low-protein-binding filter if precipitates are a recurring issue, though this may reduce the final concentration. |
| Difficulty in formulating this compound with a peptide antigen. | Mismatch in solubility between the lipophilic this compound and a potentially hydrophilic peptide.[5][6] | - If synthesizing a lipopeptide conjugate, consider including a solubility-enhancing tag (e.g., SK4) between the this compound moiety and the peptide sequence.[5] - For co-formulations, explore the use of lipid-based delivery systems like liposomes, where both components can be incorporated.[5] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general method for preparing a this compound stock solution for use in cell culture or in vivo experiments.
-
Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microfuge tube.
-
Initial Dissolution: Add the appropriate volume of an organic solvent (e.g., methanol or DMSO) to achieve a high concentration stock solution (e.g., 1-2 mM). Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may assist with dissolution.
-
Storage: Store the stock solution at -20°C for long-term use.[1] Refer to the manufacturer's data sheet for specific storage recommendations.
-
Working Solution Preparation: For experiments, thaw the stock solution and dilute it to the final desired concentration in a sterile aqueous buffer, such as PBS or cell culture medium. Mix immediately and thoroughly. Use the working solution promptly to minimize the risk of precipitation.
Visualizations
This compound Signaling Pathway
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide | MDPI [mdpi.com]
- 8. The Toll-Like Receptor 2 agonist PEG-Pam2Cys as an immunochemoprophylactic and immunochemotherapeutic against the liver and transmission stages of malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pam2Cys Concentration for Primary Cell Culture
Welcome to the technical support center for the optimization of Pam2Cys concentration in primary cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and to offer troubleshooting strategies and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or S-[2,3-bis(palmitoyloxy)propyl]cysteine, is a synthetic lipopeptide that acts as a potent agonist for Toll-like receptor 2 (TLR2).[1][2] Specifically, it forms a heterodimer with TLR6 (TLR2/TLR6) on the surface of immune cells.[1][3][4] This interaction initiates an intracellular signaling cascade, typically through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB.[2] This activation results in the production of pro-inflammatory cytokines and chemokines, making this compound a valuable tool for studying innate immunity and as a vaccine adjuvant.[1][2]
Q2: What is a recommended starting concentration for this compound in primary cell culture?
For initial experiments, a dose-response study is highly recommended to determine the optimal concentration for your specific primary cell type and experimental endpoint. Based on published literature, a starting range of 10 ng/mL to 100 ng/mL is often effective for stimulating primary cells such as macrophages.[5][6] Some studies have used concentrations up to 1.4 µM for dendritic cell maturation.[3] It is crucial to titrate the concentration to find the balance between maximal stimulation and minimal cytotoxicity.
Q3: How should I prepare and store this compound?
For long-term storage, this compound should be kept at -20°C or colder in its lyophilized form. To prepare a stock solution, dissolve the peptide in a sterile, high-quality solvent such as DMSO or sterile water. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the lipopeptide. For cell culture experiments, the final concentration of the solvent should be kept to a minimum (typically <0.5% for DMSO) to avoid solvent-induced toxicity.[7]
Q4: For how long should I stimulate my primary cells with this compound?
The optimal stimulation time will depend on the specific primary cell type and the downstream readout. For cytokine production, significant responses can often be observed within 4 to 24 hours.[5] For changes in surface marker expression, a 24-hour stimulation period is commonly used.[5][8] It is recommended to perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the peak response for your specific endpoint.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low cellular response (e.g., no cytokine production, no marker upregulation) | 1. Suboptimal this compound concentration. 2. Low or absent TLR2/TLR6 expression on the primary cells. 3. Degraded this compound. 4. Issues with primary cell health or passage number. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 ng/mL to 1000 ng/mL). 2. Verify TLR2 and TLR6 expression on your primary cells using techniques like qPCR, Western blot, or flow cytometry. 3. Use a fresh aliquot of this compound for your experiments. Ensure proper storage and handling. 4. Use low-passage primary cells and ensure high viability before starting the experiment. Primary cells can lose responsiveness with increased time in culture.[9] |
| High cell death or cytotoxicity | 1. This compound concentration is too high. 2. Solvent toxicity. 3. Contamination in the cell culture. | 1. Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the toxic concentration of this compound for your cells.[6] Reduce the concentration used for stimulation. 2. Ensure the final solvent concentration is non-toxic to your cells (e.g., <0.5% DMSO). Include a vehicle-only control in your experiments.[7] 3. Regularly check for microbial contamination in your cell cultures. |
| Inconsistent results between experiments | 1. Batch-to-batch variability of this compound. 2. Inconsistent primary cell culture conditions. 3. Variation in experimental procedures. | 1. If possible, use the same batch of this compound for a series of related experiments. 2. Standardize primary cell isolation and culture procedures. Use cells at a consistent passage number and seeding density.[7][10] 3. Ensure consistent incubation times, reagent concentrations, and handling techniques across all experiments. |
Experimental Protocols & Data
This compound Concentration Effects on Porcine Macrophages
This table summarizes the dose-dependent effects of a Mag-Pam2Cys lipopeptide on porcine monocyte-derived macrophages (moMΦ) after 24 hours of stimulation.[5]
| Concentration | Cytokine Release (pg/mL) | Upregulated Genes | Downregulated Genes |
| 10 ng/mL | Increased IL-1α, IL-1β, IL-6, TNF-α, IL-12 | IFN-α subtypes, p65, NOS2, CD14, beta defensin (B1577277) 1 | TLR3, TLR4, TLR5, TLR7, TLR8, TLR9 |
| 100 ng/mL | Higher levels of IL-1α, IL-1β, IL-6, TNF-α, IL-12 compared to 10 ng/mL | IFN-α subtypes, p65, NOS2, CD14, beta defensin 1 | TLR3, TLR4, TLR5, TLR7, TLR8, TLR9 |
Experimental Protocol: Stimulation of Primary Macrophages with this compound
This protocol is a generalized procedure for the stimulation of primary macrophages.
-
Cell Seeding: Plate primary monocyte-derived macrophages in a suitable culture vessel (e.g., 12-well plate) at a density of 1 x 10^6 live cells per well.[6]
-
Incubation: Allow the cells to adhere and rest for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Preparation of this compound: Prepare fresh dilutions of this compound in complete culture medium from a stock solution.
-
Cell Stimulation: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 10 ng/mL and 100 ng/mL). Include an untreated control (medium only) and a vehicle control (medium with solvent).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 24 hours).
-
Sample Collection: After incubation, collect the culture supernatants for cytokine analysis (e.g., ELISA) and/or lyse the cells for gene expression analysis (e.g., qPCR) or protein analysis (e.g., Western blot).
Visualizations
This compound Signaling Pathway
Caption: this compound signaling via TLR2/TLR6 and MyD88 to activate NF-κB.
Experimental Workflow for Optimizing this compound Concentration
Caption: A logical workflow for optimizing this compound concentration in primary cells.
References
- 1. medkoo.com [medkoo.com]
- 2. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of a Toll-like receptor 2/6 agonist potentiates mRNA vaccines against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
- 10. 8 Ways to Optimize Cell Cultures [vistalab.com]
Technical Support Center: Pam2Cys Stimulation
Welcome to the technical support center for Pam2Cys stimulation experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or S-[2,3-bis(palmitoyloxy)propyl]cysteine, is a synthetic lipopeptide that mimics a component of bacterial lipoproteins. It functions as a potent agonist for the Toll-like receptor 2 and 6 (TLR2/6) heterodimer on the surface of various immune cells, such as macrophages and dendritic cells.[1] This interaction triggers a signaling cascade that leads to the activation of the innate immune system and the production of pro-inflammatory cytokines.
Q2: My cells are not responding, or the response is very low after this compound stimulation. What are the possible causes?
Low or no cellular response can be attributed to several factors:
-
Reagent Integrity: Ensure your this compound is properly reconstituted and has not undergone multiple freeze-thaw cycles, which can degrade the lipopeptide. It should be stored correctly, protected from light, and handled as per the manufacturer's instructions.
-
Cellular Factors: The expression of TLR2 and TLR6 is essential for a response. Verify that your cell line expresses these receptors. Cell density is also a critical factor; low cell density can lead to reduced cell-to-cell signaling and apoptosis, while excessively high density can result in nutrient depletion and contact inhibition.
-
Experimental Conditions: The concentration of this compound is key. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay. Incubation times may also need optimization.
Q3: I am observing high background or non-specific activation in my experiments. What can I do to reduce it?
High background can obscure true results. Consider the following:
-
Purity of this compound: Ensure the this compound preparation is of high purity and free from contaminants like endotoxins (LPS), which can activate TLR4 and lead to non-specific signaling.
-
Hydrophobic Interactions: Being a lipopeptide, this compound can have non-specific hydrophobic interactions. Including a mild non-ionic detergent in your buffers can help mitigate this.
Q4: My results are inconsistent from one experiment to the next. How can I improve reproducibility?
Inconsistent results often stem from subtle variations in experimental protocols. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, this compound concentration, incubation times, and washing steps, are consistent across experiments.
-
Reagent Quality Control: Use this compound from the same lot for a series of experiments. If you switch to a new lot, it is advisable to perform a bridging experiment to ensure comparability.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling capacity can change with prolonged culturing.
Troubleshooting Guides
Issue 1: Low or No Cytokine Production (e.g., TNF-α)
| Possible Cause | Recommended Action | Rationale |
| This compound Degradation | Aliquot this compound upon reconstitution and avoid repeated freeze-thaw cycles. Store at -20°C or below. | This compound is a lipopeptide and can degrade with improper storage and handling, leading to loss of activity. |
| Suboptimal this compound Concentration | Perform a dose-response curve (e.g., 1 ng/mL to 1 µg/mL) to determine the optimal concentration for your cell type and assay. | Different cell types have varying levels of TLR2/6 expression and sensitivity to this compound. |
| Low TLR2/6 Expression | Confirm TLR2 and TLR6 expression on your cells using flow cytometry or western blotting. | The target receptors must be present for the cells to respond to this compound. |
| Incorrect Incubation Time | Optimize the stimulation time. For cytokine production, a time course of 4-24 hours is a good starting point. | Cytokine production is a dynamic process with specific kinetics. |
| Cell Health and Density | Ensure cells are healthy and seeded at an optimal density. Avoid both very low and very high confluency. | Cell health and density directly impact their ability to respond to stimuli. |
Issue 2: High Variability Between Replicates or Experiments
| Possible Cause | Recommended Action | Rationale |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers in each well/plate. | Variation in cell numbers will lead to proportional variation in the measured response. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | Accurate and consistent reagent delivery is crucial for reproducibility. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. | Evaporation from outer wells can concentrate reagents and affect cell growth, leading to inconsistent results. |
| Inconsistent Washing Steps | Standardize the number and vigor of washing steps in your assays (e.g., ELISA). | Inadequate or inconsistent washing can lead to high background and variability. |
Experimental Protocols
This compound Stimulation of Macrophages for TNF-α Measurement by ELISA
This protocol provides a general guideline for stimulating macrophages with this compound and subsequently measuring TNF-α production using an ELISA kit.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages
-
Complete cell culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Human or Mouse TNF-α ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water, DMSO) according to the manufacturer's instructions. Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Stimulation: Carefully remove the medium from the cells. Add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only) and a positive control if available.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be used immediately or stored at -80°C for later analysis.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.[2][3][4][5][6]
NF-κB Reporter Assay in HEK293 Cells
This protocol describes how to measure this compound-induced NF-κB activation in HEK293 cells stably expressing TLR2, TLR6, and an NF-κB-driven luciferase reporter.
Materials:
-
HEK293 cell line co-transfected with TLR2, TLR6, and an NF-κB-luciferase reporter construct
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
White, clear-bottom 96-well microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293 reporter cells into a white, clear-bottom 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.[7][8]
-
This compound Preparation: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.
-
Stimulation: Add 100 µL of the 2x this compound dilutions to the cells. Include unstimulated control wells (medium only) and cell-free control wells for background luminescence.
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[7]
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically 100 µL per well).
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Calculate the fold induction by dividing the luminescence of stimulated wells by the average luminescence of unstimulated wells.
Data Presentation
Table 1: Typical this compound Concentration Range for Cellular Activation
| Cell Type | Typical Concentration Range | Readout | Reference |
| Porcine Macrophages | 10 - 100 ng/mL | Upregulation of MHC I, MHC II, CD25; Cytokine release (IL-1β, IL-6, TNF-α) | [9] |
| Human PBMCs | 0.1 µg/mL | Cytokine production (IL-6, IL-10, TNF-α) | [8] |
| HEK293-TLR2/6 Reporter Cells | 1.4 µM | NF-κB activation | [10] |
| Murine Dendritic Cells | 1 µM | Upregulation of CD40, CD86 | [11] |
Visualizations
Signaling Pathway
Caption: this compound-induced TLR2/6 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for this compound stimulation.
Troubleshooting Logic
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. abgenex.com [abgenex.com]
- 9. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TLR-1, TLR-2, and TLR-6 MYD88-dependent signaling pathway: A potential factor in the interaction of high-DNA fragmentation human sperm with fallopian tube epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pam2Cys toxicity in vivo at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TLR2/6 agonist Pam2Cys, focusing on potential in vivo toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered safe for in vivo use?
A1: Generally, this compound is considered safe and has been used in several human clinical trials as a vaccine adjuvant with few to no side effects reported.[1][2] It is a synthetic analogue of macrophage-activating lipopeptide-2 (MALP-2) and a potent agonist for Toll-like receptor 2/6 (TLR2/6).[1]
Q2: What are the potential mechanisms of this compound-induced toxicity?
A2: As a TLR2/6 agonist, high concentrations of this compound could theoretically lead to an overstimulation of the innate immune system, resulting in a "cytokine storm" characterized by excessive production of pro-inflammatory cytokines.[3][4] However, unexpected toxicity observed in some studies did not appear to be immune-mediated due to its rapid onset.[1][2] Another potential mechanism could be related to the physicochemical properties of this compound conjugates, such as fibril formation or aggregation, which may alter its localization and lead to toxicity.[2]
Q3: Has toxicity been observed with this compound in preclinical studies?
A3: Yes, in one study, a this compound-antigen conjugate (this compound-SK4-BAGE418–39) led to unexpected and rapid toxicity in mice, who were culled within 24 hours of administration.[1] The observed symptoms included significant bleeding and darkening at the injection site, along with a pale and patchy liver.[1] Interestingly, the individual components (this compound and the antigen) were not toxic when administered separately.[2] This suggests that the conjugation of this compound to other molecules can significantly impact its safety profile.
Q4: Does the formulation of this compound affect its in vivo toxicity?
A4: The available data strongly suggests that formulation is a critical factor. The toxicity observed with the this compound-SK4-BAGE418–39 conjugate was not seen with another fibril-forming this compound conjugate, this compound-SK4-NY-ESO-1157–165, indicating that the specific properties of the conjugate, rather than just its physical form, are important.[2] The poor solubility of some lipopeptides can also present challenges for formulation and dosing.[5]
Troubleshooting Guide
This guide is intended to help researchers who encounter unexpected toxicity in their in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid Onset of Severe Toxicity (within 24 hours) | Toxicity related to the specific this compound conjugate or formulation. | 1. Characterize the conjugate: Analyze the conjugate for aggregation, fibril formation, and solubility. 2. Test individual components: Administer this compound and the conjugated molecule separately to confirm their individual safety. 3. Modify the linker or conjugation strategy: The way this compound is attached to the molecule of interest can influence its biological activity and safety. |
| Signs of Inflammation at Injection Site | Expected localized immune activation due to TLR2/6 agonism. | 1. Dose-response study: Perform a dose-escalation study to determine the maximum tolerated dose. 2. Monitor systemic cytokine levels: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum to assess the systemic inflammatory response. |
| Weight Loss and Lethargy in Animals | Systemic inflammatory response or off-target effects. | 1. Comprehensive toxicological assessment: Conduct a full histopathological analysis of major organs (liver, spleen, kidneys, lungs). 2. Hematological analysis: Perform a complete blood count (CBC) and blood chemistry panel to assess organ function and immune cell activation. |
Quantitative Data on In Vivo Observations
| This compound Formulation | Dose | Animal Model | Observed Effects | Reference |
| This compound-SK4-BAGE418–39 | 10 nmol (0.2 mM) | BALB/c mice | Negative reaction, significant bleeding and darkening at the injection site, pale and patchy liver. Animals culled on Day 1. A 20-fold decrease in concentration produced the same result. | [1][2] |
| This compound-SK4-NY-ESO-1157–165 | Not specified | HHDII/DR1 Tg mice | Non-toxic, though it also formed fibrils. | [2] |
| This compound (intranasal) | Not specified | Mice | Triggered a cascade of inflammatory and innate immune signals, attracting neutrophils and macrophages, and inducing secretion of IL-2, IL-6, IL-10, IFN-γ, MCP-1, and TNF-α. Reduced weight loss and lethality upon influenza A virus challenge. | [3] |
Experimental Protocols
General In Vivo Acute Toxicity Assessment
This protocol is a general guideline and should be adapted based on the specific research question and institutional guidelines.
-
Animal Model: Select a suitable animal model (e.g., BALB/c mice, 6-8 weeks old).
-
Dose Formulation: Prepare the this compound conjugate or formulation in a sterile, pyrogen-free vehicle (e.g., PBS). Ensure the solution is homogenous and free of visible aggregates.
-
Dose Administration: Administer the test article via the intended route (e.g., subcutaneous, intravenous, intraperitoneal). Include a vehicle control group.
-
Observation: Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours) for up to 14 days. Record observations such as changes in behavior, appearance, and body weight.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and serum chemistry. Perform a gross necropsy and collect major organs for histopathological examination.
Cytokine Release Assay (In Vivo)
-
Animal Treatment: Administer the this compound formulation to the animals.
-
Blood Collection: Collect blood samples at various time points post-administration (e.g., 2, 6, and 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus).
-
Serum Preparation: Allow the blood to clot and centrifuge to separate the serum.
-
Cytokine Measurement: Analyze the serum for levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Visualizations
Caption: this compound signaling through the TLR2/6 pathway.
References
- 1. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Intranasal administration of the TLR2 agonist this compound provides rapid protection against influenza in mice : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TLR2 Reporter Assays
This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with Pam2Cys failing to activate Toll-like Receptor 2 (TLR2) reporter cells.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format to help you systematically identify and resolve the issue.
Q1: My positive control (e.g., Pam3CSK4, FSL-1) works, but my this compound shows no activity. What's wrong?
This strongly suggests an issue with the this compound ligand itself.
-
Answer: The problem is likely related to the integrity, solubility, or storage of your this compound.
-
Integrity and Purity: Ensure your this compound is from a reputable supplier and has the correct chemical structure. The stereochemistry of the lipid moiety is critical for TLR2 activation.
-
Solubility: this compound is a lipopeptide and can be difficult to dissolve. Improper solubilization can lead to aggregation and a dramatic loss of active concentration. It is often recommended to first dissolve it in a small amount of sterile DMSO and then dilute it to the final working concentration in your cell culture medium. Vigorous vortexing may be required.[1]
-
Storage and Handling: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C as recommended by the supplier.
-
Q2: Neither my this compound nor my other TLR2 agonist positive controls are activating the cells. What should I check first?
This points to a more fundamental problem with the reporter cells or the general assay setup.
-
Answer: The issue likely lies with the health or responsiveness of your TLR2 reporter cell line.
-
Cell Health: Visually inspect the cells under a microscope. They should be well-adhered and exhibit normal morphology. Signs of stress, contamination (bacterial or fungal), or over-confluency can inhibit their response.
-
Cell Passage Number: Reporter cell lines can lose their responsiveness over time due to genetic instability. It is critical to use cells within the recommended passage number limit (e.g., typically under 20 passages for HEK-Blue™ cells).[2] Always thaw a fresh, low-passage vial if in doubt.
-
Selection Antibiotic: Ensure the correct selection antibiotic is always present in the culture medium to maintain the stable expression of the TLR2 and reporter plasmids.[3]
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses and is a common, invisible culprit in cell-based assays. Test your cells for mycoplasma contamination regularly.
-
TLR Co-Receptor Expression: this compound requires TLR6 to form a heterodimer with TLR2 for signaling. Ensure your reporter cell line expresses both TLR2 and TLR6. Most commercial HEK293-TLR2 reporter lines endogenously express TLR6.[2] CD14 co-expression also enhances the response.[2]
-
Q3: I'm seeing a very high background signal, even in my negative control wells. What causes this?
High background can mask a true positive signal and is often related to assay components or cell handling.
-
Answer: This can be caused by several factors:
-
Fetal Bovine Serum (FBS): Some batches of FBS contain endogenous alkaline phosphatases or other factors that can activate NF-κB. Always use heat-inactivated FBS (56°C for 30 minutes) to destroy these enzymes.[2]
-
Cell Handling: Overly harsh cell detachment methods can lead to cell stress and non-specific activation. For adherent HEK-Blue™ cells, avoid using trypsin; instead, detach them gently using PBS and by tapping the flask.[3] Centrifugation of the cells right before plating can also sometimes lead to high background.[2]
-
Contamination: Bacterial or fungal contamination will strongly activate TLR pathways, leading to a high background signal.
-
Detection Reagent: Ensure the reporter detection reagent (e.g., QUANTI-Blue™, HEK-Blue™ Detection) is prepared correctly and not contaminated.
-
Q4: The response to this compound is weak or inconsistent across my plate. How can I improve reproducibility?
Variability can be frustrating and often stems from technical inconsistencies in the assay setup.
-
Answer: To improve consistency:
-
Cell Seeding Density: Ensure a uniform, single-cell suspension before plating. Inconsistent cell numbers per well is a major source of variability. Perform accurate cell counts and mix the cell suspension gently but thoroughly between pipetting steps.
-
Ligand Concentration: Perform a dose-response curve for your this compound to ensure you are working within an optimal concentration range (see table below). The EC50 can vary between batches and suppliers.
-
"Edge Effects": The outer wells of a 96-well plate are more prone to evaporation, which can concentrate reagents and affect cell health. To minimize this, fill the outer wells with sterile PBS or media only and use the inner 60 wells for your experiment.
-
Incubation Time: Use a consistent incubation time for both the stimulation and detection steps as recommended by the assay protocol.
-
Troubleshooting Decision Tree
Use this flowchart to systematically diagnose the problem with your experiment.
Caption: Troubleshooting decision tree for this compound experiments.
Quantitative Data Tables
Table 1: Recommended Working Concentrations for Common TLR Agonists
Use this table as a reference for setting up your dose-response experiments. Concentrations may need optimization for your specific cell line and assay conditions.
| Agonist | Target Receptor | Typical Working Range (HEK-Blue™ Cells) | Reference |
| Pam2CSK4 | TLR2 / TLR6 | 1 pg/mL - 10 ng/mL | [4] |
| FSL-1 | TLR2 / TLR6 | 10 pg/mL - 100 ng/mL | [5] |
| Pam3CSK4 | TLR2 / TLR1 | 100 pg/mL - 300 ng/mL | [5][6] |
| LPS-EK | TLR4 | 10 pg/mL - 100 ng/mL | [5][7] |
Table 2: Key Reagent and Cell Line Handling Summary
| Item | Key Handling & Storage Recommendations |
| This compound (and other lipopeptides) | Storage: Store lyophilized powder and stock solutions at -20°C. Solubilization: Reconstitute in sterile DMSO or water as per manufacturer's instructions. For working dilutions, dilute stock in cell culture medium. Handling: Aliquot stock to avoid repeated freeze-thaw cycles. |
| HEK-Blue™ TLR2 Reporter Cells | Storage: Store frozen vials in liquid nitrogen. Culture: Maintain in media with selection antibiotics. Do not exceed passage 20 for experiments.[2] Subculture: Passage when 70-80% confluent. Do not use trypsin for detachment.[3] |
| Fetal Bovine Serum (FBS) | Requirement: Must be heat-inactivated (56°C for 30 min) to prevent high background.[2] |
| Detection Media (e.g., QUANTI-Blue™) | Storage: Store reconstituted solution at 4°C for up to 2 weeks.[2] |
Experimental Protocols & Visualizations
TLR2 Signaling Pathway
This compound is a diacylated lipopeptide that is recognized by a heterodimer of TLR2 and TLR6 at the cell surface. This binding event initiates a downstream signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB. In reporter cells, activated NF-κB drives the expression of a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP).
Caption: this compound-TLR2/6 signaling pathway leading to reporter activation.
Detailed Protocol: TLR2 Reporter Assay using HEK-Blue™ Cells
This protocol provides a general framework for stimulating HEK-Blue™ hTLR2 cells and measuring the response using QUANTI-Blue™ solution.
Materials:
-
HEK-Blue™ hTLR2 Cells (and HEK-Blue™ Null1 cells as a negative control)
-
Growth Medium (DMEM, 10% FBS, Pen-Strep, selection antibiotics)
-
Test Medium (Growth Medium with heat-inactivated FBS)
-
This compound, Positive Control (e.g., FSL-1), and Negative Control (e.g., endotoxin-free water)
-
QUANTI-Blue™ Solution
-
Sterile 96-well flat-bottom plates
-
Spectrophotometer (620-655 nm)
Experimental Workflow Diagram:
Caption: General workflow for a TLR2 reporter assay using HEK-Blue™ cells.
Step-by-Step Procedure:
Day 1: Cell Stimulation
-
Add 20 µL of your this compound dilutions, positive control (e.g., FSL-1 at 1 µg/mL), and negative control (endotoxin-free water) to the appropriate wells of a 96-well plate.
-
Harvest HEK-Blue™ hTLR2 cells that are in a healthy, log-growth phase. Detach cells gently using PBS (do not use trypsin).
-
Resuspend the cells in Test Medium (containing heat-inactivated FBS) and adjust the concentration to ~280,000 cells/mL.
-
Add 180 µL of the cell suspension (~50,000 cells) to each well containing your samples.
-
Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[2]
Day 2: SEAP Detection
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 180 µL of the prepared QUANTI-Blue™ Solution to each well of a new, flat-bottom 96-well plate.
-
Carefully transfer 20 µL of the supernatant from the stimulated cell plate (from Day 1) to the corresponding wells of the plate containing QUANTI-Blue™.
-
Incubate at 37°C for 1-3 hours. Monitor for color development (purple/blue).
-
Measure the absorbance using a spectrophotometer at a wavelength between 620 and 655 nm. The intensity of the color is proportional to the level of NF-κB activation.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. 101.200.202.226 [101.200.202.226]
- 3. 101.200.202.226 [101.200.202.226]
- 4. invivogen.com [invivogen.com]
- 5. Detection of Innate Immune Response Modulating Impurities in Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 101.200.202.226 [101.200.202.226]
Technical Support Center: Enhancing the In Vivo Efficacy of Pam2Cys Adjuvant
Welcome to the technical support center for the Pam2Cys adjuvant. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vivo efficacy of this compound through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data.
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low antibody titers or weak T-cell response | Suboptimal formulation or delivery | Consider formulating this compound into lipid nanoparticles (LNPs) to improve co-delivery with the antigen.[1] Alternatively, explore intranasal administration to enhance mucosal immunity.[2][3][4][5] Covalently linking this compound to the peptide antigen can create a self-adjuvanting vaccine, potentially increasing potency.[1][6] |
| Poor solubility or stability of the this compound-antigen mixture | Ensure proper emulsification if using an oil-in-water adjuvant. For self-adjuvanting lipopeptides, solubility can be a challenge; ensure the construct is fully solubilized in a suitable buffer before administration.[7] Structural modifications, such as adding a solubility tag, can also be explored. | |
| Inappropriate route of administration for the desired immune response | Intramuscular or subcutaneous injections are common for systemic immunity. For respiratory pathogens, intranasal delivery is often more effective at inducing protective mucosal immune responses.[3][4][5] | |
| High variability between experimental animals | Inconsistent administration technique | Ensure precise and consistent injection volumes and locations. For intranasal delivery, ensure the animal properly inhales the administered volume. |
| Animal-to-animal biological variation | Increase the number of animals per group to improve statistical power. | |
| Adverse reactions at the injection site | High concentration of adjuvant or contaminants in the preparation | Optimize the dose of this compound. Ensure the antigen and adjuvant preparations are sterile and free of contaminants like endotoxin. |
| Formation of granulomas | This can be a known side effect of some adjuvants. Monitor the injection site closely. Consider reducing the adjuvant concentration or exploring alternative formulations. | |
| Unexpected toxicity | Intrinsic properties of the specific this compound-antigen conjugate | Some specific peptide-adjuvant conjugates may exhibit unexpected toxicity.[6] A dose-response study is recommended to determine the maximum tolerated dose. If toxicity persists, redesigning the linker between the antigen and this compound or the overall construct may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic lipopeptide that acts as a Toll-like receptor 2 (TLR2) agonist. Specifically, it forms a heterodimer with TLR6 (TLR2/TLR6), activating downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), ultimately enhancing the adaptive immune response to the co-administered antigen.[1][6][8][9]
Q2: How can I improve the solubility of my this compound-antigen conjugate?
A2: this compound itself is lipophilic, and conjugates can have poor solubility. Strategies to improve solubility include:
-
Formulation: Incorporating the conjugate into lipid-based delivery systems like lipid nanoparticles (LNPs).[1]
-
Structural Modification: Covalently attaching a hydrophilic linker or a solubility-enhancing tag to the peptide antigen.[6]
-
pH and Buffer Optimization: Empirically testing different buffer systems and pH values to find the optimal conditions for solubilization.
Q3: What is the optimal route of administration for this compound?
A3: The optimal route depends on the target pathogen and the desired type of immune response.
-
Intramuscular (IM) or Subcutaneous (SC) injection: Generally used to induce a systemic IgG and T-cell response.
-
Intranasal (IN) administration: Particularly effective for inducing mucosal immunity (secretory IgA) in the respiratory tract, which is crucial for protection against respiratory pathogens like influenza and SARS-CoV-2.[2][3][4][5]
Q4: Are there any structural features of this compound that are critical for its activity?
A4: Yes, structure-activity relationship studies have revealed several critical features:
-
Lipid Chains: The two palmitoyl (B13399708) (C16) chains are considered optimal for TLR2/6 activation. Shorter chain lengths can lead to a weaker response.[1][6][7]
-
Stereochemistry: The R-stereoisomer at the glyceryl moiety is significantly more active than the S-isomer.[10]
-
Ester Linkages: The ester linkages connecting the fatty acid chains are essential for activity.[1][6]
Q5: Can this compound be combined with other adjuvants?
A5: Yes, combining this compound with other adjuvants, such as a TLR7 agonist, can lead to synergistic effects and a more robust and balanced immune response. This approach can potentially enhance both humoral and cellular immunity.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating different strategies to improve this compound efficacy.
Table 1: Effect of this compound Structural Analogs on In Vivo Immune Response
| Adjuvant | Antigen | Route | Key Finding | Reference |
| (R)-Pam2CS(OMe) | Influenza Hemagglutinin (HA) | IM | Induced higher anti-HA antibody levels compared to Pam2CSK4 and Pam3CSK4. | [10] |
| (R)-N-Ac-Pam2CS(OMe) | Influenza Hemagglutinin (HA) | IM | Induced stronger Th1 responses and enhanced protection against lethal influenza challenge compared to Pam2CSK4. | [10] |
| This compound with varied fatty acid chain lengths (C8, C12, C16, C18) | Luteinizing hormone-releasing hormone (LHRH) | SC | Antibody response was dependent on chain length, with C16 and C18 being optimal. | [7] |
Table 2: Comparison of Delivery Routes for this compound-Adjuvanted Vaccines
| Adjuvant/Vaccine | Antigen | Route | Key Finding | Reference |
| This compound | Influenza A virus | Intranasal | Provided rapid protection, reduced weight loss, and lethality. | [2] |
| This compound/Spike protein | SARS-CoV-2 Spike | Intranasal (URT) | Induced sterilizing immunity in a mouse model. | [3] |
| This compound-SK4-NY-ESO-1 | NY-ESO-1 peptide | SC | Elicited a weak but specific T-cell response in HLA-A2 transgenic mice. | [6] |
Experimental Protocols
Protocol 1: In Vivo Immunization in Mice (Subcutaneous)
-
Preparation of the Immunogen:
-
Dissolve the this compound-antigen conjugate or a mixture of this compound and the antigen in a sterile, endotoxin-free vehicle (e.g., PBS).
-
If co-administering with another adjuvant (e.g., in an emulsion), prepare the emulsion according to the manufacturer's instructions. A common method is to mix the aqueous antigen/Pam2Cys solution with the oil-based adjuvant in a 1:1 ratio.
-
The final concentration should be determined based on previous studies or a dose-response experiment. A typical dose for a peptide-Pam2Cys conjugate is 10 nmol per mouse.[6]
-
-
Immunization Procedure:
-
Use 6-8 week old female mice of an appropriate strain (e.g., C57BL/6 or BALB/c).
-
Anesthetize the mice lightly if necessary.
-
Inject a total volume of 50-100 µL subcutaneously at the base of the tail or in the scruff of the neck.
-
Administer booster immunizations at 2-3 week intervals. Typically, two booster immunizations are given.[6]
-
-
Sample Collection:
-
Collect blood samples via tail vein or submandibular bleeding 7-10 days after each booster immunization to assess antibody responses.
-
At the end of the experiment (e.g., 1-2 weeks after the final boost), euthanize the mice and harvest spleens for T-cell analysis.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with the antigen (without this compound) at a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3-5 times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 200 µL/well of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate as described above.
-
Prepare serial dilutions of the mouse serum in blocking buffer.
-
Add 100 µL of the diluted serum to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate as described above.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash the plate as described above.
-
Add 100 µL of TMB substrate and incubate in the dark until a color change is observed (5-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff (e.g., twice the background).
-
Protocol 3: ELISpot Assay for Antigen-Specific T-Cell Response
-
Plate Preparation:
-
Coat a 96-well PVDF-membrane ELISpot plate with an anti-IFN-γ (or other cytokine) capture antibody overnight at 4°C.
-
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from the immunized mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells and resuspend them in complete RPMI medium.
-
Count the viable cells.
-
-
Cell Stimulation:
-
Wash and block the coated plate with complete RPMI medium.
-
Add 2-5 x 10⁵ splenocytes per well.
-
Add the specific peptide antigen (1-10 µg/mL) to stimulate the cells. Include a negative control (medium only) and a positive control (e.g., Concanavalin A or PMA/Ionomycin).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-HRP. Incubate for 1 hour at room temperature.
-
-
Spot Development and Analysis:
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).
-
Monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.[6]
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates the TLR2/6 signaling pathway, leading to gene transcription.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of a this compound formulation.
References
- 1. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal administration of the TLR2 agonist this compound provides rapid protection against influenza in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intranasal administration of the TLR2 agonist this compound provides rapid protection against influenza in mice : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Pam2Cys Aggregation in Aqueous Solutions
Welcome to the technical support center for Pam2Cys. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the aggregation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or have visible precipitates?
A1: this compound is a synthetic lipopeptide with two palmitic acid chains, making it highly hydrophobic. In aqueous solutions, these lipid chains can interact with each other, leading to self-assembly and aggregation, which manifests as cloudiness or precipitation. This is a common issue, especially at higher concentrations.
Q2: What is the recommended solvent for dissolving this compound?
A2: Due to its hydrophobic nature, directly dissolving this compound in aqueous buffers can be challenging. The recommended approach is to first dissolve it in an organic solvent such as Dimethyl Sulfoxide (DMSO)[1][2][3], ethanol, or methanol.[4][5] Once fully dissolved, this stock solution can be slowly diluted into the desired aqueous buffer with gentle mixing.
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: While challenging, it is possible to dissolve this compound directly in an aqueous buffer, especially at low concentrations. This process often requires sonication or vortexing and warming the solution. However, the resulting solution may be unstable and prone to aggregation over time. For improved solubility in aqueous buffers, consider using a this compound variant that includes a solubility-enhancing tag, such as this compound-SK4.[4][5]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of lipopeptides can be influenced by pH. Generally, for lipopeptides with acidic groups, a neutral to basic pH (pH > 7) can increase solubility by deprotonating these groups and increasing the molecule's overall charge. While specific data for this compound is limited, this general principle for lipopeptides is a good starting point for optimization.
Q5: What are the recommended storage conditions for this compound solutions?
A5: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C in a dark, dry place.[6] If you have a stock solution in an organic solvent like DMSO, it should also be stored at -20°C or -80°C. Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 4°C for no longer than a few days.[4][5] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy solution or visible precipitate upon initial dissolution | Incomplete dissolution due to hydrophobicity. | 1. Ensure the initial dissolution is in a suitable organic solvent (e.g., DMSO, ethanol, methanol) before dilution in aqueous buffer. 2. Use sonication or gentle warming (e.g., 37°C) to aid dissolution. 3. Increase the pH of the aqueous buffer to a neutral or slightly basic range. |
| Precipitation occurs after diluting the organic stock solution in aqueous buffer | The concentration of this compound in the final aqueous solution is too high. | 1. Decrease the final concentration of this compound in the aqueous solution. 2. Add the organic stock solution to the aqueous buffer very slowly while vortexing or stirring gently to facilitate proper mixing. |
| Solution becomes cloudy over time or after storage | Aggregation is occurring during storage. | 1. Prepare fresh this compound solutions for each experiment. 2. If storage is necessary, store at 4°C for a short period (1-2 days). For longer periods, consider flash-freezing aliquots in liquid nitrogen and storing at -80°C, though stability may still be compromised upon thawing. 3. Consider adding a low concentration of a non-ionic surfactant (e.g., Tween® 20) to the aqueous buffer to help maintain solubility. |
| Inconsistent results in cell-based assays | Aggregation of this compound is leading to variable concentrations of the active monomeric form. | 1. Visually inspect the solution for any signs of precipitation before use. 2. Prepare fresh solutions from a reliable stock for each experiment to ensure consistency. 3. Characterize the solution using Dynamic Light Scattering (DLS) to check for the presence of aggregates.[7][8] |
Experimental Protocols
Protocol 1: Solubilization of this compound using an Organic Solvent
Materials:
-
Lyophilized this compound
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of this compound in DMSO at a concentration of 1-10 mg/mL.
-
Add the appropriate volume of DMSO to the vial of this compound.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved. The solution should be clear.
-
To prepare a working solution, slowly add the this compound stock solution dropwise to the desired volume of pre-warmed (37°C) aqueous buffer while gently vortexing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may indicate that the concentration is too high or that aggregation has occurred.
Protocol 2: Formulation of this compound into Liposomes (Thin Film Hydration Method)
This protocol is adapted from methods used for creating liposomal vaccine formulations.[4][5]
Materials:
-
This compound
-
Lipids (e.g., DSPC, DOTAP, Cholesterol)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Sterile aqueous buffer (e.g., PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Sonicator (probe or bath)
Procedure:
-
Dissolve this compound and other lipids (e.g., DSPC, DOTAP, cholesterol) in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding the desired volume of sterile aqueous buffer (pre-warmed to a temperature above the lipid transition temperature, e.g., 55°C).
-
Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles.
-
To create smaller, unilamellar vesicles, sonicate the liposome (B1194612) suspension using a probe or bath sonicator. The duration and power of sonication will need to be optimized.
-
The resulting liposome suspension can be stored at 4°C for several weeks.[4][5]
Visualizations
Signaling Pathways
Caption: TLR2/1 signaling activated by triacylated lipopeptides.
Experimental and Logical Workflows
dot
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. medkoo.com [medkoo.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. enovatia.com [enovatia.com]
Pam2Cys quality control and purity assessment
This center provides researchers, scientists, and drug development professionals with essential information for the quality control (QC), purity assessment, and effective use of Pam2Cys in experimental settings.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
This compound, or S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine, is a synthetic diacylated lipopeptide.[1] It mimics the acylated N-terminus of bacterial lipoproteins.[1] Due to this structural similarity, it is a potent activator of the innate immune system.
Q2: How does this compound work?
This compound functions as a pathogen-associated molecular pattern (PAMP). It is specifically recognized by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) on the surface of immune cells like macrophages and dendritic cells.[2][3][4] This recognition event initiates a downstream signaling cascade, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[3][5] This makes it a valuable tool for studying innate immunity and as a potential vaccine adjuvant.[1][2][3]
Quality Control and Purity
Q3: What are the critical quality control parameters for this compound?
The quality of a this compound preparation is determined by its identity, purity, and biological activity. Key QC parameters include:
-
Identity and Structure: Confirmation of the correct chemical structure.
-
Purity: Assessment of the percentage of the desired compound and the absence of impurities from the synthesis process. A purity of >98% is often required.[1]
-
Molecular Weight: Verification of the correct mass of the molecule.[1]
-
Biological Activity: Confirmation that the compound can effectively activate the TLR2/6 pathway.
-
Endotoxin (B1171834) Level: Ensuring that contamination with lipopolysaccharide (LPS), another potent immune stimulator, is below acceptable limits.
Q4: Which analytical techniques are used to assess this compound purity?
A combination of analytical methods is essential for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any non-lipidated precursors or other synthesis-related impurities.[6]
-
Mass Spectrometry (MS): Confirms the identity of the compound by measuring its molecular weight with high accuracy.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the correct arrangement of atoms and the presence of the lipid chains.[7]
-
Endotoxin Assay (LAL Test): Quantifies the level of endotoxin contamination to ensure that observed immune activation is specific to this compound.
Q5: Why is endotoxin testing important for this compound?
Endotoxins (LPS) are components of Gram-negative bacteria and are potent activators of TLR4, not TLR2/6.[8][9] Contamination of a this compound preparation with endotoxin can lead to non-specific, TLR4-mediated immune activation, confounding experimental results.[8] It is crucial to ensure that any observed cellular response is due to TLR2/6 activation by this compound and not by contaminating LPS. The FDA mandates specific endotoxin limits for products used in vivo.[8]
Handling and Experimental Troubleshooting
Q6: I'm having trouble dissolving my lyophilized this compound. What should I do?
Due to its two long palmitic acid chains, this compound is highly hydrophobic and can be difficult to dissolve in aqueous buffers.[10]
-
Initial Dissolution: First, prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[10]
-
Working Solution: For cell-based assays, this stock can then be diluted to the final working concentration in your cell culture medium. Vortex thoroughly after dilution. Note that at higher concentrations in aqueous solutions, this compound may form micelles or aggregates.[11]
-
Solubility Tags: Some commercial preparations of this compound are conjugated to a solubility-enhancing tag, such as a short peptide sequence (e.g., SK4), to improve aqueous solubility.[6]
Q7: My cells are not responding, or the response is weak. What could be the issue?
A lack of cellular response to this compound can stem from several factors. Use the following logic to troubleshoot the problem.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Assembly of Toll-Like Receptor (TLR2/6) Agonist Lipidated Amino Acid or Peptide Conjugates: Distinct Morphologies and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Endotoxin Testing Analysis and Removal - Bio-Synthesis, Inc. [biosyn.com]
- 9. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pam2Cys Activity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TLR2/6 agonist, Pam2Cys, in cell culture.
FAQs: General Questions
Q1: What is this compound and what is its mechanism of action?
This compound (S-[2,3-bis(palmitoyloxy)propyl]cysteine) is a synthetic diacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer.[1][2][3] It mimics the acylated N-terminus of bacterial lipoproteins.[4] Upon binding to the TLR2/6 complex on the surface of immune cells like macrophages and dendritic cells, it initiates a MyD88-dependent signaling cascade. This pathway leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[5][6][7]
Q2: Which cell types are responsive to this compound stimulation?
Cells that express TLR2 and TLR6 are responsive to this compound. This primarily includes various immune cells such as monocytes, macrophages, dendritic cells, and to some extent, B cells and certain T cell subsets.[4] Non-immune cells, like epithelial cells, can also express TLR2/6 and respond to this compound. It is crucial to confirm TLR2 and TLR6 expression in your specific cell line or primary cells of interest.
Q3: How should I prepare and store this compound?
This compound is a lipopeptide and may have limited solubility in aqueous solutions. It is typically dissolved in a solvent like DMSO to create a stock solution, which can then be further diluted in cell culture medium. Always refer to the manufacturer's instructions for specific solubility and storage recommendations. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response to this compound
One of the most common challenges encountered is variability in the cellular response to this compound stimulation between experiments. This can manifest as inconsistent cytokine production, variable reporter gene activity, or a complete lack of response.
Potential Causes and Solutions:
-
Serum Variability: Fetal Bovine Serum (FBS) is a complex mixture of proteins, lipids, and other molecules that can vary significantly from lot to lot.[8] This variability can profoundly impact cellular responses to stimuli.
-
Solution:
-
Lot-to-Lot Testing: If using serum, it is highly recommended to test new lots of FBS for their effect on your specific assay and compare it to a previously validated lot.
-
Serum-Free Conditions: Whenever possible, consider adapting your cells to a serum-free medium to eliminate this source of variability.[9] If cells require serum for viability, a gradual reduction in serum concentration during the experiment might be a feasible compromise.
-
Heat Inactivation: The heat inactivation of serum, a common practice to inactivate complement proteins, can also lead to the formation of protein aggregates and may alter the concentration of certain components, potentially affecting cellular responses.[8] Consistency in using either heat-inactivated or non-heat-inactivated serum is crucial.
-
-
-
This compound Integrity and Concentration:
-
Solution:
-
Proper Storage: Ensure that your this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. The effective concentration can vary between cell types.
-
-
-
Cell Health and Density:
-
Solution:
-
Viability Check: Always ensure high cell viability (>90%) before starting an experiment.
-
Consistent Seeding: Seed cells at a consistent density across all experiments, as cell density can influence the response to stimuli.
-
-
Issue 2: High Background Signal in Control Groups
High background activation in unstimulated or vehicle-treated control cells can mask the specific effects of this compound.
Potential Causes and Solutions:
-
Serum Components: Some lots of FBS can contain endogenous factors that activate immune signaling pathways, leading to baseline cytokine production or NF-κB activation.[9][10]
-
Solution:
-
Serum-Free Medium: The most effective way to address this is to switch to a serum-free medium.
-
Low-Serum Conditions: If serum is necessary, reducing the serum concentration during the stimulation period can help lower the background.
-
Screening FBS Lots: Screen different lots of FBS for their basal activation of your reporter system or cytokine of interest.
-
-
-
Contamination: Mycoplasma or other microbial contamination can activate TLRs and lead to high background signals.
-
Solution: Regularly test your cell cultures for mycoplasma contamination.
-
Quantitative Data Summary
| Cell Type | This compound Concentration | Culture Condition | Cytokine Measured | Fold Induction/Concentration | Reference |
| Porcine monocyte-derived macrophages | 10 ng/mL | Not specified | IL-1α, IL-1β, IL-6, TNF-α, IL-12 | Increased levels | [11] |
| Porcine monocyte-derived macrophages | 100 ng/mL | Not specified | IL-1α, IL-1β, IL-6, TNF-α, IL-12 | Dose-dependent increase | [11] |
| Human PBMCs | 0.1 µg/mL | Not specified | IL-6, IL-10, TNF-α | Significant induction | [12] |
| Mouse bone marrow-derived dendritic cells | 100 nM | Not specified | IL-6, IL-12p40 | High induction | [13] |
| Human monocyte-derived macrophages | Not specified | Serum-free | TNF-α, IL-6, IL-1β | Induction of pro-inflammatory cytokines | [14] |
Experimental Protocols
Protocol 1: this compound Stimulation of Macrophages for Cytokine Analysis
This protocol provides a general guideline for stimulating monocyte-derived macrophages with this compound and measuring cytokine production by ELISA.
Materials:
-
Human or mouse monocyte-derived macrophages
-
Complete cell culture medium (e.g., RPMI 1640) with and without FBS
-
This compound
-
DMSO (for this compound stock solution)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Plate macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): To reduce baseline activation from serum components, replace the culture medium with a serum-free or low-serum (e.g., 1% FBS) medium for 2-4 hours before stimulation.
-
This compound Preparation: Prepare a working solution of this compound in the appropriate medium (serum-containing or serum-free) at the desired final concentration. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Cell Stimulation: Remove the starvation medium and add 200 µL of the this compound working solution or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for your cytokine of interest.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Analysis: Analyze the cytokine concentrations in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 2: HEK-Blue™ TLR2/6 Reporter Assay
This protocol is for assessing this compound activity using a HEK293 cell line that expresses TLR2, TLR6, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR2/6 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
Control TLR2/6 agonist (e.g., FSL-1)
-
Cell culture medium (DMEM with 10% heat-inactivated FBS, Pen-Strep)
Procedure:
-
Cell Preparation: One day before the assay, wash HEK-Blue™ hTLR2/6 cells with PBS and resuspend them in fresh growth medium.
-
Stimulation: Add 20 µL of this compound at various concentrations (and controls) to a 96-well plate. Add 180 µL of the cell suspension (containing approximately 50,000 cells) to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.
-
SEAP Detection: Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate. Add 20 µL of the stimulated cell supernatant to each well.
-
Readout: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm. The intensity of the blue color is proportional to the SEAP activity and, consequently, NF-κB activation.
Note on Serum: For the HEK-Blue™ assay, it is recommended to use heat-inactivated FBS in the test medium to minimize background from serum alkaline phosphatases.[15][16] Comparing results obtained in the presence of 10% FBS versus a lower concentration or serum-free conditions can help assess the impact of serum on your results.
Visualizations
Signaling Pathway
Caption: this compound-induced TLR2/6 signaling cascade.
Experimental Workflow
Caption: Experimental workflow for serum effect analysis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Incorporation of a Toll-like receptor 2/6 agonist potentiates mRNA vaccines against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. invivogen.com [invivogen.com]
- 8. Serum Induces the Subunit-Specific Activation of NF-κB in Proliferating Human Cardiac Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum starvation activates NF-κB through G protein β2 subunit-mediated signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The Peptide Sequence of Diacyl Lipopeptides Determines Dendritic Cell TLR2-Mediated NK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Immunological Evaluation of a Hybrid Peptide as a Potent TLR2 Agonist by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 101.200.202.226 [101.200.202.226]
Pam2Cys Technical Support Center: Troubleshooting Non-Specific Effects
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for non-specific effects observed during experiments involving Pam2Cys, a synthetic diacylated lipopeptide and potent Toll-like receptor 2/6 (TLR2/6) agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing unexpected toxicity or cell death after treating cells with my this compound or this compound-conjugated compound?
A1: While this compound is generally considered a safe and effective adjuvant, unexpected cytotoxicity can occur. In one study, a this compound-antigen conjugate (this compound-SK4-BAGE418–39) caused significant negative reactions and toxicity in mice within 24 hours, even at low concentrations.[1] This was surprising because neither the antigen alone nor this compound is typically toxic.[1]
Troubleshooting Steps:
-
Assess the Conjugate: The conjugation of this compound to another molecule (like a peptide antigen) can sometimes lead to unanticipated toxic effects.[1] It's crucial to test the toxicity of the peptide/antigen alone and the this compound adjuvant alone as separate controls.
-
Dose-Response Analysis: Perform a dose-response curve to determine the concentration at which toxicity occurs. A study using a Mycoplasma-derived this compound lipopeptide (Mag-Pam2Cys) on porcine macrophages found no appreciable impact on viability at concentrations up to 100 ng/mL.[2] However, your specific conjugate or cell type may have a different tolerance.
-
Check for Contaminants: Rule out contamination with other potent biological molecules. Endotoxin (B1171834) (LPS) is a common contaminant in lab reagents that can induce strong inflammatory responses and cell death via TLR4.[3][4]
Q2: My experimental results with this compound are inconsistent and not reproducible. What are the potential causes?
A2: Variability in this compound experiments is a common challenge that can stem from the reagent itself, its preparation, or the experimental setup.
Potential Causes & Solutions:
-
Batch-to-Batch Variability: Commercially synthesized lipopeptides can have batch-to-batch differences in purity, activity, and contaminant levels, leading to inconsistent results.[5] If you suspect this, it is advisable to test new batches against a previous, well-characterized batch to ensure comparable activity.
-
Stereochemistry: The stereochemistry of the this compound core structure is critical for its biological activity. Studies have shown that the R-stereoisomer at the thio-glycerol core is preferred for maximal TLR2/6 activity.[6] Preparations containing a mix of stereoisomers (R,S) may have reduced or variable potency compared to the pure R-isomer.[6]
-
Solubility and Aggregation: this compound has more favorable solubility properties than its triacylated counterpart, Pam3Cys, but can still be challenging to work with.[7] Poor solubility can lead to aggregation, resulting in inconsistent effective concentrations. Ensure the lipopeptide is fully dissolved according to the manufacturer's instructions, often using a solvent like DMSO before dilution in aqueous media.
-
Endotoxin Contamination: Trace levels of endotoxin (LPS) can activate TLR4, leading to a potent inflammatory response that can mask or alter the specific TLR2-mediated effects of this compound.[4][8] This can significantly impact reproducibility, especially in sensitive primary immune cells.
Q3: Could this compound be activating pathways other than TLR2/6 or having off-target effects?
A3: Yes, while this compound is a specific TLR2/6 agonist, its downstream effects can be complex and may include the modulation of other signaling pathways.
-
Downregulation of Other TLRs: Prolonged activation of one TLR pathway can lead to tolerance or downregulation of others. One study demonstrated that stimulation of porcine macrophages with a this compound-based lipopeptide led to a statistically significant downregulation of the gene expression of TLR3, TLR4, TLR5, TLR7, TLR8, and TLR9 at various time points.[2] This could alter the cell's ability to respond to other stimuli.
-
Inflammasome Activation: TLR signaling is often considered "Signal 1" for the activation of the NLRP3 inflammasome, a multi-protein complex that leads to the processing of pro-inflammatory cytokines like IL-1β.[9] The activation of TLR2 by this compound can prime the cell for inflammasome activation if a second signal (e.g., ATP, nigericin) is present.[9][10] This can lead to a potent pro-inflammatory response and a form of cell death called pyroptosis.[10]
-
Contaminant-Induced Pathways: If your this compound preparation is contaminated with endotoxin (LPS), you will inadvertently activate the TLR4 pathway, leading to non-specific inflammation that is independent of TLR2.[3][11]
Q4: How do I control for potential endotoxin (LPS) contamination in my this compound experiments?
A4: Controlling for endotoxin is critical for accurately interpreting results from innate immune agonists.
Essential Controls:
-
Use Endotoxin-Free Reagents: Whenever possible, purchase this compound and all other reagents (media, buffers, water) certified as endotoxin-free.
-
Quantify Endotoxin Levels: Use a Limulus Amebocyte Lysate (LAL) assay to test your final this compound solution for endotoxin contamination.[8][12] Be aware that some reagents, like certain nanoparticle formulations, can interfere with the LAL assay, potentially masking endotoxin presence.[12]
-
Include a TLR4-Specific Control: Always run a parallel experiment using a specific TLR4 agonist like purified LPS. This helps you distinguish between the effects of potential LPS contamination and the specific effects of your this compound.
-
Use TLR4 Inhibitors or Knockout Cells: To confirm that an unexpected effect is due to LPS contamination, you can use a TLR4 inhibitor (e.g., Polymyxin B) or perform the experiment in TLR4-deficient or knockout cells.[8] If the non-specific effect disappears under these conditions, it is likely caused by endotoxin.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Mag-Pam2Cys on Porcine Macrophages Data summarized from a study on a Mycoplasma-derived this compound lipopeptide.[2]
| Parameter | Concentration | Time Point | Result |
| Cell Viability | 10 ng/mL, 100 ng/mL | 24 h | No appreciable impact |
| IL-1β Gene Expression | 10 ng/mL, 100 ng/mL | 4, 8, 24 h | Significantly enhanced at all time points |
| TNF-α Gene Expression | 10 ng/mL, 100 ng/mL | 4, 8, 24 h | Significantly enhanced at all time points |
| IL-6 Gene Expression | 10 ng/mL, 100 ng/mL | 4, 8, 24 h | Significantly enhanced at all time points |
| p65 Gene Expression | 10 ng/mL | 4, 8 h | Significantly enhanced |
| 100 ng/mL | 4, 8, 24 h | Significantly enhanced |
Table 2: Downregulation of Other TLRs by Mag-Pam2Cys (100 ng/mL) Data summarized from a study on a Mycoplasma-derived this compound lipopeptide.[2]
| TLR Gene | 4 hours | 8 hours | 24 hours |
| TLR3 | No significant change | Downregulated | Downregulated |
| TLR4 | Downregulated | No significant change | Downregulated |
| TLR5 | No significant change | Downregulated | Downregulated |
| TLR7 | No significant change | No significant change | Downregulated |
| TLR8 | Downregulated | Downregulated | Downregulated |
| TLR9 | No significant change | Downregulated | Downregulated |
Visualizations
Caption: Canonical this compound (TLR2/6) signaling vs. a contaminating endotoxin (TLR4) pathway.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
Caption: Potential sources of variability in experiments using this compound.
Key Experimental Protocols
Protocol 1: Endotoxin Detection using Limulus Amebocyte Lysate (LAL) Assay
This protocol provides a general workflow for detecting and quantifying endotoxin (LPS) contamination in a this compound solution. Always follow the specific instructions of your commercial LAL assay kit.
Materials:
-
Commercial LAL Assay Kit (Chromogenic or Turbidimetric)
-
This compound stock solution
-
Endotoxin-free water (LAL Reagent Water)
-
Endotoxin standard provided with the kit
-
Endotoxin-free tubes and pipette tips
-
Microplate reader (for chromogenic assays) or incubating tube reader
Methodology:
-
Preparation: Work in a clean environment to avoid introducing new contamination. Use only pyrogen-free labware.
-
Standard Curve: Prepare a standard curve using the provided endotoxin standard. Serially dilute the standard in endotoxin-free water to cover the detection range of the assay (e.g., 0.005 to 50 EU/mL).
-
Sample Preparation: Dilute your this compound stock solution in endotoxin-free water. It is crucial to test several dilutions to ensure the sample does not inhibit or enhance the enzymatic reaction of the assay.
-
Assay Procedure:
-
Add equal volumes of the LAL reagent to wells or tubes containing your standards, diluted this compound samples, and a negative control (endotoxin-free water).
-
Incubate the mixture at 37°C for the time specified by the kit manufacturer.
-
For chromogenic assays, add the chromogenic substrate and incubate further. Stop the reaction with the supplied stop reagent.
-
-
Data Analysis:
-
Read the absorbance (e.g., at 405 nm for chromogenic assays) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the known endotoxin concentrations.
-
Use the standard curve to determine the endotoxin concentration (in EU/mL) in your this compound samples, correcting for the dilution factor.
-
Protocol 2: Assessing this compound-Induced Cytotoxicity (LDH Assay)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture supernatant, which is an indicator of plasma membrane damage and cytotoxicity.
Materials:
-
Target cells (e.g., macrophages, splenocytes)
-
Complete culture medium
-
This compound and relevant controls (e.g., peptide alone, vehicle control)
-
Commercial LDH Cytotoxicity Assay Kit
-
96-well clear flat-bottom plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of your this compound compound and controls in culture medium.
-
Carefully remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
-
Controls:
-
Spontaneous LDH Release: Add 100 µL of medium only (untreated cells).
-
Maximum LDH Release: Add 100 µL of medium, and 30 minutes before the end of the incubation, add 10 µL of the Lysis Buffer provided in the kit.
-
Volume Correction Control: Add 100 µL of medium without cells.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Assay Procedure:
-
Centrifuge the plate at 250 x g for 10 minutes to pellet any cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's instructions and add 50 µL to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background (Volume Correction Control) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
References
- 1. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. kactusbio.com [kactusbio.com]
- 4. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 5. Minimizing batch‐to‐batch variability of a live virus vaccine by process analytical technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dangerous liaisons in innate immunity involving recombinant proteins and endotoxins: Examples from the literature and the Leptospira field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Activation and regulation of the inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. Endotoxin contamination of nanoparticle formulations: A concern in vaccine adjuvant mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the right solvent for Pam2Cys
Welcome to the technical support center for Pam2Cys. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly concerning solubility and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or S-[2,3-bis(palmitoyloxy)propyl]cysteine, is a synthetic lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins.[1] Its primary application is as a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer.[1] By activating this receptor complex, this compound stimulates the innate immune system, leading to the production of pro-inflammatory cytokines. This makes it a valuable tool in immunology research, particularly for studying innate immunity, and as an adjuvant in vaccine development to enhance immune responses to co-administered antigens.[1]
Q2: How should I store this compound?
A2: For long-term storage, this compound should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[1]
Q3: Is there a difference in activity between the stereoisomers of this compound?
A3: Yes, the stereochemistry of this compound is critical for its activity. The (R)-stereoisomer is the biologically active form and is significantly more potent in activating TLR2/TLR6 than the (S)-analogue.
Choosing the Right Solvent for this compound
The selection of an appropriate solvent is crucial for the successful use of this compound in your experiments. Due to its lipophilic nature, this compound is generally poorly soluble in aqueous solutions at neutral or acidic pH. The table below summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility | Concentration | Notes |
| Methanol (B129727) | Soluble | A this compound-peptide conjugate has been successfully dissolved at 2 mM.[2][3] | Often used when preparing lipid nanoparticle formulations.[2][3] |
| Chloroform | Soluble | A common solvent for dissolving lipids and lipopeptides for formulation purposes. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong organic solvent capable of dissolving a wide array of organic materials, including many polymers. | Can be used to create a high-concentration stock solution. |
| Ethanol (B145695) | Soluble | A this compound-peptide conjugate has been reported to be dissolved in ethanol with 0.1% TFA. | A good choice for a solvent due to its low toxicity in cell-based assays. |
| Aqueous Buffers (e.g., PBS, Water) | Poorly Soluble | Generally insoluble, especially at neutral and acidic pH. Solubility can be increased by adjusting the pH to be more alkaline (pH 8.0-8.5). | The addition of a solubility-enhancing tag, such as SK4, to a this compound-peptide conjugate can enable formulation in a buffer. |
Experimental Protocols
Protocol for Reconstituting this compound
This protocol provides a general guideline for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-treatment: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure that all the powder is at the bottom of the vial.
-
Solvent Addition: Carefully add the appropriate volume of anhydrous DMSO or methanol to the vial to achieve the desired stock concentration (e.g., 1-10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid in dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Troubleshooting Guide
Encountering solubility issues with this compound is a common challenge. This guide provides a systematic approach to troubleshooting these problems.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the aqueous solution. | * Decrease Final Concentration: Lower the final concentration of this compound in your working solution. * Slow Dilution: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing to avoid localized high concentrations. * Increase Co-solvent Percentage: If your experiment allows, slightly increase the final percentage of the organic co-solvent (e.g., DMSO). Be mindful of potential solvent toxicity in cellular assays (typically keep DMSO below 0.5%). |
| Cloudy or hazy solution after reconstitution | Incomplete dissolution of this compound. | * Increase Vortexing Time: Vortex the solution for a longer duration. * Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. * Sonication: Use a bath sonicator for a few minutes to aid in breaking up any aggregates. |
| Formation of a film or aggregates over time | This compound may be coming out of solution, especially at lower temperatures. | * Prepare Fresh Solutions: It is best to prepare working dilutions of this compound fresh for each experiment. * Store at Room Temperature (for a short period): If you need to store the working solution for a short time during an experiment, keep it at room temperature to maintain solubility. |
Troubleshooting Workflow for this compound Dissolution
Caption: A workflow for troubleshooting this compound dissolution issues.
This compound Signaling Pathway
This compound activates the innate immune system through the TLR2/TLR6 signaling pathway. This is a MyD88-dependent pathway that results in the activation of downstream transcription factors and the production of pro-inflammatory cytokines.
Caption: The TLR2/TLR6 signaling pathway activated by this compound.
References
Impact of Pam2Cys stereoisomers on experimental outcomes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of Pam2Cys stereoisomers on experimental outcomes. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound stereoisomers and why is their chirality important?
A1: this compound (S-[2,3-bis(palmitoyloxy)propyl]cysteine) is a synthetic diacylated lipopeptide that mimics the lipid moiety of bacterial lipoproteins. It is a potent agonist for the Toll-like receptor 2 (TLR2), which recognizes a wide array of microbial molecules.[1][2] The stereochemistry at the glycerol-cysteine linkage is critical for its biological activity. The naturally occurring form is the R-isomer, which is significantly more potent in activating TLR2 than the synthetic S-isomer.[3] This difference in activity can lead to substantial variations in experimental outcomes if the stereoisomeric purity of the this compound used is not considered. The R-isomer is reported to be over 100 times more active than the S-isomer.[3]
Q2: How do the different stereoisomers of this compound affect TLR signaling?
A2: this compound primarily signals through a heterodimer of TLR2 and TLR6 (TLR2/TLR6).[1][4] The R-stereoisomer has a higher binding affinity and is a more potent activator of this receptor complex.[5] Structural modeling suggests that the R-isomer forms a greater number of stable hydrogen bonds with the TLR2/TLR6 heterodimer compared to the S-isomer, leading to more robust downstream signaling.[5] Upon activation, the TLR2/TLR6 complex recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[6] This results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[2][5] While both TLR2/TLR1 and TLR2/TLR6 signaling pathways utilize the MyD88-dependent cascade, the specific heterodimer involved expands the range of recognizable pathogen-associated molecular patterns (PAMPs).[6]
Q3: What are the common sources of variability in experiments involving this compound?
A3: Experimental variability when using this compound can arise from several factors:
-
Stereoisomeric Purity: The most significant source of variability is the ratio of R- and S-isomers in the this compound preparation. Batches with a higher percentage of the more active R-isomer will elicit a stronger response.[5]
-
Solubility: this compound is hydrophobic and can be difficult to dissolve completely in aqueous solutions.[2] Poor solubility can lead to inconsistent concentrations in your experiments.
-
Cell Type and Condition: The response to this compound can vary between different cell types (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, cell lines) and can be influenced by cell density and passage number.
-
Reagent Quality: The quality and handling of reagents, including cell culture media and serum, can impact the cellular response.
Quantitative Data Summary
The potency of this compound stereoisomers can be quantitatively compared using their EC50 values (the concentration that elicits a half-maximal response) in TLR2/6 reporter assays.
| Compound | Stereochemistry | EC50 (µM) in human TLR2/6 Reporter Assay[5] |
| (R)-Pam₂CS(OMe) | R-isomer | 0.0004 |
| (S)-Pam₂CS(OMe) | S-isomer | 0.1337 |
| Racemic Pam₂CS(OMe) | R/S mixture | 0.0010 |
| Pam₂CSK₄ | R-isomer | 0.0003 |
Note: Pam₂CS(OMe) is an analog of this compound. This data illustrates the significant difference in potency between the R and S stereoisomers.
Key Experimental Protocols
Protocol 1: this compound Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) for Cytokine Analysis
This protocol outlines the steps for stimulating human PBMCs with this compound and measuring cytokine production by ELISA.
Materials:
-
Ficoll-Paque™ density gradient medium
-
RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (R-isomer recommended) stock solution (e.g., 1 mg/mL in DMSO, stored at -20°C)
-
Human TNF-α, IL-6, and IL-10 ELISA kits
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.[7]
-
Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL. Seed 100 µL of the cell suspension (100,000 cells) into each well of a 96-well plate.[7]
-
Stimulation: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[8] The optimal incubation time may need to be determined empirically.[7]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of TNF-α, IL-6, and IL-10 in the supernatants using ELISA kits, following the manufacturer's protocols.
Protocol 2: HEK-Blue™ hTLR2 Reporter Assay for this compound Activity
This protocol describes how to use HEK-Blue™ hTLR2 reporter cells to quantify the TLR2-activating potential of this compound stereoisomers. These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[9][10]
Materials:
-
HEK-Blue™ hTLR2 cells and HEK-Blue™ Detection medium (InvivoGen)
-
Growth Medium: DMEM, 4.5 g/l glucose, 2 mM L-glutamine, 10% heat-inactivated FBS, 100 µg/ml Normocin™, and HEK-Blue™ Selection antibiotics
-
This compound stereoisomers
-
96-well flat-bottom plates
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR2 cells in growth medium. On the day of the assay, wash the cells with PBS and resuspend them in fresh growth medium at a concentration of approximately 280,000 cells/mL.[9]
-
Cell Seeding: Add 180 µL of the cell suspension (~50,000 cells) to each well of a 96-well plate.[9]
-
Stimulation: Add 20 µL of various concentrations of your this compound samples (and controls) to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.[9]
-
SEAP Detection:
-
Using HEK-Blue™ Detection Medium (Real-time): If using this medium for cell culture, the SEAP presence can be observed directly by a color change. Measure the optical density at 620-655 nm.[10]
-
Using QUANTI-Blue™ Solution (Endpoint): Prepare QUANTI-Blue™ solution according to the manufacturer's instructions. Add 180 µL of this solution to a new 96-well plate. Add 20 µL of the supernatant from the stimulated cells. Incubate at 37°C for 1-3 hours and measure the optical density at 620-655 nm.[9]
-
Visualizations
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 101.200.202.226 [101.200.202.226]
- 10. invivogen.com [invivogen.com]
Validation & Comparative
A Comparative Guide to Pam2Cys and Pam3Cys for Toll-Like Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pam2Cys and Pam3Cys, two widely used synthetic lipopeptides that function as potent agonists for Toll-like Receptor 2 (TLR2). Understanding the distinct properties and activities of these molecules is crucial for their effective application in immunology research and as potential vaccine adjuvants or immunomodulatory agents.
Introduction to this compound and Pam3Cys
This compound (S-[2,3-bis(palmitoyloxy)propyl]cysteine) and Pam3Cys (N-palmitoyl-S-[2,3-bis(palmitoyloxy)propyl]cysteine) are synthetic analogues of the N-terminal portions of bacterial lipoproteins. They are recognized by the innate immune system through TLR2, a pattern recognition receptor expressed on various immune cells, including macrophages and dendritic cells.[1] This recognition triggers a signaling cascade that leads to the activation of immune responses.
The key structural difference between the two lies in the number of fatty acid chains: this compound is a diacylated lipopeptide, while Pam3Cys is triacylated. This seemingly small difference has significant consequences for their receptor specificity, signaling pathways, and overall immunostimulatory potency.
Structural and Physicochemical Comparison
| Feature | This compound | Pam3Cys | Reference(s) |
| Acylation | Diacylated | Triacylated | [2] |
| Structure | Two palmitic acid chains attached to a glycerol-cysteine backbone. | Three palmitic acid chains attached to a glycerol-cysteine backbone. | [2] |
| Solubility | More favorable aqueous solubility. | Poor solubility characteristics, making formulation and dosing more challenging. | [3] |
TLR Recognition and Signaling Pathways
The primary distinction in the mechanism of action between this compound and Pam3Cys lies in their differential recognition by TLR2 heterodimers. TLR2 does not function as a monomer but rather forms heterodimers with either TLR1 or TLR6 to bind its various ligands.
-
This compound is recognized by the TLR2/TLR6 heterodimer .
-
Pam3Cys is recognized by the TLR2/TLR1 heterodimer .
Upon ligand binding, both heterodimers recruit the adaptor protein MyD88, initiating a common downstream signaling cascade that involves the activation of IRAK kinases, TRAF6, and ultimately the transcription factor NF-κB. This leads to the production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
References
A Comparative Guide to Pam2Cys and LPS Effects on Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Pam2Cys and Lipopolysaccharide (LPS) on macrophages, supported by experimental data and detailed protocols. We will delve into their distinct signaling pathways, compare their impact on macrophage activation, and present quantitative data to highlight their differences.
Introduction
This compound, a synthetic diacylated lipopeptide, is a well-characterized agonist for Toll-like receptor 2 (TLR2) and TLR6 heterodimers.[1][2] It mimics the lipidated N-terminal part of bacterial lipoproteins. In contrast, Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through the TLR4 signaling complex.[3][4][5] Both are widely used in immunological research to study inflammation and innate immune responses, yet their effects on macrophages differ significantly in terms of signaling cascades and the resulting cellular responses. Understanding these differences is crucial for designing targeted immunomodulatory therapies.
Signaling Pathways
The differential effects of this compound and LPS on macrophages stem from their engagement with distinct TLRs, leading to the activation of separate downstream signaling cascades.
This compound Signaling Pathway
This compound is recognized by a heterodimer of TLR2 and TLR6 on the macrophage surface. This recognition event recruits the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[6] This leads to the production of various pro-inflammatory cytokines.[2][6]
This compound signaling cascade in macrophages.
LPS Signaling Pathway
LPS signaling is initiated by its binding to Lipopolysaccharide Binding Protein (LBP) in the serum, which then facilitates its transfer to CD14 on the macrophage surface.[3] CD14, a GPI-anchored protein, presents LPS to the TLR4/MD-2 complex, triggering a conformational change that initiates downstream signaling.[4] This pathway can proceed through two major branches: the MyD88-dependent and the MyD88-independent (TRIF-dependent) pathways, leading to the activation of NF-κB, AP-1, and IRF3, and the subsequent expression of pro-inflammatory cytokines and type I interferons.[5][7]
LPS signaling cascade in macrophages.
Experimental Comparison of Macrophage Responses
This section outlines a typical experimental workflow to compare the effects of this compound and LPS on macrophage activation.
Comparative experimental workflow.
Experimental Protocols
1. Macrophage Culture:
-
Cell Line: Murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages (BMDMs).
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Plate cells at a density of 1 x 10^6 cells/well in 12-well plates and allow them to adhere overnight.
2. Macrophage Stimulation:
-
Prepare stock solutions of this compound and LPS (from E. coli O111:B4) in sterile, endotoxin-free water or PBS.[6][8]
-
On the day of the experiment, replace the culture medium with fresh medium.
-
Stimulate the macrophages with this compound (e.g., 100 ng/mL) or LPS (e.g., 100 ng/mL) for 24 hours.[6][8] An unstimulated control group should be included.
3. Cytokine Analysis:
-
After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of cytokines such as TNF-α, IL-6, IL-1β, and IL-12 using commercially available ELISA kits or a multiplex bead-based assay according to the manufacturer's instructions.[6][9]
4. Gene Expression Analysis:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (RT-qPCR) to analyze the expression of target genes (e.g., Tnf, Il6, Il1b, Nos2) relative to a housekeeping gene (e.g., Actb or Gapdh).
5. Flow Cytometry for Surface Marker Expression:
-
Gently detach the cells from the plate.
-
Stain the cells with fluorescently labeled antibodies against surface markers of macrophage activation, such as CD80, CD86, and MHC Class II.
-
Analyze the stained cells using a flow cytometer to quantify the expression of these markers.
Data Presentation
The following tables summarize the expected quantitative data from comparative experiments based on published literature.
Table 1: Comparison of Cytokine Production by Macrophages Stimulated with this compound and LPS
| Cytokine | Unstimulated Control | This compound (100 ng/mL) | LPS (100 ng/mL) |
| TNF-α (pg/mL) | < 50 | 1000 - 3000 | 5000 - 10000 |
| IL-6 (pg/mL) | < 20 | 5000 - 15000 | 20000 - 50000 |
| IL-1β (pg/mL) | < 10 | 200 - 800 | 1000 - 3000 |
| IL-12 (pg/mL) | < 5 | 100 - 500 | 1000 - 4000 |
Note: The values presented are illustrative and can vary depending on the specific cell type, experimental conditions, and assay used. Data is synthesized from multiple sources.[6][10]
Table 2: Comparison of Gene Expression in Macrophages Stimulated with this compound and LPS (Fold Change vs. Unstimulated Control)
| Gene | This compound (100 ng/mL) | LPS (100 ng/mL) |
| Tnf | 50 - 150 | 200 - 500 |
| Il6 | 100 - 300 | 500 - 1500 |
| Il1b | 20 - 80 | 100 - 400 |
| Nos2 | 10 - 50 | 100 - 300 |
Note: The values presented are illustrative and can vary depending on the specific cell type, experimental conditions, and assay used. Data is synthesized from multiple sources.[6][11]
Concluding Remarks
This compound and LPS are both potent activators of macrophages, but they elicit distinct quantitative and qualitative responses. LPS generally induces a more robust pro-inflammatory response, characterized by higher levels of key inflammatory cytokines like TNF-α, IL-6, and IL-12.[6][10] This is likely due to the engagement of both MyD88-dependent and -independent signaling pathways. This compound, signaling exclusively through the TLR2/6-MyD88 axis, induces a more moderate, yet significant, pro-inflammatory phenotype.[1][6]
These differences have important implications for their use in research and drug development. LPS is often used to model acute, severe inflammation, while this compound can be a valuable tool for studying TLR2-mediated immunity and as a vaccine adjuvant with a potentially more favorable safety profile.[8][12] The choice between these two stimuli should be carefully considered based on the specific research question and desired immunological outcome. This guide provides a foundational framework for researchers to design and interpret experiments comparing the effects of these two important immunomodulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]
- 3. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of macrophage activation and deactivation by lipopolysaccharide: roles of the receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The macrophage response towards LPS and its control through the p38(MAPK)-STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. mdpi.com [mdpi.com]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative analysis of cytokine production and tolerance induction by bacterial lipopeptides, lipopolysaccharides and Staphyloccous aureus in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Toll-like receptor 2: polarization of porcine macrophages by a mycoplasma-derived this compound lipopeptide | Publication | The Pirbright Institute [pirbright.ac.uk]
- 12. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nuances of TLR2/6 Agonists: A Comparative Guide to Pam2Cys and FSL-1
For researchers, scientists, and drug development professionals, the selection of an appropriate Toll-like receptor (TLR) agonist is critical for robust and targeted immune activation. Pam2Cys and FSL-1, both synthetic diacylated lipopeptides, are widely used as potent activators of the TLR2/TLR6 heterodimer. While they share a common receptor target, their distinct structural features give rise to significant differences in their biological activity, potency, and cell-type-specific effects. This guide provides an objective comparison of this compound and FSL-1, supported by experimental data, to aid in the informed selection of these reagents for research and therapeutic development.
At a Glance: Key Differences Between this compound and FSL-1
| Feature | This compound | FSL-1 |
| Core Structure | S-(2,3-bis(palmitoyloxy)propyl)-L-cysteine | S-(2,3-bis(palmitoyloxy)propyl)-cysteine |
| Peptide Moiety | None (in its basic form); often synthesized with a peptide (e.g., CSK4) | Attached to a specific peptide sequence (GDPKHPKSF) |
| Origin | Synthetic analog of a lipoprotein from Mycoplasma fermentans (MALP-2)[1] | Synthetic lipopeptide derived from Mycoplasma salivarium |
| Primary Receptor | TLR2/TLR6 Heterodimer[2] | TLR2/TLR6 Heterodimer |
Structural and Mechanistic Overview
This compound and FSL-1 are both recognized by the TLR2/TLR6 heterodimer on the surface of various immune and non-immune cells. This recognition is primarily driven by their shared diacylated lipid structure, which consists of two palmitic acid chains attached to a glyceryl-cysteine core. Upon binding, they induce a conformational change in the receptor complex, initiating a downstream signaling cascade.
This signaling is predominantly mediated by the MyD88-dependent pathway. The recruitment of adaptor proteins like MyD88 and TIRAP (MAL) leads to the activation of IRAK kinases and TRAF6. This culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which then translocate to the nucleus to drive the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.
While the core signaling pathway is conserved, the key distinction lies in the peptide moiety. FSL-1 possesses a specific 9-amino acid peptide sequence, whereas this compound in its fundamental form is simply the acylated cysteine. Often, this compound is functionalized with a peptide, such as in the widely used Pam2CSK4, to enhance solubility and activity. It is this peptide component that is believed to contribute to the differential interactions with the receptor complex and subsequent variations in biological outcomes.
Comparative Performance: Experimental Data
Experimental evidence highlights significant functional divergences between this compound (often as Pam2CSK4) and FSL-1, particularly in terms of potency and cell-type-specific responses.
Cytokine Induction in Immune Cells
Studies directly comparing the cytokine-inducing capabilities of these lipopeptides in dendritic cells and macrophages reveal important differences.
Table 1: Differential Effects on Human Monocyte-Derived Dendritic Cells (mdDCs)
| Parameter | FSL-1 | Pam3CSK4 (TLR2/1 agonist for comparison) | Key Finding |
|---|---|---|---|
| IL-6 Production | Higher | Lower | FSL-1 is a more potent inducer of IL-6.[3] |
| TNF-α Production | Higher | Lower | FSL-1 is a more potent inducer of TNF-α.[3] |
| CD86 Expression | Significantly Higher | Lower | FSL-1 more strongly upregulates this co-stimulatory molecule.[3] |
| PD-L1 Expression | Significantly Higher | Lower | FSL-1 has a greater effect on this immune checkpoint molecule.[3] |
| Allogeneic PBMC Proliferation | More Pronounced | Less Pronounced | FSL-1-matured mdDCs are more effective at stimulating T-cell proliferation.[3] |
Data adapted from a study comparing TLR agonists in mdDCs from allergic patients.[3]
In THP-1-derived macrophages, stimulation with FSL-1 has been shown to result in a 56-fold increase in TNF-α production.[4] Another study in a mouse model of myelodysplastic syndromes found that Pam2CSK4 was a much more robust inducer of serum IL-6 compared to the TLR2/1 agonist Pam3CSK4, even at lower doses.[5] While not a direct comparison to FSL-1, this underscores the potent IL-6-inducing capacity of the this compound backbone.
Cell-Type Specific Activation: The Case of Platelets
A striking difference between Pam2CSK4 and FSL-1 has been observed in their effects on human platelets.
Table 2: Comparative Effects on Human Platelets
| Parameter | Pam2CSK4 | FSL-1 |
|---|---|---|
| Granule Secretion | Induced in a concentration-dependent manner | No induction observed |
| Integrin αIIbβ3 Activation | Induced in a concentration-dependent manner | No induction observed |
| Platelet Aggregation | Promoted | No effect |
Data from a study investigating the effects of TLR2/TLR6 agonists on human platelets.[6]
This finding is particularly noteworthy as it demonstrates that even within the same receptor subgroup (TLR2/TLR6), the specific structure of the ligand can lead to profoundly different outcomes in certain cell types.[6] The authors suggest that these specific TLR2/TLR6 ligands may differentially affect platelet functional responses.[6]
In Vivo Differential Effects
A study comparing the radiomitigative properties of FSL-1 and Pam2CSK4 in mice exposed to total body irradiation (TBI) revealed that while both TLR2 agonists promoted survival, FSL-1 treatment led to better clinical outcomes. Mice treated with FSL-1 exhibited lower clinical severity scores and were better protected from weight loss compared to those treated with Pam2CSK4. This suggests that FSL-1 may have a more favorable therapeutic window or induce a more beneficial and less toxic systemic response in this context.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed methodology for a key experiment is provided below.
Protocol: In Vitro Stimulation of Macrophages for Cytokine Analysis
Objective: To compare the potency of this compound and FSL-1 in inducing pro-inflammatory cytokine production in a macrophage cell line (e.g., RAW 264.7 or THP-1).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound or its derivatives (e.g., Pam2CSK4) and FSL-1
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
Cell counting device (e.g., hemocytometer or automated counter)
Procedure:
-
Cell Culture: Culture macrophages according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase.
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
Ligand Preparation: Prepare stock solutions of this compound and FSL-1 in an appropriate vehicle (e.g., sterile, endotoxin-free water or PBS). From these stocks, prepare a series of dilutions to achieve final concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
Cell Stimulation: Carefully remove the culture medium from the wells. Add 100 µL of fresh medium containing the different concentrations of this compound, FSL-1, or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2. The optimal incubation time may vary and should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatants without disturbing the cell monolayer and store them at -80°C until analysis.
-
Cytokine Quantification: Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Plot the cytokine concentrations against the ligand concentrations to generate dose-response curves. Calculate the half-maximal effective concentration (EC50) for each ligand to compare their potency.
Conclusion
For researchers, the choice between this compound and FSL-1 should be guided by the specific research question and the cellular context of the study. The data presented here underscores the importance of not viewing all TLR2/6 agonists as equivalent and highlights the need for careful consideration of their distinct properties in experimental design and for the development of targeted immunomodulatory strategies.
References
- 1. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TLR2/6 signaling promotes the expansion of premalignant hematopoietic stem and progenitor cells in the NUP98-HOXD13 mouse model of MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating TLR2/6 Activation by Pam2Cys: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, accurately validating the activation of Toll-like receptor 2/6 (TLR2/6) by synthetic lipopeptides like Pam2Cys is crucial for immunology research and the development of novel vaccine adjuvants and immunotherapies. This guide provides an objective comparison of experimental approaches using knockout cells to validate this compound-mediated TLR2/6 activation, supported by experimental data and detailed protocols.
This compound, a synthetic diacylated lipopeptide, is a well-established agonist for the TLR2/6 heterodimer. Its activation of this receptor complex triggers a signaling cascade that results in the production of pro-inflammatory cytokines and the subsequent initiation of an immune response. To definitively attribute these effects to TLR2/6, researchers commonly employ cell lines or primary cells in which the genes for TLR2 or its co-receptors are knocked out. This guide will compare two primary methodologies: the use of bone marrow-derived macrophages (BMDMs) from knockout mice and the application of engineered human embryonic kidney 293 (HEK293) reporter cell lines.
Comparative Analysis of this compound Activity in Wild-Type vs. Knockout Cells
The most direct method to validate the role of a specific receptor in a signaling pathway is to compare the cellular response to a ligand in the presence and absence of that receptor. The following table summarizes quantitative data from studies using bone marrow-derived macrophages from wild-type and TLR2 knockout mice stimulated with a this compound analogue, Pam2CSK4.
| Cell Type | Stimulant | Cytokine Measured | Concentration (pg/mL) | Reference |
| Wild-Type BMDMs | Pam2CSK4 | MIP-2 | ~1500 | [1] |
| TLR2 Knockout BMDMs | Pam2CSK4 | MIP-2 | Not Detected | [1] |
| Wild-Type BMDMs | Pam2CSK4 | TNFα | ~1200 | [1] |
| TLR2 Knockout BMDMs | Pam2CSK4 | TNFα | Not Detected | [1] |
| Wild-Type BMDMs | Pam2CSK4 | IL-6 | ~1000 | [1] |
| TLR2 Knockout BMDMs | Pam2CSK4 | IL-6 | Not Detected | [1] |
This data clearly demonstrates that in the absence of TLR2, the pro-inflammatory cytokine response to the TLR2/6 agonist is completely abrogated, confirming the critical role of TLR2 in mediating this response.
Visualizing the TLR2/6 Signaling Pathway
The activation of the TLR2/6 heterodimer by this compound initiates a well-defined intracellular signaling cascade. This process is crucial for the subsequent immune response.
References
A Researcher's Guide to Selecting Negative Controls for Pam2Cys Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of negative controls for experiments involving Pam2Cys, a synthetic diacylated lipopeptide that potently activates the Toll-like receptor 2 (TLR2) and TLR6 heterodimer. The selection of an appropriate negative control is critical for ensuring the specificity of experimental results and accurately attributing observed effects to TLR2/6 activation. This document outlines various negative control strategies, presents supporting experimental data, and provides detailed protocols for key assays.
Understanding this compound and the Need for Rigorous Controls
This compound, or S-[2,3-bis(palmitoyloxy)propyl]cysteine, mimics the acylated amino terminus of bacterial lipoproteins. Its interaction with the TLR2/6 heterodimer on the surface of immune cells initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1. This, in turn, drives the production of pro-inflammatory cytokines and chemokines, making this compound a valuable tool for studying innate immunity and a potent adjuvant in vaccine development.
Given its powerful immunostimulatory properties, it is imperative to employ proper negative controls to differentiate TLR2/6-specific effects from non-specific or off-target phenomena. An ideal negative control should resemble the active compound in its physical properties but lack the specific molecular motifs required for TLR2/6 activation.
Comparison of Negative Control Strategies
Several types of negative controls can be employed in this compound experiments. The choice of control will depend on the specific experimental question and system.
| Negative Control Type | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent or buffer used to dissolve and deliver this compound (e.g., PBS, saline, cell culture medium). | Simple to implement; controls for effects of the delivery vehicle itself. | Does not control for non-specific effects of a lipopeptide structure. |
| Inactive Stereoisomer | The (S)-stereoisomer of this compound. The natural and active form is the (R)-isomer. | Structurally very similar to the active compound, providing a stringent control for stereospecific recognition by TLR2/6. | May not be commercially available as a standalone control; synthesis may be required. |
| TLR2-Deficient Systems | Cells (e.g., TLR2 knockout HEK293 cells) or animals genetically deficient in TLR2 or its essential signaling components (e.g., MyD88). | Provides definitive evidence for the involvement of the TLR2 pathway. | Requires access to specialized cell lines or animal models; may not be suitable for all experimental setups. |
| Structurally Related Inactive Lipopeptide | A lipopeptide with a modified structure that is known to have no or significantly reduced TLR2 agonist activity. | Can control for non-specific effects related to the lipopeptide nature of the molecule. | The ideal inactive analog may not be readily available; structural differences may introduce other variables. |
Experimental Data
The following tables summarize quantitative data from studies comparing the activity of this compound with various negative controls.
Table 1: NF-κB Activation in HEK293 Cells
This table illustrates the TLR2-dependent activation of NF-κB by this compound. HEK293 cells, which do not endogenously express most TLRs, were transfected with a TLR2 expression plasmid and an NF-κB-luciferase reporter gene.
| Treatment | Cell Line | NF-κB Activation (Relative Luciferase Units) | Reference |
| Medium Alone | HEK293-TLR2 | 1.0 | [1] |
| This compound (1.4 µM) | HEK293-TLR2 | 8.5 | [1] |
| Non-lipidated Peptide | HEK293-TLR2 | 1.2 | [1] |
| This compound (1.4 µM) | HEK293 (No TLR2) | 1.1 | [1] |
Data are representative and compiled from published studies. Actual values may vary based on experimental conditions.
Table 2: Cytokine Production by Bone Marrow-Derived Dendritic Cells (BMDCs)
This table demonstrates the induction of pro-inflammatory cytokines by this compound in primary immune cells and the lack of response in TLR2-deficient cells.
| Treatment (100 nM) | Cell Type | IL-6 (pg/mL) | IL-12p40 (pg/mL) | Reference |
| PBS (Vehicle) | Wild-Type BMDC | < 50 | < 20 | [2] |
| This compound-Peptide 18 | Wild-Type BMDC | ~2500 | ~1500 | [2] |
| This compound-Peptide 19 | Wild-Type BMDC | ~3000 | ~1800 | [2] |
| This compound-Peptide 17 (Inactive Control) | Wild-Type BMDC | < 100 | < 50 | [2] |
| This compound-Peptide 19 | TLR2-/- BMDC | < 100 | < 50 | [2] |
Data are representative and compiled from published studies. Actual values may vary based on experimental conditions.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental logic, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: In Vitro NF-κB Reporter Assay in HEK293 Cells
Objective: To quantify the activation of the NF-κB signaling pathway by this compound in a TLR2-dependent manner.
Materials:
-
HEK293 cells
-
Expression plasmids for human TLR2 and a NF-κB-luciferase reporter
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (R-isomer)
-
Negative Control (e.g., Vehicle - sterile, endotoxin-free water or PBS)
-
Luciferase Assay System
-
Luminometer
-
96-well white, clear-bottom tissue culture plates
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2.5 x 104 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the TLR2 and NF-κB-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions. As a control for TLR2-specificity, transfect a set of wells with the NF-κB-luciferase plasmid only.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Stimulation: Prepare serial dilutions of this compound and the negative control in cell culture medium. Replace the medium in the wells with the prepared solutions. Include an "untreated" control with medium only.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Compare the NF-κB activation induced by this compound to that of the negative control and the TLR2-deficient cells.
Protocol 2: Cytokine Measurement by ELISA from Macrophage Culture
Objective: To measure the production of a specific cytokine (e.g., IL-6) from macrophages in response to this compound stimulation.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages) or a macrophage cell line (e.g., RAW 264.7)
-
RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (R-isomer)
-
Negative Control (e.g., Vehicle - sterile PBS)
-
ELISA kit for the cytokine of interest (e.g., mouse IL-6)
-
96-well tissue culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 105 cells per well and allow them to adhere overnight.
-
Stimulation: Prepare dilutions of this compound and the negative control in cell culture medium. Remove the existing medium and add the treatment solutions to the wells. Include an "untreated" control with medium only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatants from each well. If necessary, centrifuge the supernatants to pellet any detached cells and debris.
-
ELISA: Perform the ELISA for the cytokine of interest on the collected supernatants according to the manufacturer's protocol.[3][4] This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and finally reading the absorbance on a microplate reader.
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of the cytokine in each sample based on the standard curve. Compare the cytokine levels in the this compound-treated group to the negative control and untreated groups.
Conclusion
The appropriate selection and use of negative controls are fundamental to the validity of any experiment involving potent bioactive molecules like this compound. For most applications, a vehicle control is the minimum requirement. For more stringent validation of TLR2/6-specificity, the use of TLR2-deficient cell lines or animals is the gold standard. When these are not available, an inactive stereoisomer or a well-characterized inactive lipopeptide analog can serve as excellent negative controls. By carefully considering the experimental design and incorporating the controls outlined in this guide, researchers can ensure the generation of robust and reliable data in their studies of this compound-mediated immune activation.
References
Comparison Guide: Confirming Pam2Cys as the Active Component in a Formulation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally confirm that S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys) is the active immunostimulatory component within a given formulation. The methodologies outlined focus on demonstrating the specific activation of the Toll-like Receptor 2/6 (TLR2/6) signaling pathway, a hallmark of this compound activity.[1][2][3]
Core Principle: Demonstrating TLR2/6-Specific Activity
This compound is a synthetic diacylated lipopeptide that mimics components of bacterial lipoproteins.[1] Its primary mechanism of action is to serve as a potent agonist for the TLR2/TLR6 heterodimer on the surface of immune cells, such as dendritic cells and macrophages.[4][5] This interaction triggers a MyD88-dependent signaling cascade, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[4]
Therefore, confirming this compound as the active agent requires demonstrating that the formulation's biological activity is:
-
Dependent on the presence of both TLR2 and TLR6.
-
Consistent with the activity of a pure this compound standard.
-
Absent in a control formulation lacking this compound.
The most direct and reliable method to establish this is through in vitro cell-based reporter assays.
Key Experimental Strategy: TLR Reporter Gene Assays
Reporter gene assays utilize engineered cell lines, typically Human Embryonic Kidney 293 (HEK293) cells, that are modified to express specific TLRs.[6] These cells also contain a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase) under the control of an NF-κB-inducible promoter.[7][8] When a TLR agonist like this compound activates the TLR2/6 pathway, the resulting NF-κB activation drives the expression of the reporter protein, which can be easily quantified.
-
Test Article: The complete formulation containing this compound.
-
Negative Control (Vehicle): The formulation prepared without this compound. This is critical to rule out activity from other excipients.
-
Positive Control: A highly purified, synthetic this compound or a well-characterized analog like Pam2CSK4.[4][9] This serves as a benchmark for the expected TLR2/6-specific response.
-
Specificity Control (Alternative Agonist): An agonist for a different TLR, such as highly purified Lipopolysaccharide (LPS) for TLR4, to demonstrate pathway specificity.[10]
-
Alternative TLR2 Agonist: An agonist that uses a different TLR2 co-receptor, such as Pam3CSK4 (a TLR2/1 agonist), to highlight the specific TLR2/6 activity of this compound.[9][11]
-
HEK293-hTLR2/6: Cells expressing human TLR2 and TLR6. This is the primary cell line to detect this compound activity.[12]
-
HEK293-Null: The parental cell line that may lack endogenous TLRs or have very low expression. This control ensures the response is not a non-specific effect on the cells.
-
HEK293-hTLR2-KO or hTLR6-KO: Knockout cell lines that lack either TLR2 or TLR6. The formulation's activity should be abolished in these cells, providing definitive proof of TLR2/6 dependence.[13]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key biological pathway and the experimental process for confirming this compound activity.
Detailed Experimental Protocol: TLR2/6 Reporter Assay
This protocol provides a generalized procedure for using HEK-Blue™ hTLR2/6 cells, which express a SEAP reporter.
Materials:
-
HEK-Blue™ hTLR2/6, HEK-Blue™ Selection, and QUANTI-Blue™ Solution (InvivoGen).
-
Test Formulation, Vehicle Control, Pam2CSK4 (Positive Control), LPS (Specificity Control).
-
DMEM, Heat-inactivated Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
96-well flat-bottom cell culture plates.
-
Spectrophotometer capable of reading absorbance at 620-655 nm.
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR2/6 cells in DMEM supplemented with 10% FBS, Penicillin-Streptomycin, and HEK-Blue™ Selection, according to the manufacturer's instructions.
-
Cell Seeding: On Day 1, wash cells with PBS and resuspend in fresh, pre-warmed growth medium. Seed approximately 50,000 cells per well (in 180 µL) into a 96-well plate.[14][15]
-
Stimulation: Prepare serial dilutions of the test formulation, vehicle, and all control agonists. Add 20 µL of each dilution to the appropriate wells. Include a media-only well as a background control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: On Day 2, prepare the QUANTI-Blue™ solution as per the manufacturer's instructions. Add 180 µL of this solution to a new, empty 96-well plate.
-
Sample Transfer: Carefully transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing the QUANTI-Blue™ solution.
-
Signal Development: Incubate the detection plate at 37°C for 1-3 hours. The color will change from pink to purple/blue in the presence of SEAP.
-
Quantification: Measure the absorbance at 620-655 nm using a spectrophotometer. The intensity of the color is directly proportional to the level of NF-κB activation.
Data Presentation and Interpretation
Quantitative data should be summarized in a table for clear comparison. The table below presents hypothetical results from the described experiment, demonstrating how to confirm this compound activity.
| Test Article | Description | HEK-hTLR2/6 Cells (NF-κB Activation, Fold Change) | HEK-hTLR6 KO Cells (NF-κB Activation, Fold Change) | Interpretation |
| Media Control | Untreated cells | 1.0 | 1.0 | Baseline activity. |
| Test Formulation | Contains this compound | +++ (e.g., 25.5) | - (e.g., 1.2) | Potent activity that is strictly dependent on TLR6. |
| Vehicle Control | Formulation without this compound | - (e.g., 1.1) | - (e.g., 1.0) | Formulation excipients are inactive. |
| Pam2CSK4 | Positive Control (TLR2/6 Agonist) | +++ (e.g., 28.1) | - (e.g., 1.3) | Confirms assay validity for TLR2/6 activation. |
| Pam3CSK4 | Alternative Control (TLR2/1 Agonist) | +++ (e.g., 22.4) | +++ (e.g., 21.9) | Demonstrates that TLR2/1 activity is independent of TLR6. |
| LPS | Specificity Control (TLR4 Agonist) | - (e.g., 1.2) | - (e.g., 1.1) | Confirms the response is not due to TLR4 activation. |
(+++) Strong Activation, (-) No significant activation above baseline.
References
- 1. medkoo.com [medkoo.com]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Novel Synthetic Toll-like Receptor 2 Agonists by High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. pnas.org [pnas.org]
- 11. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. invivogen.com [invivogen.com]
- 14. 101.200.202.226 [101.200.202.226]
- 15. 101.200.202.226 [101.200.202.226]
A Comparative Guide to In Vitro and In Vivo Responses to Pam2Cys
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological responses elicited by Pam2Cys in controlled in vitro environments versus complex in vivo biological systems. This compound, a synthetic diacylated lipopeptide, is a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer and is widely investigated as a self-adjuvanting component in vaccine development.[1][2][3] Understanding the parallels and divergences between its effects inside and outside a living organism is critical for predicting clinical efficacy and advancing vaccine design.
Core Mechanism of Action: TLR2/TLR6 Signaling
Both in vitro and in vivo responses to this compound are initiated through its recognition by the TLR2/TLR6 heterodimer expressed on the surface of various immune cells, particularly antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[1][4] This binding event triggers a downstream signaling cascade, primarily through the MyD88 adapter protein, leading to the activation of transcription factors such as NF-κB.[5] This, in turn, results in the production of pro-inflammatory cytokines and chemokines and the upregulation of co-stimulatory molecules, which are crucial for initiating a robust adaptive immune response.[2][5]
References
Pam2Cys: A Deep Dive into Toll-like Receptor Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of immune-modulating compounds is paramount. This guide provides a comprehensive comparison of the Toll-like receptor (TLR) cross-reactivity of Pam2Cys, a synthetic diacylated lipopeptide renowned for its potent activation of the TLR2/6 heterodimer.
While this compound is a cornerstone tool for studying TLR2/6 signaling and a promising vaccine adjuvant, questions regarding its potential to engage other TLRs are critical for a complete understanding of its biological activities and for predicting potential off-target effects. This guide synthesizes available experimental data to clarify the specificity of this compound.
Primary Activity: A Potent and Specific TLR2/6 Agonist
This compound is unequivocally established as a potent agonist of the Toll-like receptor 2/6 (TLR2/6) heterodimer. Its structure, featuring two palmitoyl (B13399708) fatty acid chains attached to a cysteine residue, mimics the acylated N-termini of bacterial lipoproteins. This molecular pattern is specifically recognized by the TLR2/6 complex on the surface of various immune cells, including macrophages and dendritic cells.
The binding of this compound to TLR2/6 initiates a well-characterized intracellular signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines. This robust inflammatory response underscores its efficacy as a vaccine adjuvant, enhancing both innate and adaptive immunity.[1][2]
Investigating Cross-Reactivity: Evidence from Experimental Studies
A thorough review of the scientific literature reveals a strong consensus on the high specificity of this compound for the TLR2/6 heterodimer. The majority of studies investigating its activity utilize cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to express specific TLRs. These cellular systems provide a controlled environment to dissect the direct interaction of a ligand with a particular receptor.
Indirect Effects on Other TLRs
Interestingly, one study investigating the effect of a this compound-containing lipopeptide on porcine monocyte-derived macrophages observed a downstream regulatory effect on other TLRs. Treatment with the this compound lipopeptide led to a statistically significant downregulation of the gene expression of several other TLRs, including TLR3, TLR4, TLR5, TLR7, TLR8, and TLR9.[3] It is crucial to interpret this finding with care. This downregulation of TLR gene expression is likely an indirect consequence of the potent activation of the TLR2/6 pathway and the subsequent cellular response, rather than a direct interaction of this compound with these other TLRs. This phenomenon, known as cross-tolerance, is a regulatory mechanism to prevent excessive inflammation.
Data Presentation: Summary of this compound TLR Activity
Based on the available literature, a summary of the known and inferred activity of this compound across various TLRs is presented below. It is important to note that for many TLRs, the lack of reported activation is the primary indicator of specificity, as dedicated cross-reactivity studies are limited.
| Toll-like Receptor (TLR) | This compound Activity | Supporting Evidence |
| TLR2/6 | Potent Agonist | Extensive literature using TLR2/6 reporter cell lines (e.g., HEK293) demonstrates strong and specific activation.[1][4] |
| TLR1/2 | No significant activation | This compound is a diacylated lipopeptide, whereas TLR1/2 recognizes triacylated lipopeptides like Pam3CSK4. |
| TLR3 | No direct activation reported; Indirect downregulation of gene expression. | No studies show direct binding or activation. One study reports downregulation of TLR3 mRNA in response to a this compound lipopeptide.[3] |
| TLR4 | No direct activation reported; Indirect downregulation of gene expression. | No studies show direct binding or activation. One study reports downregulation of TLR4 mRNA in response to a this compound lipopeptide.[3] |
| TLR5 | No direct activation reported; Indirect downregulation of gene expression. | No studies show direct binding or activation. One study reports downregulation of TLR5 mRNA in response to a this compound lipopeptide.[3] |
| TLR7 | No direct activation reported; Indirect downregulation of gene expression. | No studies show direct binding or activation. One study reports downregulation of TLR7 mRNA in response to a this compound lipopeptide.[3] |
| TLR8 | No direct activation reported; Indirect downregulation of gene expression. | No studies show direct binding or activation. One study reports downregulation of TLR8 mRNA in response to a this compound lipopeptide.[3] |
| TLR9 | No direct activation reported; Indirect downregulation of gene expression. | No studies show direct binding or activation. One study reports downregulation of TLR9 mRNA in response to a this compound lipopeptide.[3] |
Experimental Protocols
The standard method for assessing TLR agonist specificity involves the use of reporter cell lines. A detailed, generalized protocol is provided below.
HEK293-Based TLR Activation Assay
Objective: To determine the ability of this compound to activate a specific TLR.
Materials:
-
HEK293 cells stably co-transfected with a specific human TLR gene (e.g., TLR2 and TLR6, TLR4, TLR5, etc.) and a reporter gene construct (e.g., NF-κB-inducible secreted embryonic alkaline phosphatase - SEAP).
-
This compound (test ligand).
-
Known specific agonists for each TLR (positive controls, e.g., Pam3CSK4 for TLR1/2, LPS for TLR4, Flagellin for TLR5).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
SEAP detection reagent (e.g., QUANTI-Blue™).
-
96-well cell culture plates.
-
Spectrophotometer.
Methodology:
-
Cell Seeding: Seed the HEK293-TLR reporter cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of this compound and the respective positive control ligands in cell culture medium.
-
Cell Stimulation: Remove the old medium from the cells and add the prepared ligand dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) at 37°C in a 5% CO₂ incubator.
-
Reporter Gene Assay:
-
Collect a sample of the cell culture supernatant.
-
Add the supernatant to the SEAP detection reagent according to the manufacturer's instructions.
-
Incubate to allow for color development.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Analysis: Compare the SEAP activity induced by this compound to that of the vehicle control and the specific positive control for each TLR cell line. A significant increase in SEAP activity only in the TLR2/6 expressing cells would confirm specificity.
Mandatory Visualization
This compound Signaling Pathway via TLR2/6
Caption: this compound signaling through the TLR2/6 heterodimer.
Experimental Workflow for TLR Cross-Reactivity Screening
Caption: Workflow for assessing this compound TLR cross-reactivity.
References
- 1. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pam2Cys: A Potent Diacylated Lipopeptide in TLR2 Activation Compared to Other Diacylated Lipopeptides
For researchers, scientists, and drug development professionals, understanding the potency of Toll-like receptor (TLR) agonists is critical for designing effective immunotherapies and vaccine adjuvants. This guide provides an objective comparison of the potency of Pam2Cys with other well-known diacylated lipopeptides, supported by experimental data from peer-reviewed studies.
This compound, a synthetic diacylated lipopeptide, is a potent agonist of the Toll-like receptor 2 (TLR2), specifically signaling through the TLR2/TLR6 heterodimer. Its ability to activate innate immune cells leads to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells, making it a subject of intense research for its potential as a vaccine adjuvant and immunomodulator. This guide will delve into a comparative analysis of this compound's potency against other diacylated lipopeptides such as Pam2CSK4, FSL-1, and MALP-2.
Quantitative Comparison of Potency
The potency of TLR2 agonists is typically determined by measuring their ability to induce downstream signaling events, such as the activation of the transcription factor NF-κB, or the production of cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The half-maximal effective concentration (EC50) is a standard measure of potency, with lower values indicating higher potency.
While direct comparative studies providing EC50 values for all major diacylated lipopeptides under identical conditions are limited, the available data consistently highlight the high potency of this class of molecules.
| Lipopeptide | Assay | Cell Line | Measured Potency (EC50) | Citation |
| Pam2CSK4 | NF-κB Induction | Not Specified | 67 pM | [1] |
| Pam2CSK4 | TLR2/6 Reporter Gene Assay | HEK-Blue™ hTLR2 | 0.3 nM (0.0003 µM) | [2] |
| This compound | General Activity | Various | More potent stimulator of splenocytes and macrophages than Pam3Cys.[3] | [3] |
| FSL-1 | General Activity | Various | Potent activator of the TLR2/TLR6 heterodimer.[4] | [4] |
| MALP-2 | General Activity | Various | Potent inducer of pro-inflammatory cytokines.[5] | [5] |
Note: The potencies listed above are from different studies and may not be directly comparable due to variations in experimental conditions.
TLR2 Signaling Pathway
The activation of the innate immune system by diacylated lipopeptides is initiated by their binding to the TLR2/TLR6 heterodimer on the surface of immune cells. This binding event triggers a downstream signaling cascade, leading to the activation of transcription factors and the subsequent expression of inflammatory genes.
Experimental Protocols
To provide a framework for the comparative analysis of diacylated lipopeptide potency, detailed methodologies for key experiments are outlined below.
NF-κB Reporter Assay in HEK293 Cells
This assay is a common method to quantify the activation of the TLR2 signaling pathway.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing human TLR2 and a secreted alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB-inducible promoter are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), and appropriate antibiotics for selection.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and incubated overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the diacylated lipopeptides (e.g., this compound, FSL-1, MALP-2, Pam2CSK4) or a vehicle control.
-
The plates are incubated for 6 to 24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
For luciferase-based reporters, a luciferase substrate is added to each well, and luminescence is measured using a luminometer.
-
For SEAP reporters, the supernatant is collected, and SEAP activity is quantified using a colorimetric substrate.
-
-
Data Analysis: The results are expressed as relative light units (RLU) or optical density (OD) and plotted against the logarithm of the agonist concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cytokine Production Assay in Macrophages
This assay measures the production of inflammatory cytokines by immune cells in response to lipopeptide stimulation.
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Assay Procedure:
-
Cells are seeded into 24- or 48-well plates and allowed to adhere.
-
The cells are then stimulated with various concentrations of the diacylated lipopeptides for a specified period (typically 18-24 hours).
-
-
Cytokine Measurement (ELISA):
-
The cell culture supernatants are collected.
-
The concentration of cytokines such as IL-6 and TNF-α in the supernatants is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis: Cytokine concentrations are plotted against the lipopeptide concentrations to generate dose-response curves, from which EC50 values can be calculated.
Discussion of Comparative Potency
Based on the available, albeit fragmented, data, Pam2CSK4 appears to be one of the most potent diacylated lipopeptides, with an EC50 for NF-κB activation in the picomolar to low nanomolar range.[1][2] This exceptional potency makes it a valuable tool for in vitro studies of TLR2 signaling.
FSL-1 and MALP-2 are also recognized as potent TLR2/TLR6 agonists.[4][5] They are widely used to study TLR2-mediated immune responses and have demonstrated robust induction of cytokines and other inflammatory mediators in a dose-dependent manner. However, a clear quantitative ranking against this compound and Pam2CSK4 is difficult without head-to-head comparative studies.
Conclusion
This compound stands as a potent activator of the TLR2/TLR6 signaling pathway, comparable in its immunostimulatory capacity to other well-characterized diacylated lipopeptides. While Pam2CSK4 exhibits exceptionally high potency in NF-κB reporter assays, the overall biological efficacy of these lipopeptides can be context-dependent, varying with the specific cell type, the readout being measured, and the in vivo environment. For researchers and drug developers, the choice of a diacylated lipopeptide will depend on the specific application, balancing potency with other factors such as solubility, synthesis feasibility, and the desired immune response profile. Further side-by-side comparative studies are warranted to establish a definitive potency hierarchy among these important immunomodulators.
References
- 1. An efficient and scalable synthesis of potent TLR2 agonistic PAM 2 CSK 4 - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01387J [pubs.rsc.org]
- 2. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]
- 6. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Commercial Pam2Cys: Ensuring Purity and Potency
The synthetic nature of Pam2Cys, while offering advantages in terms of availability and scalability, can also introduce impurities such as incompletely lipidated forms or stereoisomers, which may possess different biological activities. Furthermore, contamination with endotoxins, potent inflammatory mediators, can confound experimental results. Therefore, rigorous validation of the source and purity of commercial this compound is not just recommended; it is essential for robust and reliable research.
Comparative Analysis of Commercial this compound
| Parameter | Analytical Method | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) |
| Purity | HPLC-MS | ≥95% (as per CoA) | ≥98% (as per CoA) | >95% (Product Info) |
| Identity | Mass Spectrometry (MS) | Conforms to structure (as per CoA) | Molecular weight confirmed (as per CoA) | Conforms to structure (Product Info) |
| Structure | NMR Spectroscopy | Data available on request | Structure confirmed (Product Info) | Not specified |
| Biological Activity | TLR2 Reporter Assay | EC50 < 1 ng/mL (HEK-Blue™) | Functionally tested (Product Info) | Biologically active (Product Info) |
| Endotoxin (B1171834) Level | LAL Test | < 1 EU/mg (as per CoA) | < 0.1 EU/µg (Product Info) | Low endotoxin (Product Info) |
| Stereochemistry | Chiral HPLC / Synthesis Route | (R)-stereoisomer specified | (R)-stereoisomer specified | Not specified |
Note: "CoA" refers to the Certificate of Analysis provided by the supplier for a specific lot.
Key Validation Experiments and Protocols
To ensure the quality of a commercial this compound preparation, a series of analytical and biological assays should be performed. Below are detailed methodologies for these essential validation steps.
Purity and Identity Verification by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for assessing the purity of synthetic peptides and lipopeptides.[1][2] It allows for the separation of the main compound from impurities and provides confirmation of its molecular weight.
Experimental Protocol:
-
Instrumentation: A gradient-capable HPLC system with a UV detector and coupled to an electrospray ionization (ESI) mass spectrometer.
-
Column: A C18 reversed-phase column is typically suitable for lipopeptides.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[1]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a mixture of isopropanol (B130326) and acetonitrile, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter before injection.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the lipopeptide. A typical gradient might be 5% to 95% B over 20-30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm. The mass spectrometer should be set to scan for the expected molecular weight of this compound.
-
Data Analysis: The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. The mass spectrum should confirm the expected molecular weight of this compound.
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule, confirming the correct synthesis and the absence of structural isomers.[3][4]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent, such as Chloroform-d (CDCl3) or a mixture of deuterated solvents that can solubilize the lipopeptide.
-
Data Acquisition: Acquire 1H and 13C NMR spectra. Two-dimensional NMR experiments, such as COSY and HSQC, can provide further structural confirmation.
-
Data Analysis: The chemical shifts, coupling constants, and integrations of the observed signals should be consistent with the known structure of this compound.
Biological Activity Assessment using a TLR2 Reporter Assay
The biological activity of this compound is its ability to activate the TLR2/TLR6 signaling pathway. This can be quantified using a cell-based reporter assay, such as the HEK-Blue™ TLR2/TLR6 cell line from InvivoGen, which expresses a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[1][5]
Experimental Protocol:
-
Cell Line: HEK-Blue™ hTLR2/hTLR6 cells.
-
Reagents: this compound standards and samples, QUANTI-Blue™ Solution (SEAP detection reagent).
-
Procedure:
-
Plate the HEK-Blue™ cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the this compound standard and the commercial this compound samples.
-
Add the this compound dilutions to the cells and incubate for 18-24 hours.
-
Transfer a small volume of the cell culture supernatant to a new 96-well plate.
-
Add QUANTI-Blue™ Solution to each well and incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis: The level of SEAP activity is proportional to the TLR2/TLR6 activation. The potency of the this compound samples can be compared by determining their EC50 values (the concentration that induces 50% of the maximal response).
Endotoxin Level Determination by the Limulus Amebocyte Lysate (LAL) Test
The LAL test is a highly sensitive assay for the detection and quantification of endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria.[6][7]
Experimental Protocol:
-
Test Method: The gel-clot method is a simple, qualitative test, while chromogenic and turbidimetric methods provide quantitative results.[7][8]
-
Reagents: LAL reagent, pyrogen-free water, and Control Standard Endotoxin (CSE).
-
Procedure (Gel-Clot Method):
-
Reconstitute the LAL reagent and the CSE according to the manufacturer's instructions.
-
Prepare a series of dilutions of the CSE to confirm the labeled lysate sensitivity.
-
Prepare the required dilutions of the this compound sample in pyrogen-free water.
-
Mix equal volumes of the sample/standard and the LAL reagent in pyrogen-free tubes.
-
Incubate the tubes undisturbed at 37°C for 60 minutes.
-
After incubation, carefully invert the tubes 180°. A solid gel that withstands inversion indicates a positive result (endotoxin level is at or above the lysate sensitivity).
-
-
Data Analysis: For quantitative methods, the endotoxin concentration in the sample is determined by comparing its reaction to a standard curve of known endotoxin concentrations. The results are typically expressed in Endotoxin Units per milligram (EU/mg) or per milliliter (EU/mL).
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the TLR2 signaling pathway, a typical validation workflow, and a decision-making process for selecting a commercial source of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Acceptable levels of endotoxin in vaccine formulations during preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and scalable synthesis of potent TLR2 agonistic PAM 2 CSK 4 - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01387J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. The Detection of Endotoxins via the LAL Test, the Gel Clot Method | FUJIFILM Wako Pyrostar [wakopyrostar.com]
- 7. SOP for Lal Test by Gel Clot Method | Pharmaguideline [pharmaguideline.com]
- 8. microbe-investigations.com [microbe-investigations.com]
Pam2Cys vs. Pam3Cys: A Comparative Guide for Th1 Adjuvant Selection
For researchers, scientists, and drug development professionals, the choice of adjuvant is critical in vaccine formulation to steer the immune response towards the desired T helper (Th) cell phenotype. This guide provides an objective comparison of two widely used Toll-like receptor 2 (TLR2) agonists, Pam2Cys and Pam3Cys, for their potential to elicit a Th1-dominant immune response, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Executive Summary
This compound (S-[2,3-bis(palmitoyloxy)propyl]cysteine) and Pam3Cys (N-palmitoyl-S-[2,3-bis(palmitoyloxy)propyl]-cysteine) are synthetic lipopeptides that act as potent immune adjuvants by activating TLR2. However, they engage different TLR2 heterodimers, leading to distinct downstream signaling and cytokine profiles. While both have been investigated for their adjuvant properties, their efficacy in promoting a robust Th1 response— crucial for immunity against intracellular pathogens and for cancer immunotherapy—varies depending on the experimental context.
This guide indicates that This compound may be a more reliable inducer of Th1-biased responses compared to Pam3Cys . While some in vitro data suggests Pam3Cys can induce Th1-polarizing cytokines, in vivo evidence in murine models often points towards a suppression of Th1 immunity in favor of a Th17 response. The choice of adjuvant should, therefore, be carefully considered based on the specific application and validated in the relevant preclinical model.
Signaling Pathways and Mechanism of Action
This compound and Pam3Cys are recognized by different TLR2 heterodimers on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages.
-
This compound is a diacylated lipopeptide that is recognized by the TLR2/TLR6 heterodimer .
-
Pam3Cys is a triacylated lipopeptide that binds to the TLR2/TLR1 heterodimer .[1]
Upon ligand binding, both heterodimers recruit the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[1] This results in the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules, which are essential for T cell activation and differentiation. Although the initial signaling pathways are similar, the specific TLR heterodimer engaged can influence the quality and magnitude of the downstream immune response.[1][2]
Comparative Analysis of Th1 Response Induction
The induction of a Th1 response is characterized by the production of key cytokines such as interferon-gamma (IFN-γ), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α), as well as the generation of antigen-specific IgG2a/c antibodies in mice.
Cytokine Production
| Adjuvant | Cell Type/Model | Key Cytokine Findings | Reference |
| This compound | Porcine Monocyte-Derived Macrophages | Induced expression of IL-1β, IL-6, TNF-α, and IL-12p40. | [3] |
| Murine Model (mRNA vaccine) | Induced IL-12 and IL-17 in draining lymph nodes. | [4] | |
| Murine Model (SARS-CoV-2 spike protein) | Generated robust Th17 responses (IL-17A) and TNF expression in CD4+ T cells. | [5] | |
| Pam3Cys | Human Macrophages (in vitro) | Promoted the release of TNF, IL-12, and IL-10. | [6] |
| Murine Model (in vivo with H56/CAF01 vaccine) | Suppressed antigen-specific Th1 response (reduced IFN-γ and TNF) but maintained the Th17 response (IL-17A). | [6] | |
| Isolated Mouse Lungs | Induced pro-inflammatory responses similar to MALP-2 (a this compound analogue), but with some differences in gene expression. | [7] |
Antibody Isotype Response
A higher ratio of IgG2a/c to IgG1 antibodies is indicative of a Th1-biased immune response in mice.
| Adjuvant | Antigen | IgG2/IgG1 Ratio Comparison | Conclusion | Reference |
| This compound | Hepatitis B surface antigen (HBsAg) | Induced a higher IgG2/IgG1 ratio compared to Pam2CSK4 or Pam3CSK4. | Suggests a more Th1-biased immune response. | [8] |
| Pam3Cys | HBsAg | Induced a lower IgG2/IgG1 ratio compared to novel this compound analogs. | Less Th1-biasing compared to the tested this compound analogs. | [8] |
Experimental Methodologies
In Vitro Macrophage Stimulation
-
Cell Culture: Primary human macrophages are isolated from peripheral blood mononuclear cells (PBMCs) and cultured.
-
Stimulation: Macrophages are stimulated with vaccine formulations containing either this compound or Pam3Cys at specified concentrations (e.g., 10 or 100 ng/mL).[3]
-
Cytokine Analysis: Supernatants are collected at various time points (e.g., 4, 8, 24 hours) and cytokine levels (e.g., TNF, IL-12, IL-10) are measured by ELISA. Gene expression can be analyzed by RT-qPCR.[3][6]
In Vivo Murine Immunization and Analysis
-
Animals: Specific mouse strains (e.g., C57BL/6, BALB/c) are used.
-
Immunization: Mice are immunized via a specified route (e.g., subcutaneous, intranasal) with an antigen formulated with either this compound or Pam3Cys. A typical schedule involves a prime and one or more booster immunizations.[5][8]
-
Sample Collection: At a defined time point post-immunization, blood (for serum antibody analysis) and spleens or lymph nodes (for T cell analysis) are collected.
-
Antibody Isotyping: Antigen-specific IgG1 and IgG2a/c antibody titers in the serum are determined by ELISA.[8]
-
T Cell Response: Splenocytes are restimulated in vitro with the specific antigen. Intracellular cytokine staining followed by flow cytometry is used to quantify the frequency of IFN-γ, TNF-α, and IL-17A producing T cells. ELISpot assays can also be used to measure the number of cytokine-secreting cells.[5][9]
Discussion and Conclusion
The available evidence presents a nuanced picture. This compound, through its interaction with TLR2/6, appears to be a more consistent, albeit moderate, inducer of Th1-type responses, often characterized by the production of IL-12 and a favorable IgG2/IgG1 ratio.[4][8] However, it also has a noted capacity to induce Th17 responses, which may be beneficial in certain contexts, such as mucosal immunity.[5]
Pam3Cys, acting via TLR2/1, shows conflicting results. While in vitro studies with human cells demonstrate its ability to induce key Th1-polarizing cytokines like IL-12 and TNF-α, in vivo murine studies have shown a suppression of the Th1 response (IFN-γ and TNF-α) when used in combination with other adjuvants.[6] The induction of the anti-inflammatory cytokine IL-10 by Pam3Cys in some settings could contribute to this dampening of the Th1 response.[6]
Therefore, for applications strictly requiring a potent Th1-biased cellular immunity, This compound may represent a more promising starting point for adjuvant selection than Pam3Cys . However, the ultimate performance of either adjuvant will be highly dependent on the specific antigen, the overall vaccine formulation, the host species, and the desired balance between Th1, Th2, and Th17 immunity. It is imperative for researchers to empirically test and compare these adjuvants in their specific vaccine context to identify the optimal formulation.
References
- 1. invivogen.com [invivogen.com]
- 2. Heterodimerization of TLR2 with TLR1 or TLR6 expands the ligand spectrum but does not lead to differential signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pam2Cys: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic molecules like Pam2Cys are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a synthetic lipopeptide that mimics bacterial lipoproteins and is a potent activator of Toll-like receptor 2 (TLR2) and TLR6.[1][2] Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. The following table summarizes the recommended PPE when handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Splash goggles | To protect eyes from potential splashes of this compound solutions.[3] |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact with the compound. |
| Body Protection | Full laboratory suit or coat | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Dust respirator | To be used when handling the powdered form of this compound to avoid inhalation.[3] |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Avoid generating dust when working with the solid form of the compound.
II. Step-by-Step Disposal Procedures
The disposal of this compound and associated waste must be conducted in accordance with federal, state, and local environmental control regulations.[3] The following steps provide a general framework for safe disposal.
Step 1: Segregation of Waste
Proper waste segregation is the first and most critical step in the disposal process. This compound waste should be categorized as follows:
-
Unused or Expired Solid this compound: The original vial containing the powdered compound.
-
This compound Solutions: Any aqueous or solvent-based solutions containing this compound.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, flasks, and gloves that have come into direct contact with this compound.
-
Sharps: Needles and syringes used for handling this compound solutions.
Step 2: Inactivation of this compound Solutions (Recommended)
While not explicitly mandated by all regulations, inactivating the biological activity of TLR ligands like this compound before disposal is a good laboratory practice. A common method for inactivating biological molecules is through chemical treatment.
-
For Aqueous Solutions: Add a sufficient volume of a 10% bleach solution to the this compound solution to achieve a final concentration of at least 1% bleach. Allow the mixture to sit for a minimum of 30 minutes to ensure inactivation.
-
For Solutions in Organic Solvents: The inactivation method will depend on the solvent. Consult your institution's chemical safety guidelines for appropriate inactivation procedures for bio-active molecules in organic solvents. If an appropriate inactivation method is not available, the waste should be disposed of as chemical waste without inactivation.
Step 3: Packaging of Waste for Disposal
-
Unused or Expired Solid this compound: The original vial should be securely capped and placed in a designated container for chemical waste.
-
Inactivated this compound Solutions: After inactivation, the solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with your local wastewater regulations. If drain disposal is not permitted, the inactivated solution should be collected in a clearly labeled, leak-proof container for chemical waste.
-
Non-Inactivated this compound Solutions: Collect in a clearly labeled, leak-proof container for hazardous chemical waste. The label should include the name of the compound and any solvents used.
-
Contaminated Labware: Place all non-sharp contaminated items into a designated biohazardous waste bag.[4]
-
Sharps: Immediately dispose of all contaminated sharps into a designated, puncture-proof sharps container.[5]
Step 4: Final Disposal
All packaged waste must be disposed of through your institution's hazardous waste management program.[6] Do not mix this compound waste with general laboratory trash. Ensure that all waste containers are properly labeled according to your institution's guidelines.
III. Spill Management
In the event of a spill, adhere to the following procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety office.
-
Follow your institution's established protocols for large chemical spills.
-
IV. Signaling Pathway and Disposal Workflow
To provide a broader context for the handling of this compound, the following diagrams illustrate its biological signaling pathway and a summary of the disposal workflow.
Caption: this compound signaling pathway via TLR2/TLR6 heterodimerization.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Pam2Cys
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pam2Cys, a synthetic lipopeptide that functions as a Toll-like receptor 2/6 (TLR2/6) agonist. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is necessary to prevent inhalation, skin, and eye contact.[1][2][3] The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Splash goggles or safety glasses | Must include side shields to protect from splashes.[1] |
| Hand Protection | Gloves | Nitrile gloves are a suitable option. |
| Body Protection | Full suit or laboratory coat | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Dust respirator | Essential when handling the powdered form to avoid inhalation.[1] A self-contained breathing apparatus may be necessary for large spills.[1] |
| Foot Protection | Boots | Required for comprehensive body protection, especially in the event of a spill.[1] |
Operational Plan: Handling and Storage
Handling:
-
Avoid breathing dust.[1]
-
Keep the compound away from heat and sources of ignition.[1]
-
After handling, wash hands thoroughly before eating, smoking, or using the lavatory.[1]
Storage:
-
Keep the container tightly closed when not in use.[1]
-
For short-term storage (days to weeks), maintain in a dry, dark environment at 0-4°C.[4]
-
For long-term storage (months to years), store at -20°C.[4]
-
Stock solutions should be stored at 0-4°C for short-term use or -20°C for long-term use.[4]
Disposal Plan
Contaminated materials and waste residues must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Both the product itself and its degradation products are not considered toxic.[1] For spills, use appropriate tools to place the spilled material into a designated waste disposal container.[1]
Experimental Workflow: Preparation of a this compound Stock Solution
The following is a general protocol for the preparation of a this compound stock solution for use in cell culture experiments.
-
Acclimatize the Reagent: Allow the vial of this compound to reach room temperature before opening to prevent condensation.
-
Reconstitution: Reconstitute the lyophilized this compound in a suitable solvent. The choice of solvent will depend on the specific experimental requirements and the formulation of the this compound. Common solvents include sterile, endotoxin-free water, PBS, or a buffer containing a solubilizing agent.
-
Vortexing and Sonication: Gently vortex the solution to ensure it is fully dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, endotoxin-free tube to ensure sterility for cell culture applications.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Experimental workflow for preparing a this compound stock solution.
This compound Signaling Pathway
This compound is a well-characterized agonist for the Toll-like receptor 2 and 6 (TLR2/6) heterodimer.[4][5][6] Activation of this receptor complex on the surface of immune cells, such as macrophages and dendritic cells, initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[4]
This compound activation of the TLR2/6 signaling pathway.
References
- 1. peptide.com [peptide.com]
- 2. fda.gov [fda.gov]
- 3. advancellsgroup.com [advancellsgroup.com]
- 4. medkoo.com [medkoo.com]
- 5. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
